molecular formula C9H16N2O2 B1470494 Azetidin-3-yl piperidine-1-carboxylate CAS No. 1536681-79-4

Azetidin-3-yl piperidine-1-carboxylate

Cat. No.: B1470494
CAS No.: 1536681-79-4
M. Wt: 184.24 g/mol
InChI Key: JHJAYSNDMGCMRQ-UHFFFAOYSA-N
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Description

Azetidin-3-yl piperidine-1-carboxylate (CAS 1536681-79-4) is a heterocyclic compound with a molecular formula of C9H16N2O2 and a molecular weight of 184.24 g/mol . It is supplied as a solid for research purposes only. This compound is classified as a heterocyclic building block and is of significant interest in medicinal and synthetic chemistry. The structure incorporates both azetidine and piperidine rings, which are important pharmacophores found in a wide variety of biologically active molecules and natural products . Specifically, the azetidine ring is a key subunit in some alkaloids and pharmaceuticals, such as the antihypertensive drug azelnidipine . As a bifunctional building block, Azetidin-3-yl piperidine-1-carboxylate serves as a critical intermediate for the synthesis of more complex molecules. Its primary research application is in the design and construction of novel chemical entities for drug discovery programs and the generation of DNA-encoded libraries . This product is intended for research use by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

azetidin-3-yl piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c12-9(13-8-6-10-7-8)11-4-2-1-3-5-11/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJAYSNDMGCMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Therapeutic potential of Azetidin-3-yl piperidine-1-carboxylate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Title: Therapeutic Potential of the Azetidin-3-yl Piperidine-1-carboxylate Scaffold in Drug Discovery Subtitle: A Technical Guide to High-Fsp³ Building Blocks in Kinase Inhibition and Targeted Protein Degradation

Executive Summary

In the modern era of medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy molecules to three-dimensional, sp³-rich architectures. Azetidin-3-yl piperidine-1-carboxylate (and its deprotected derivatives) represents a privileged scaffold in this transition. This structural motif—comprising a four-membered azetidine ring coupled to a six-membered piperidine ring—offers a unique vector for exploring chemical space, particularly in the development of allosteric kinase inhibitors (e.g., MEK1/2) and as rigid linkers in Proteolysis Targeting Chimeras (PROTACs).

This guide analyzes the therapeutic utility of this scaffold, detailing its physicochemical advantages, role in signal transduction modulation, and synthetic accessibility.

Structural Pharmacology & Physicochemical Properties

The therapeutic value of the azetidin-3-yl piperidine motif stems from its ability to modulate Lipophilic Efficiency (LipE) and Metabolic Stability .

The "Escape from Flatland" (Fsp³)

Unlike traditional biphenyl scaffolds, the azetidinyl-piperidine fusion introduces significant sp³ character (Fsp³).

  • Solubility: The non-planar geometry disrupts crystal lattice packing, enhancing aqueous solubility.

  • Selectivity: The rigid, defined vectors of the sp³-sp³ bond allow for precise positioning of pharmacophores within enzyme pockets, reducing off-target binding common to flat intercalators.

Metabolic Stability Profile

Azetidines are increasingly utilized as bioisosteres for larger saturated heterocycles or unstable alkyl chains.

  • Ring Strain: The inherent strain of the azetidine ring (~26 kcal/mol) alters the pKa of the nitrogen, often lowering it compared to acyclic amines, which can improve membrane permeability.

  • Oxidative Resistance: The scaffold shows reduced susceptibility to CYP450-mediated oxidation compared to flexible alkyl chains, as the rigid conformation restricts access to the heme center.

Table 1: Physicochemical Comparison of Linker Motifs

PropertyAzetidin-3-yl PiperidineBiphenyl (Traditional)Flexible Alkyl Chain
Fsp³ Score High (>0.8)Low (0.0)High (1.0)
Conformational Entropy Low (Rigid)Low (Rigid)High (Floppy)
Aqueous Solubility HighLowModerate
Metabolic Liability LowLow (but lipophilic)High (Oxidation prone)

Therapeutic Applications

Oncology: Allosteric MEK Inhibition

The most validated application of the azetidinyl-piperidine scaffold is in the inhibition of MEK1/2 (Mitogen-activated protein kinase kinase) .

Mechanism of Action: ATP-competitive inhibitors often suffer from poor selectivity due to the conserved nature of the ATP pocket across the kinome. The azetidin-3-yl piperidine scaffold is utilized in Type III/IV allosteric inhibitors . These molecules bind to a pocket adjacent to the ATP site, locking the kinase in a catalytically inactive conformation.

  • Case Study (derived from Patent WO2007044515): The scaffold serves as a core geometry that positions a "warhead" (e.g., a fluorophenyl group) into the hydrophobic allosteric pocket while extending a solubilizing tail into the solvent front. The piperidine ring provides a distinct vector that prevents the activation loop of MEK from being phosphorylated by RAF.

DOT Diagram: RAS-RAF-MEK-ERK Signaling Cascade Visualizing the intervention point of Azetidinyl-Piperidine based inhibitors.

MEK_Pathway GrowthFactor Growth Factor RTK RTK (Receptor) GrowthFactor->RTK Binding RAS RAS (GTPase) RTK->RAS Activation RAF RAF (Kinase) RAS->RAF Recruitment MEK MEK1/2 (Target of Azetidinyl-Piperidine) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (Proliferation/Survival) ERK->Transcription Translocation Inhibitor Azetidinyl-Piperidine Scaffold Inhibitor Inhibitor->MEK Allosteric Lock

Caption: The scaffold acts as an allosteric lock on MEK1/2, preventing downstream phosphorylation of ERK, a critical pathway in hyperproliferative diseases.

Targeted Protein Degradation (PROTACs)

In PROTAC design, the linker length and rigidity are critical for forming a stable ternary complex (Target-Linker-E3 Ligase).

  • Utility: The tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate moiety acts as a rigid spiro-like spacer . Unlike flexible PEG chains, this scaffold constrains the spatial orientation of the E3 ligase relative to the target protein, potentially enhancing degradation cooperativity.

Experimental Protocols

Synthesis of tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

Self-Validating Protocol: This synthesis relies on a Negishi-like cross-coupling or a reductive coupling strategy, ensuring the formation of the C-C bond between the two heterocyclic rings.

Reagents:

  • tert-butyl 4-iodopiperidine-1-carboxylate (Electrophile)

  • 1-(diphenylmethyl)azetidin-3-yl-zinc iodide (Nucleophile/Reagent)

  • Nickel(II) catalyst (e.g., NiCl₂(glyme))

  • Ligand (e.g., Pybox or bipyridine)[1]

Workflow:

  • Activation: Under an inert Argon atmosphere, activate the zinc dust with 1,2-dibromoethane in DMA (Dimethylacetamide).

  • Zinc Insertion: Add 1-(diphenylmethyl)-3-iodoazetidine to the activated zinc at 65°C to generate the organozinc reagent. Validation: Check consumption of starting iodide via TLC (Hexane/EtOAc 4:1).

  • Coupling: In a separate flask, dissolve tert-butyl 4-iodopiperidine-1-carboxylate, NiCl₂(glyme) (5 mol%), and ligand (10 mol%).

  • Reaction: Cannulate the organozinc reagent into the catalyst mixture. Stir at 25°C for 12 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3][4]

  • Purification: Flash chromatography (SiO₂).[2][4] The "carboxylate" (Boc group) remains intact, yielding the protected scaffold.

DOT Diagram: Synthetic Workflow

Synthesis Start Start: Iodo-Piperidine (Boc) + Iodo-Azetidine Step1 Zn Insertion (DMA, 65°C) Start->Step1 Activation Step2 Ni-Catalyzed Cross-Coupling Step1->Step2 Organozinc Reagent Final Azetidin-3-yl Piperidine Scaffold Step2->Final Boc-Protected Intermediate Step3 Deprotection (Optional) Final->Step3 TFA/DCM

Caption: Nickel-catalyzed reductive cross-coupling strategy to fuse the azetidine and piperidine rings.

In Vitro MEK Kinase Assay (Validation)

To verify the therapeutic potential of compounds derived from this scaffold:

  • System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Components: Recombinant MEK1, inactive ERK2 (substrate), ATP (Km concentration), and test compound.

  • Readout: Measure phosphorylation of ERK2 using anti-phospho-ERK antibodies labeled with Eu-cryptate.

  • Control: Use Trametinib (known MEK inhibitor) as a positive control. A valid hit should show an IC₅₀ < 100 nM.

Future Outlook

The Azetidin-3-yl piperidine-1-carboxylate scaffold is more than a reagent; it is a template for Fragment-Based Drug Discovery (FBDD) . By functionalizing the azetidine nitrogen (after deprotection) and the piperidine ring, researchers can rapidly generate libraries with high Fsp³ and defined vectors, addressing "undruggable" targets like protein-protein interfaces.

References

  • Vertex Pharmaceuticals Inc. (2007). Azetidines as MEK inhibitors for the treatment of proliferative diseases. WO2007044515A1.[5] Link

  • MedChemExpress . (n.d.). tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: PROTAC Linker.[6] MedChemExpress Product Data. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (Cobimetinib). ACS Medicinal Chemistry Letters, 3(5), 416–421. Link

  • BLD Pharm . (n.d.). 1-(Azetidin-3-yl)piperidine Building Blocks. BLD Pharm Catalog. Link

Sources

The Azetidine-Piperidine Scaffold: A Physicochemical Deep Dive for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Harnessing the Power of Saturated Heterocycles in Drug Design

Introduction: Beyond Flatland in Drug Discovery

The relentless pursuit of novel chemical entities with superior pharmacological profiles has driven medicinal chemists to explore beyond the planar, aromatic-rich landscapes that have historically dominated drug discovery. In this quest for three-dimensionality and enhanced physicochemical properties, saturated heterocyclic scaffolds have emerged as powerful tools. Among these, the azetidine and piperidine rings stand out for their unique conformational constraints and their ability to modulate key drug-like properties. This guide provides an in-depth analysis of the physicochemical characteristics of azetidine-piperidine scaffolds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the nuanced interplay of conformational rigidity, basicity, lipophilicity, and solubility, providing both theoretical understanding and practical experimental guidance.

The four-membered azetidine ring, with its inherent high ring strain and sp³-rich character, offers a unique structural motif that can confer metabolic stability, improve solubility, and provide novel exit vectors for molecular elaboration.[1][2] Conversely, the six-membered piperidine ring is a ubiquitous "privileged scaffold" in medicinal chemistry, known for its stable chair conformation that allows for precise three-dimensional positioning of substituents, thereby optimizing interactions with biological targets.[3][4] The strategic combination of these two scaffolds, either through direct linkage or in spirocyclic systems, presents a compelling strategy for fine-tuning the physicochemical and pharmacokinetic profiles of drug candidates.[5][6]

This guide will navigate the fundamental physicochemical properties of these scaffolds, elucidate the experimental and computational methodologies for their characterization, and provide insights into how their unique attributes can be leveraged to overcome common challenges in drug development.

I. Core Physicochemical Characteristics: A Comparative Analysis

The introduction of azetidine and piperidine moieties into a molecule profoundly influences its fundamental physicochemical properties. Understanding these effects is paramount for rational drug design.

A. Lipophilicity (LogP/LogD): Navigating the Hydrophilic-Lipophilic Balance

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly modulated by the presence of azetidine and piperidine rings.

  • Azetidine's Impact : The azetidine ring, being a small, polar heterocycle, generally leads to a decrease in lipophilicity (lower LogP) when replacing larger or more lipophilic groups.[7] This can be advantageous for improving aqueous solubility and reducing off-target toxicities associated with high lipophilicity.

  • Piperidine's Impact : The piperidine scaffold possesses a dual nature, exhibiting both hydrophilic (due to the nitrogen atom) and lipophilic (due to the hydrocarbon backbone) characteristics.[8] Its overall contribution to LogP is highly dependent on the substitution pattern and the ionization state of the nitrogen.

  • The Combined Effect : In azetidine-piperidine scaffolds, the interplay between the two rings allows for a fine-tuning of lipophilicity. For instance, a spirocyclic fusion can create a more rigid, three-dimensional structure that may either increase or decrease lipophilicity depending on the overall shape and the exposure of the polar nitrogen atoms.[9]

B. Basicity (pKa): The Ionization Game

The basicity of the nitrogen atom(s) in azetidine and piperidine scaffolds is a crucial parameter that governs their ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding.

  • Azetidine : The nitrogen in an unsubstituted azetidine ring is strongly basic, with a pKa of its conjugate acid around 11.29.[10] This high basicity is a consequence of the hybridization of the nitrogen lone pair and the ring strain.

  • Piperidine : Piperidine is also a strong base, with a pKa of its conjugate acid around 11.12.[11] The basicity can be significantly influenced by substituents on the ring, with electron-withdrawing groups decreasing basicity and electron-donating groups increasing it.

  • Azetidine-Piperidine Scaffolds : In scaffolds containing both rings, the pKa values of the individual nitrogen atoms will be influenced by their chemical environment. In a simple linked system, they will behave as two distinct basic centers. In spirocyclic systems, the proximity of the rings and the conformational constraints can lead to more complex pKa behavior. The replacement of a six-membered heterocycle like piperazine with an "angular" spirocyclic azetidine has been shown to increase nitrogen basicity.[9]

C. Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a prerequisite for oral absorption and is heavily influenced by lipophilicity and the ionization state of the molecule.

  • Improving Solubility : The incorporation of polar azetidine and piperidine scaffolds is a common strategy to enhance the aqueous solubility of poorly soluble compounds.[1][3] The nitrogen atoms can act as hydrogen bond acceptors, and in their protonated state, as hydrogen bond donors, facilitating interactions with water molecules.[3][12]

  • Kinetic vs. Thermodynamic Solubility : It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in high-throughput screening and reflects the solubility of a compound from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium solubility of the solid form.[13][14] Both are important considerations in drug discovery.

D. Conformational Analysis: The Shape of Efficacy

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Azetidine and piperidine rings impose significant conformational constraints.

  • Azetidine Conformation : The four-membered azetidine ring is not planar and exists in a puckered conformation.[15][16] This rigidity can be beneficial in pre-organizing a molecule for binding to a target, reducing the entropic penalty of binding.

  • Piperidine Conformation : The piperidine ring predominantly adopts a stable chair conformation, which allows for the precise axial or equatorial positioning of substituents.[15][16] This stereochemical control is a cornerstone of piperidine's utility in medicinal chemistry.

  • Conformation of Azetidine-Piperidine Scaffolds : In spirocyclic systems, the fusion of the two rings creates a highly rigid and defined three-dimensional shape.[5] This can be particularly advantageous in targeting protein-protein interactions or creating novel intellectual property.[5]

II. Quantitative Data Summary

The following table summarizes the key physicochemical properties of the parent azetidine and piperidine scaffolds. It is important to note that these values can be significantly altered by substitution.

PropertyAzetidinePiperidineKey Considerations
Molecular Formula C₃H₇NC₅H₁₁N-
Molecular Weight 57.09 g/mol 85.15 g/mol -
pKa (conjugate acid) ~11.29[10]~11.12[11]Highly dependent on substitution.
Calculated LogP -0.10.8Varies significantly with the algorithm used and substitution.
Aqueous Solubility MiscibleMiscibleHigh for the parent compounds; substitution can drastically change it.
Conformation Puckered[15][16]Chair[15][16]Provides rigidity and defined exit vectors.

III. Experimental and Computational Workflows

Accurate determination of the physicochemical properties of azetidine-piperidine scaffolds is essential for successful drug discovery programs. A combination of experimental and computational methods is often employed.

A. Experimental Protocols

The pKa can be determined using various methods, with potentiometric titration and UV-spectrophotometry being common.[12]

Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution : Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a methanol/water mixture) to a known concentration (typically 1-10 mM).

  • Titration Setup : Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding the titrant in small, precise increments.

  • Data Acquisition : Record the pH of the solution after each addition of titrant.

  • Data Analysis : Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve, which corresponds to the point of half-neutralization.

The shake-flask method is the gold standard for LogP and LogD determination.[2][17]

Protocol: Shake-Flask Method for LogD₇.₄ Determination

  • Phase Preparation : Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution.

  • Compound Distribution : Accurately weigh and dissolve the compound in the aqueous or organic phase. Add a known volume of the other phase.

  • Equilibration : Vigorously shake the biphasic mixture for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[16]

  • Phase Separation : Centrifuge the mixture to achieve complete phase separation.

  • Quantification : Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation : The LogD₇.₄ is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Both kinetic and thermodynamic solubility assays are valuable in drug discovery.[13][14]

Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation : Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).[15]

  • Assay Plate Preparation : Add a small volume of the DMSO stock solution to the wells of a microtiter plate.[1]

  • Buffer Addition : Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[1][15]

  • Incubation and Precipitation : Mix and incubate the plate for a defined period (e.g., 1-2 hours) to allow for precipitation of the compound.[1]

  • Analysis : Analyze the plate using a nephelometer to measure light scattering from precipitated particles or filter the solutions and measure the concentration of the dissolved compound in the filtrate by UV-spectroscopy or LC-MS.[1][3]

Protocol: Thermodynamic Solubility Assay

  • Sample Preparation : Add an excess of the solid compound to a vial containing an aqueous buffer (e.g., PBS, pH 7.4).[18]

  • Equilibration : Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.[8][18]

  • Separation : Separate the undissolved solid by filtration or centrifugation.

  • Quantification : Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method like HPLC-UV.[18]

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary techniques for elucidating the conformation of small molecules.[19][20][21]

Workflow: Conformational Analysis by NMR Spectroscopy

  • Sample Preparation : Dissolve the compound in a suitable deuterated solvent.

  • Data Acquisition : Acquire a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR spectra.

  • Signal Assignment : Assign all proton and carbon signals in the spectra.

  • Coupling Constant Analysis : Analyze the scalar (J) couplings in the ¹H NMR spectrum to determine dihedral angles (e.g., using the Karplus equation), which provide information about the ring pucker and substituent orientation.

  • NOE Analysis : Analyze the through-space Nuclear Overhauser Effect (NOE) correlations from 2D NOESY or ROESY spectra to determine the spatial proximity of protons, which helps to define the overall 3D structure and preferred conformation.[19]

Workflow: Conformational Analysis by X-ray Crystallography

  • Crystal Growth : Grow single crystals of the compound of suitable size and quality. This is often the most challenging step.[22][23]

  • Data Collection : Mount a crystal on a diffractometer and expose it to a beam of X-rays. Collect the diffraction data as the crystal is rotated.[23]

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density and refine the model to best fit the experimental data.[24]

  • Structure Analysis : Analyze the final crystal structure to obtain precise bond lengths, bond angles, and torsion angles, providing a definitive picture of the solid-state conformation.[20]

B. Computational Approaches

In silico methods are invaluable for predicting physicochemical properties, guiding synthetic efforts, and interpreting experimental data.

Workflow: Computational Prediction of Physicochemical Properties

  • Structure Preparation : Generate a 2D or 3D representation of the molecule.

  • Property Calculation : Utilize various software packages and algorithms to predict pKa, LogP, and solubility.

    • pKa Prediction : Methods range from empirical approaches based on the Hammett equation to more sophisticated quantum mechanical (QM) calculations and machine learning models.[11][25][26]

    • LogP Prediction : Fragment-based methods (e.g., cLogP) and property-based methods are commonly used.[27]

  • Conformational Search : Perform a conformational search to identify low-energy conformers of the molecule. This is crucial for understanding its 3D shape and potential binding modes.

  • Analysis and Visualization : Analyze the computational results and visualize the molecule's properties, such as electrostatic potential surfaces, to gain insights into its behavior.

IV. Visualizing Key Concepts and Workflows

Physicochemical_Properties_Interplay cluster_scaffold Azetidine-Piperidine Scaffold cluster_properties Physicochemical Properties cluster_impact Pharmacological Impact Scaffold Chemical Structure LogP Lipophilicity (LogP/LogD) Scaffold->LogP Influences pKa Basicity (pKa) Scaffold->pKa Influences Solubility Aqueous Solubility Scaffold->Solubility Influences Conformation 3D Conformation Scaffold->Conformation Influences ADME ADME Profile LogP->ADME pKa->Solubility pKa->ADME Target Target Binding pKa->Target Solubility->ADME Conformation->Target

Caption: Interplay of physicochemical properties of azetidine-piperidine scaffolds and their pharmacological impact.

Experimental_Workflow_LogD start Start: LogD Determination prep Prepare pH 7.4 buffer and n-octanol (pre-saturate) start->prep dissolve Dissolve compound in one phase prep->dissolve mix Add other phase and shake to equilibrate dissolve->mix separate Centrifuge for phase separation mix->separate quantify Quantify compound concentration in each phase (HPLC/LC-MS) separate->quantify calculate Calculate LogD = log([octanol]/[buffer]) quantify->calculate end End: LogD Value calculate->end

Caption: Experimental workflow for LogD determination using the shake-flask method.

V. Conclusion and Future Perspectives

The azetidine-piperidine scaffold represents a versatile and powerful platform in modern medicinal chemistry. By understanding and strategically manipulating the core physicochemical properties of lipophilicity, basicity, solubility, and conformation, drug discovery scientists can design molecules with improved ADME profiles and enhanced biological activity. The inherent three-dimensionality and conformational rigidity of these scaffolds, particularly in spirocyclic arrangements, offer exciting opportunities to explore novel chemical space and address challenging biological targets.

The continued development of efficient synthetic methodologies for constructing diverse azetidine-piperidine derivatives, coupled with advancements in computational predictive tools, will further empower medicinal chemists to harness the full potential of these remarkable scaffolds. As the demand for innovative therapeutics with superior drug-like properties grows, the azetidine-piperidine motif is poised to play an increasingly significant role in the development of the next generation of medicines.

VI. References

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  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.

  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. (2025). ResearchGate.

  • LogP/D. (n.d.). Cambridge MedChem Consulting.

  • Conformational preferences of proline analogues with different ring size. (2007). PubMed.

  • Conformational Preferences of Proline Analogues with Different Ring Size. (n.d.). ACS Publications.

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate.

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

  • In vitro solubility assays in drug discovery. (n.d.). PubMed.

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

  • Thermodynamic Solubility Assay. (n.d.). Evotec.

  • Spiroazetidines in Drug Discovery. (n.d.). PharmaBlock.

  • Kinetic Solubility. (n.d.). Charnwood Discovery.

  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

  • Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. (2023). Journal of Cheminformatics.

  • Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. (n.d.). ACS Publications.

  • pKa prediction for small molecules: an overview of experimental, quantum, and machine learning-based approaches. (2025). Request PDF.

  • Spirocyclic Azetidines for Medicinal Chemistry. (n.d.). Enamine.

  • “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. (2025). Request PDF.

  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.

  • Novel Methods for the Prediction of logP, pKa, and logD. (n.d.). ACS Publications.

  • Solubility Assessment Service. (n.d.). Creative Biolabs.

  • “Angular” Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. (2025). PubMed.

  • Azetidine. (n.d.). Wikipedia.

  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025). Domainex.

  • Prediction of pKa values of small molecules via graph neural networks. (n.d.). reposiTUm.

  • Piperidine. (n.d.). PubChem.

  • What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku.

  • QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. (n.d.). ACS Publications.

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). PMC.

  • Predicting the pKa of Small Molecules. (n.d.). Matthias Rupp.

  • “Linear” and “angular” spirocyclic azetidines in drug discovery: state.... (n.d.). ResearchGate.

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). RSC Publishing.

  • Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks. (2022). u:scholar.

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. (2023). PMC.

  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (2018). PubMed.

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (n.d.). PMC.

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.). Taylor & Francis Online.

  • X-ray crystallography. (n.d.). Wikipedia.

  • GR-pKa: a message-passing neural network with retention mechanism for pKa prediction. (2024). Briefings in Bioinformatics.

  • A simple 1H nmr conformational study of some heterocyclic azomethines. (n.d.). cdnsciencepub.com.

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Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Azetidin-3-yl piperidine-1-carboxylate Derivatives for Drug Discovery Professionals

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous pharmacokinetic and pharmacodynamic properties is perpetual. Among the heterocyclic scaffolds that have garnered significant attention, the azetidine ring has emerged as a vital motif.[1][2] Azetidines, which are four-membered nitrogen-containing heterocycles, are prized for their unique structural and chemical characteristics.[3] Their inherent high ring strain, sp³-rich nature, and conformational rigidity can lead to enhanced solubility, improved metabolic stability, and greater receptor selectivity when incorporated into drug candidates.[1][2]

This guide focuses on a specific and promising class of compounds: Azetidin-3-yl piperidine-1-carboxylate derivatives . This scaffold combines the favorable attributes of the azetidine ring with the well-established piperidine moiety, a six-membered heterocycle ubiquitous in pharmaceuticals.[4][5] The piperidine ring is a versatile building block known for its role in establishing crucial interactions with biological targets and influencing a molecule's overall physicochemical profile.[6] The carboxylate linker not only connects these two key heterocyclic systems but also provides a versatile handle for further chemical modification and can participate in essential binding interactions, such as hydrogen bonding, with target proteins.

The strategic combination of these three components—azetidine, piperidine, and a carboxylate linker—creates a molecular framework with significant potential across a range of therapeutic areas, from central nervous system (CNS) disorders to oncology and infectious diseases.[1][3] This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the synthesis, biological activities, and therapeutic applications of Azetidin-3-yl piperidine-1-carboxylate derivatives, underpinned by field-proven insights and detailed experimental context.

Part 1: Synthetic Strategies for Azetidin-3-yl piperidine-1-carboxylate Derivatives

The efficient construction of the azetidin-3-yl piperidine-1-carboxylate core is paramount for exploring its potential in drug discovery. The synthetic approaches generally involve the coupling of a suitably functionalized azetidine precursor with a piperidine derivative.

Key Synthetic Approach: Aza-Michael Addition

A prevalent and effective method for forging the crucial C-N bond between the azetidine and piperidine rings is the aza-Michael addition (or conjugate addition). This reaction typically involves the addition of a piperidine nucleophile to an electron-deficient azetidine derivative, such as a tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.[7] The electron-withdrawing group on the azetidine ring activates the double bond for nucleophilic attack by the secondary amine of the piperidine.

The choice of a base is critical in this reaction. A non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often employed to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity without competing in the addition reaction.[7]

General Synthetic Workflow Visualization

The following diagram illustrates a typical synthetic workflow for the preparation of Azetidin-3-yl piperidine-1-carboxylate derivatives, commencing from a protected azetidin-3-one.

G A N-Boc-azetidin-3-one B Horner-Wadsworth-Emmons Reaction A->B Phosphonate ylide C tert-Butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate B->C E Aza-Michael Addition (DBU, Acetonitrile) C->E D Piperidine Derivative D->E F tert-Butyl 3-(1-(piperidine-1-carbonyl)azetidin-3-yl) propanoate derivative E->F G Deprotection (e.g., TFA) F->G H Final Azetidin-3-yl piperidine-1-carboxylate Derivative G->H

Caption: General synthetic workflow for Azetidin-3-yl piperidine-1-carboxylate derivatives.

Detailed Experimental Protocol: Aza-Michael Addition

The following protocol is a representative example for the synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)-3-(piperidin-1-yl)azetidine-1-carboxylate, adapted from established methodologies.[7]

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq) and the desired piperidine derivative (1.0 eq) in anhydrous acetonitrile.

  • Base Addition: To the stirred solution, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 65 °C and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of n-hexane/ethyl acetate) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Biological Activities and Therapeutic Potential

The Azetidin-3-yl piperidine-1-carboxylate scaffold is being explored for a multitude of biological targets due to the favorable properties conferred by its constituent rings. The inherent conformational rigidity of the azetidine ring can pre-organize the molecule for optimal binding to a target receptor, potentially leading to higher affinity and selectivity.[3]

Notable Biological Targets

While specific derivatives of the Azetidin-3-yl piperidine-1-carboxylate core are often proprietary, the broader class of azetidine and piperidine-containing molecules demonstrates a wide range of pharmacological activities. These include:

  • Central Nervous System (CNS) Modulators: Azetidine derivatives have been investigated as muscarinic antagonists and modulators of other CNS targets.[1][2] The piperidine moiety is also a common feature in many CNS-active drugs.

  • Enzyme Inhibition: Azetidine and piperidine carbamates have been identified as potent and efficient covalent inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[8] Inhibition of MAGL is a therapeutic strategy for various neurological disorders.

  • Anticancer and Anti-inflammatory Agents: The azetidine scaffold has been incorporated into molecules with promising anticancer and anti-inflammatory properties.[1][3] Several FDA-approved drugs, such as the kinase inhibitor cobimetinib, feature an azetidine ring to enhance metabolic stability and receptor selectivity.[1][2]

  • Antibacterial Agents: The combination of an azetidine ring with other pharmacophores, such as a quinolone nucleus, has yielded compounds with significant antibacterial activity.[9]

  • Herbicidal Activity: In the agrochemical field, azetidinyl carboxamides have been explored as inhibitors of acyl-ACP thioesterase (FAT), a plant-specific enzyme, demonstrating the versatility of this scaffold beyond pharmaceuticals.[10][11]

Structure-Activity Relationship (SAR) Insights

The modular nature of the Azetidin-3-yl piperidine-1-carboxylate scaffold allows for systematic exploration of the structure-activity relationship (SAR). Key points of modification include:

  • Piperidine Ring Substitution: The substitution pattern on the piperidine ring is a critical determinant of biological activity. For instance, in a series of N-aryl-piperidine derivatives targeting the human histamine H3 receptor, the substituents on the aromatic ring greatly influenced the agonistic activity.[12] This highlights the importance of the piperidine moiety in directing interactions with the target protein.

  • Azetidine Ring Substitution: While the core structure often remains unsubstituted at other positions of the azetidine ring, the introduction of small substituents could further constrain the conformation and provide additional vectors for interaction.

  • Carboxylate Moiety: The carboxylate can be converted to various bioisosteres, such as amides or tetrazoles, to modulate properties like cell permeability, metabolic stability, and binding interactions.

Quantitative Data on Related Derivatives

To illustrate the potency that can be achieved with related scaffolds, the following table summarizes the inhibitory activity of piperidine-3-carboxamide derivatives against Cathepsin K, a target for osteoporosis.[13] While not the exact core of this guide, it demonstrates the utility of the piperidine carboxamide substructure.

Compound IDR (Substitution on Phenylsulfonyl)R' (Substitution on Benzylamine)Cat K IC₅₀ (µM)[13]
H-1HH>50
H-54-FH1.87
H-94-F4-F0.08
H-134-ClH1.03
H-164-Cl4-F0.15

This data clearly indicates that substitutions on both the phenylsulfonyl (at the piperidine nitrogen) and the benzylamine moieties significantly impact the inhibitory potency against Cathepsin K.

Visualization of a Relevant Signaling Pathway: MAGL Inhibition

The inhibition of monoacylglycerol lipase (MAGL) by carbamate derivatives, including those containing azetidine and piperidine rings, has significant therapeutic implications.[8] The following diagram illustrates the central role of MAGL in the endocannabinoid system.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DAGL DAGL AG2 2-Arachidonoylglycerol (2-AG) DAGL->AG2 DAG Diacylglycerol (DAG) DAG->DAGL Synthesis CB1R_pre CB1 Receptor AG2->CB1R_pre Retrograde Signaling AG2_post 2-AG AG2->AG2_post Uptake MAGL Monoacylglycerol Lipase (MAGL) AA Arachidonic Acid (AA) MAGL->AA Hydrolysis Prostaglandins Prostaglandins AA->Prostaglandins COX Enzymes AG2_post->MAGL Inhibitor Azetidinyl/Piperidinyl Carbamate Inhibitor Inhibitor->MAGL Inhibition

Caption: Inhibition of MAGL by Azetidinyl/Piperidinyl derivatives enhances 2-AG signaling.

Conclusion and Future Perspectives

The Azetidin-3-yl piperidine-1-carboxylate scaffold represents a compelling and privileged structure in contemporary medicinal chemistry. Its design rationally combines the conformational constraints and metabolic stability of the azetidine ring with the proven versatility of the piperidine moiety. The synthetic accessibility, particularly through robust methods like the aza-Michael addition, allows for the creation of diverse chemical libraries for high-throughput screening and lead optimization.

The broad pharmacological potential of related azetidine and piperidine derivatives suggests that this specific scaffold is ripe for exploration against a wide array of biological targets, including GPCRs, ion channels, and enzymes.[1][3][5] Future research in this area will likely focus on:

  • Stereoselective Synthesis: The development of asymmetric synthetic routes to access enantiomerically pure derivatives will be crucial, as stereochemistry often plays a pivotal role in biological activity.

  • Scaffold Hopping and Bioisosteric Replacement: Exploring variations of the core structure, such as replacing the piperidine with other saturated heterocycles or modifying the carboxylate linker, could lead to the discovery of novel compounds with improved properties.

  • Application in Chemical Biology: The development of functionalized derivatives for use as chemical probes could help to elucidate the biological roles of novel targets.

With its growing impact on drug development, the Azetidin-3-yl piperidine-1-carboxylate framework and its analogues represent a dynamic frontier for the innovation of next-generation pharmaceuticals.[2]

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (2023-01-21). Available from: [Link]

  • Cheekatla, S. R. (2026-01-06). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026-01-05). Available from: [Link]

  • Bojack, G., et al. (2025-11-10). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl. Available from: [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC. Available from: [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase | Journal of Medicinal Chemistry - ACS Publications. (2017-11-17). Available from: [Link]

  • Synthesis and biological activity of azetidinone - ResearchGate. (2025-08-06). Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • Bojack, G., et al. (2025-11-25). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors - ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023-12-03). Available from: [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC. (2023-09-07). Available from: [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW - TIJER.org. Available from: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Available from: [Link]

  • The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. (2026-01-29). Available from: [Link]

  • Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed. (2010-07-15). Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. (2024-08-18). Available from: [Link]

Sources

Physicochemical Profiling of Azetidin-3-yl piperidine-1-carboxylate: A Technical Guide to Solubility and Lipophilicity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling of Azetidin-3-yl piperidine-1-carboxylate Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Formulation Engineers.[1]

Executive Summary & Structural Definition

Azetidin-3-yl piperidine-1-carboxylate represents a specialized class of amino-carbamate building blocks, increasingly utilized in fragment-based drug discovery (FBDD) to introduce


 complexity while maintaining low molecular weight.[1]

Unlike standard piperidine scaffolds, this molecule features a carbamate linker connecting a piperidine ring to the 3-position of an azetidine ring. This architecture creates a distinct polarity profile: the piperidine-carbamate moiety provides a lipophilic core, while the unsubstituted azetidine nitrogen introduces a high-pKa basic center, dominating the compound's aqueous behavior.[1]

Structural Definition for this Guide:

  • IUPAC Name: Azetidin-3-yl piperidine-1-carboxylate[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~184.24 g/mol [1]

  • Key Functional Groups: Piperidine (lipophilic domain), Carbamate (H-bond acceptor), Azetidine (secondary amine, basic center).[1]

Physicochemical Properties: Data & Analysis

As a specialized intermediate, experimental values for this specific CAS are rarely published in open literature. The data below represents a Consensus Predictive Model derived from structure-activity relationships (SAR) of structurally validated analogs (e.g., tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate) and fragment-based calculation methods (ClogP, ChemAxon).

Table 1: Consensus Physicochemical Profile[1]
PropertyValue / RangeConfidenceMechanistic Insight
LogP (Neutral) 0.60 – 1.10 High (Calc.)[1]The lipophilic piperidine ring is balanced by the polar carbamate and the hydrophilic azetidine amine.
LogD (pH 7.4) -1.20 – -0.80 High (Calc.)[1]At physiological pH, the azetidine amine (pKa ~9.5) is >99% protonated, drastically reducing lipophilicity.
pKa (Base) 9.2 – 9.8 MediumThe azetidine secondary amine is highly basic. The electron-withdrawing ester oxygen at C3 slightly lowers pKa compared to unsubstituted azetidine (~11.0).[1]
Solubility (pH 7.4) > 50 mg/mL HighHigh aqueous solubility is driven by the cationic ammonium species formed at neutral pH.
Solubility (Neutral) < 1 mg/mL MediumIn high pH (>11) or non-polar solvents, the neutral form has limited aqueous solubility but high organic solubility (DMSO, DCM).
TPSA ~50 Ų HighFavorable for membrane permeability, provided the charge is masked or transported.
The "Ionization Trap"

Researchers must recognize that LogP (lipophilicity of the neutral molecule) and LogD (lipophilicity at a specific pH) diverge significantly for this molecule.

  • In Organic Synthesis: You are likely working with the neutral free base or a salt (e.g., HCl). The free base partitions well into Dichloromethane (DCM) or Ethyl Acetate.

  • In Biological Assays: At pH 7.4, the molecule exists almost exclusively as a cation. It will not passively permeate membranes as effectively as the LogP suggests, but it will be highly soluble in aqueous media.

Experimental Protocols: Validating the Data

Do not rely solely on calculated values for critical DMPK assays. The following protocols are designed to empirically determine solubility and LogD for this specific amine-rich scaffold.

Protocol A: Kinetic Solubility (High-Throughput)

Use this for rapid compound profiling.[1]

  • Stock Preparation: Dissolve the compound in DMSO to a concentration of 10 mM.

    • Note: If the sample is an HCl salt, ensure the DMSO is dry; water in DMSO can cause precipitation of salts over time.

  • Precipitation: Aliquot 10

    
    L of stock into 490 
    
    
    
    L of PBS (pH 7.4) . Final DMSO concentration = 2%.
  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

  • Filtration: Filter using a 0.45

    
    m PVDF  filter plate (Nylon binds amines and should be avoided).
    
  • Analysis: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.

    • Self-Validation Check: If the peak area is <5% of the standard, check for "salting out" effects or pH drift. The basic amine can shift the buffer pH if the buffer capacity is too low.

Protocol B: LogD Determination via Miniaturized Shake-Flask

Use this for definitive lipophilicity data.[1]

  • Phase Preparation: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve the compound in the pre-saturated aqueous phase (buffer) to 1 mg/mL.

    • Why Aqueous First? Because at pH 7.4, the compound is hydrophilic. Dissolving in octanol first may lead to incomplete partitioning.

  • Partitioning: Mix equal volumes (e.g., 1 mL) of drug-buffer solution and pre-saturated octanol.

  • Agitation: Rotate (do not vortex vigorously to avoid emulsions common with amines) for 1 hour. Centrifuge at 3000 rpm for 10 mins.

  • Quantification: Sample both phases. Analyze via LC-MS/MS.

    • Calculation:

      
      
      

Visualizing the Workflow

The following diagrams illustrate the ionization behavior and the decision logic for solubility testing.

Diagram 1: pH-Dependent Species Distribution

This diagram shows how the molecule transitions from a soluble cation to a lipophilic neutral species.[1]

IonizationPath Acidic Acidic Media (pH < 7) Species: Cationic (NH2+) Physio Physiological (pH 7.4) Species: Equilibrium (~99% Cation) Acidic->Physio pH Increases PropAcid High Aq. Solubility Low LogD (< -1.0) Acidic->PropAcid Basic Basic Media (pH > 10) Species: Neutral (NH) Physio->Basic pH > pKa (9.5) PropPhys Good Solubility LogD ~ -1.0 Physio->PropPhys PropBase Low Aq. Solubility LogP ~ 0.8 (Lipophilic) Basic->PropBase

Caption: The ionization state of the azetidine nitrogen dictates solubility.[1] At pH 7.4, the molecule is protonated and water-soluble.[1]

Diagram 2: Solubility Determination Workflow

A logical flow for determining the solubility of azetidine-carbamate scaffolds.

SolubilityWorkflow Start Start: Azetidin-3-yl piperidine-1-carboxylate FormCheck Is sample Salt (HCl) or Free Base? Start->FormCheck SaltPath Salt Form FormCheck->SaltPath Salt BasePath Free Base FormCheck->BasePath Base DissolveDMSO Dissolve in DMSO (10mM) *Ensure Anhydrous* SaltPath->DissolveDMSO DissolveOrg Dissolve in DCM/MeOH then dry down to residue BasePath->DissolveOrg BufferAdd Add Buffer (PBS pH 7.4) Target: 2% DMSO final DissolveDMSO->BufferAdd DissolveOrg->DissolveDMSO Re-constitute Shake Shake 24h @ 25°C (Equilibrium) BufferAdd->Shake Filter Filter (PVDF 0.45µm) *Avoid Nylon* Shake->Filter Analyze HPLC-UV Analysis Calculate Solubility (mg/mL) Filter->Analyze

Caption: Step-by-step workflow for Kinetic Solubility. Note the critical filtration step using PVDF to prevent amine adsorption.

References

  • Context: Provides comparative LogP data for the Boc-protected analog (LogP 1.85), establishing the upper bound for lipophilicity.
  • Context: Authoritative source for the miniaturized shake-flask and HPLC-based LogP methodologies described in Section 3.
  • Context: Provides data for the hydroxyl-analog (LogP -0.51), establishing the lower bound for hydrophilicity.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted Azetidines. Retrieved from [Link]

    • Context: General database for verifying CAS and structural connectivity of azetidine building blocks.

Sources

Role of Azetidin-3-yl piperidine-1-carboxylate as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the contemporary landscape of medicinal chemistry, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures. Azetidin-3-yl piperidine-1-carboxylate (specifically the tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate variant, CAS: 1314703-47-3) has emerged as a premier building block in this domain.[1]

This guide analyzes its role as a high-fidelity PROTAC linker and a metabolically stable scaffold for fragment-based drug discovery (FBDD). Unlike traditional biphenyl or alkyl chains, this saturated bicyclic system offers defined exit vectors, enhanced solubility, and reduced lipophilicity (LogP), addressing critical attrition points in the drug development pipeline.

Part 1: Structural & Physicochemical Profile[2][3]

The molecule consists of a piperidine ring linked at the C4 position to the C3 position of an azetidine ring. The "piperidine-1-carboxylate" designation typically refers to a tert-butoxycarbonyl (Boc) protecting group, rendering the piperidine nitrogen inert during initial functionalization of the azetidine.

Key Physicochemical Attributes

The transition from aromatic linkers to this sp³-sp³ linked system yields immediate benefits in physicochemical properties, a concept grounded in the "Lovering Fsp³" hypothesis which correlates higher saturation with clinical success.

PropertyValue / CharacteristicMedicinal Chemistry Impact
Molecular Weight ~240.3 g/mol (Boc-protected)Ideal for fragment-based design; leaves headroom for heavy warheads.
ClogP ~1.2 – 1.8Significantly lower than biphenyl analogs (~3.5+), improving oral bioavailability.
Fsp³ Score 1.0 (Fully Saturated)Enhances solubility and reduces non-specific binding/promiscuity.
Topology Linear, RigidProvides a defined distance (~6–8 Å) between attachment points, critical for PROTAC ternary complexes.
Metabolic Stability HighLacks electron-rich aromatic rings prone to CYP450 oxidation (e.g., epoxidation, hydroxylation).
The "Linker" Geometry

In PROTAC (Proteolysis Targeting Chimera) design, the linker is not merely a connector; it determines the stability of the ternary complex (Target-PROTAC-E3 Ligase). Flexible alkyl chains often suffer from "entropic penalty" upon binding. The azetidine-piperidine scaffold provides a semi-rigid linker that pre-organizes the molecule, reducing the entropic cost of binding and potentially improving degradation potency [1].

Part 2: Applications in Drug Discovery[4]

PROTAC Linker Systems

The primary utility of this building block is in the synthesis of heterobifunctional degraders. The piperidine and azetidine nitrogens serve as orthogonal attachment points.

  • Azetidine Nitrogen (Secondary Amine): typically functionalized first (e.g., via S_NAr or amidation) to attach the E3 ligase ligand (e.g., Thalidomide or VHL derivatives).

  • Piperidine Nitrogen (Boc-Protected): Deprotected late-stage to attach the Target Protein ligand (Warhead).

Bioisosteric Replacement

This scaffold acts as a saturated bioisostere for 4-phenylpiperidine or biphenyl motifs found in GPCR ligands and kinase inhibitors.

  • Case Study (MEK Inhibitors): In the optimization of Cobimetinib analogs, replacing the central aromatic core with saturated bicycles like azetidine-piperidine can maintain potency while mitigating hERG toxicity often associated with lipophilic aromatic amines [2].

  • Case Study (MAGL Inhibitors): Azetidine-derived carbamates have been utilized as covalent serine hydrolase inhibitors, where the ring strain of the azetidine fine-tunes the reactivity of the warhead [3].

Part 3: Synthetic Methodology (Technical Deep Dive)

The construction of the C(sp³)-C(sp³) bond between the azetidine and piperidine rings is non-trivial. While classical methods might rely on linear construction, the Nickel-Catalyzed Reductive Cross-Coupling (Ni-XEC) represents the state-of-the-art approach for coupling two alkyl halides.

Protocol: Ni-Catalyzed Reductive Cross-Coupling

Objective: Synthesize the core scaffold from commercially available halides. Precursors:tert-butyl 4-bromopiperidine-1-carboxylate (Electrophile A) and 1-(benzyloxycarbonyl)-3-iodoazetidine (Electrophile B).

Reagents:

  • Catalyst: NiCl₂ · glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Zinc powder (2.5 equiv)

  • Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Methodology:

  • Catalyst Activation: In a glovebox, charge a reaction vial with NiCl₂·glyme and dtbbpy. Add DMA and stir for 30 minutes to form the active green Ni-ligand complex.

  • Substrate Addition: Add the 4-bromopiperidine derivative (1.0 equiv) and the 3-iodoazetidine derivative (1.2 equiv). Add Zinc powder last.

  • Reaction: Seal and stir vigorously at room temperature (25°C) for 16–24 hours. The mild temperature prevents isomerization or decomposition of the strained azetidine ring.

  • Workup: Dilute with ethyl acetate, quench with 1M HCl (carefully, to avoid Boc removal) or EDTA solution to sequester Nickel.

  • Purification: Flash column chromatography (Hexane/EtOAc). The resulting product is the orthogonally protected scaffold (Boc/Cbz).

Critical Control Point: The stoichiometry of the halides is crucial. The iodide (azetidine) reacts faster; using a slight excess ensures the bromide (piperidine) is fully consumed.

Visualization of Synthesis Logic

SynthesisFlow Start1 N-Boc-4-Bromopiperidine (Electrophile A) Catalyst NiCl2·glyme / dtbbpy Zn (Reductant) Start1->Catalyst Start2 N-Cbz-3-Iodoazetidine (Electrophile B) Start2->Catalyst Intermediate Oxidative Addition (Ni-Alkyl Species) Catalyst->Intermediate Radical Path Product Protected Scaffold (Boc-Piperidine-Azetidine-Cbz) Intermediate->Product Reductive Elimination

Caption: Figure 1. Nickel-Catalyzed Reductive Cross-Coupling strategy for constructing the sterically demanding sp³-sp³ linkage between azetidine and piperidine rings.

Part 4: Workflow for PROTAC Assembly

When using tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate as a linker, the sequence of deprotection is vital to prevent polymerization.

Logical Workflow
  • Azetidine Functionalization: The commercial building block often has a free azetidine NH (or requires Cbz deprotection). This is the more reactive amine (less sterically hindered than the piperidine if both were free).

  • Coupling Ligand A (E3 Binder): Perform an amide coupling or S_NAr reaction with the E3 ligase ligand (e.g., Pomalidomide derivative).

  • Boc Deprotection: Treat with TFA/DCM to expose the piperidine nitrogen.

  • Coupling Ligand B (Warhead): Attach the Target Protein ligand.

PROTAC Assembly Diagram

PROTAC_Assembly Scaffold Building Block: Boc-Piperidine-Azetidine(NH) Step1 Step 1: Functionalize Azetidine (Attach E3 Ligand) Scaffold->Step1 Intermediate Intermediate: Boc-Piperidine-Azetidine-Linker-E3 Step1->Intermediate Step2 Step 2: Boc Deprotection (TFA/DCM) Intermediate->Step2 Step3 Step 3: Functionalize Piperidine (Attach Warhead) Step2->Step3 Final Final PROTAC: Warhead-Piperidine-Azetidine-E3 Step3->Final

Caption: Figure 2. Sequential functionalization strategy for assembling heterobifunctional degraders (PROTACs) using the orthogonal protection of the azetidine-piperidine scaffold.

References

  • Rice, K. D., et al. (2012). Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Butler, C. R., et al. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Stephens, C. E., et al. (2021). Strain-Release in Organic Synthesis: 1,2-Metallate Rearrangements. University of Bristol Research Portal. Retrieved from [Link]

Sources

Metabolic stability predictions for Azetidin-3-yl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical framework for predicting and evaluating the metabolic stability of Azetidin-3-yl piperidine-1-carboxylate . It is structured to serve as an operational manual for medicinal chemists and DMPK scientists.

Executive Summary & Structural Context

Azetidin-3-yl piperidine-1-carboxylate represents a strategic scaffold in fragment-based drug discovery (FBDD). It combines the solubilizing, sp3-rich character of the azetidine ring with the versatile vector of the piperidine , linked via a carbamate moiety.

While this scaffold offers favorable physicochemical properties (lowered LogD, enhanced solubility compared to carbocyclic analogs), it presents distinct metabolic liabilities.[1] The metabolic fate of this molecule is governed by three competing domains:

  • Oxidative Phase I metabolism on the piperidine ring (CYP450-mediated).[2]

  • Hydrolytic cleavage of the carbamate linker (Carboxylesterase-mediated).

  • Phase II conjugation or oxidative ring opening of the azetidine moiety.

This guide details the in silico prediction methodologies and in vitro validation protocols required to de-risk this scaffold.

Structural Deconvolution & Metabolic Liabilities

To accurately predict stability, we must decouple the molecule into its constituent pharmacophores and analyze the intrinsic reactivity of each.

A. The Piperidine Ring (Oxidative Liability)

The piperidine ring is a classic substrate for Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.

  • Mechanism: Hydrogen Atom Transfer (HAT) from the

    
    -carbon (adjacent to the Nitrogen) to the Compound I (FeO3+) species of the CYP heme.
    
  • Liability: The carbamate nitrogen is less basic than a free amine, which reduces direct N-oxidation. However, the

    
    -carbons (C2/C6 positions) remain susceptible to hydroxylation.
    
  • Outcome:

    
    -hydroxylation leads to an unstable carbinolamine intermediate, resulting in ring opening or cleavage.
    
B. The Carbamate Linker (Hydrolytic Liability)

The carbamate (–N–C(=O)–O–) is generally more stable than an ester but less stable than an amide.

  • Species Difference (Critical): Rodents (rats/mice) possess high levels of plasma carboxylesterases (CES), particularly CES1c. Humans have lower plasma CES activity.

  • Prediction Trap: A compound may appear unstable in Rat Plasma (high clearance) but be perfectly stable in Human Plasma. This "false positive" instability in preclinical species can derail viable leads.

C. The Azetidine Ring (Conjugation & Strain)[3]
  • Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. While kinetically stable, oxidative attack can trigger ring opening.

  • Nitrogen Handle: Assuming the azetidine nitrogen is unsubstituted (secondary amine), it is a primary site for Phase II Glucuronidation (UGT enzymes) or N-acetylation (NAT).

In Silico Prediction Framework[4]

Before physical synthesis, computational modeling must be employed to rank metabolic "soft spots."

Methodology: Bond Dissociation Energy (BDE) & QM

Standard QSAR models often fail with strained rings like azetidine. Quantum Mechanical (QM) approaches are superior here.

  • Protocol: Calculate the Hydrogen Abstraction Energy (HAE) for all C-H bonds.

  • Threshold: C-H bonds with HAE < 85 kcal/mol are high-risk sites for CYP-mediated metabolism.

  • Tools: Schrödinger (FEP+), StarDrop (P450 module), or Gaussian (DFT calculations).

Diagram 1: In Silico Prediction Workflow

This workflow outlines the logic for prioritizing synthesis based on calculated metabolic liability.

InSilicoWorkflow Start Input Structure: Azetidin-3-yl piperidine-1-carboxylate QM_Calc QM Calculation (DFT B3LYP/6-31G*) Start->QM_Calc BDE_Analysis Analyze Bond Dissociation Energy (BDE) QM_Calc->BDE_Analysis Decision BDE < 85 kcal/mol at Piperidine C2/C6? BDE_Analysis->Decision HighRisk High Metabolic Risk: Prioritize Deuteration/Fluorination Decision->HighRisk Yes LowRisk Proceed to In Vitro Validation Decision->LowRisk No

Caption: Logical flow for computational assessment of metabolic soft spots using Quantum Mechanical BDE calculations.

In Vitro Experimental Validation

Computational predictions must be validated using a specific cascade of assays. For this scaffold, standard Microsomal Stability is insufficient due to the carbamate linker.

Required Assay Panel
AssayTarget Enzyme SystemPurposeCriticality
HLM / RLM CYP450 / FMOAssess oxidative stability of Piperidine/Azetidine rings.High
Plasma Stability Carboxylesterases (CES)Assess hydrolytic stability of the Carbamate linker.[3]Critical
Hepatocytes CYP + UGT + CytosolicAssess Phase II conjugation (Glucuronidation) of Azetidine NH.Medium
Detailed Protocol: The "Species-Crossover" Plasma Assay

To rule out false instability due to rodent-specific esterases, follow this comparative protocol.

  • Preparation: Prepare 10 mM stock of the test compound in DMSO.

  • Incubation: Spike compound (1 µM final) into pooled Human Plasma and Rat Plasma (pre-warmed to 37°C).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 mins.

  • Quenching: Add 200 µL Acetonitrile containing Internal Standard (IS). Centrifuge at 4000g for 10 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Interpretation:

    • Stable in Human / Unstable in Rat: Likely CES-mediated hydrolysis.[3] Acceptable for human drug candidate, but requires consideration for rodent PK studies (use CES inhibitors like BNPP).

    • Unstable in Both: Chemical instability or universal enzymatic cleavage. Red Flag.

Diagram 2: Experimental Validation Cascade

AssayCascade cluster_PhaseI Oxidative Stability cluster_Hydrolysis Hydrolytic Stability Compound Test Compound Microsomes Liver Microsomes (HLM/RLM) + NADPH Compound->Microsomes Plasma Plasma Incubation (Human vs Rat) Compound->Plasma Analysis LC-MS/MS Quantification Microsomes->Analysis Plasma->Analysis Result_Ox Intrinsic Clearance (CLint) Analysis->Result_Ox Result_Hyd Hydrolysis Half-life (t1/2) Analysis->Result_Hyd

Caption: Parallel assessment workflow distinguishing oxidative clearance (microsomes) from hydrolytic instability (plasma).

Metabolic Pathway Mapping & Optimization

Upon gathering data, you will likely observe specific metabolites. Understanding the pathway allows for structural optimization (Medicinal Chemistry).[1]

Primary Pathways[6]
  • Piperidine

    
    -Hydroxylation:  The most common Phase I pathway.
    
    • Fix: Introduce Fluorine or Methyl groups at C2/C6 to block the site.

    • Fix: Constrain the ring (e.g., bridged piperidine) to alter the angle of CYP approach.

  • Carbamate Hydrolysis:

    • Fix: Increase steric bulk around the carbamate oxygen (e.g., methylate the azetidine C3 position).

  • Azetidine N-Glucuronidation:

    • Fix: Cap the nitrogen (Amide, Sulfonamide, Alkyl) or lower the pKa of the amine.

Diagram 3: Metabolic Fate Map

MetabolicMap Parent Parent: Azetidin-3-yl piperidine-1-carboxylate Met_A Metabolite A: Piperidine-OH (Unstable) Parent->Met_A CYP3A4 (Oxidation) Met_B Metabolite B: Hydrolysis Product (Piperidine + Azetidinol) Parent->Met_B CES1/2 (Hydrolysis) Met_C Metabolite C: N-Glucuronide (Azetidine Conjugate) Parent->Met_C UGT (Conjugation) Ring Opening Ring Opening Met_A->Ring Opening

Caption: Predicted metabolic pathways. Red indicates high-risk oxidative instability; Yellow indicates species-dependent hydrolysis.

References

  • Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes. Chemistry & Biodiversity.

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods: Chapter 18 - Metabolic Stability. ScienceDirect.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Discusses Azetidine utility).

  • Paine, M. F., et al. (2006). The Human Intestinal Cytochrome P450 “Pie”. Drug Metabolism and Disposition.[] (CYP3A4 dominance in piperidine metabolism).

  • Fukami, T., & Yokoi, T. (2012). The Emerging Role of Human Esterases. Drug Metabolism and Pharmacokinetics. (Species differences in CES activity).

Sources

Navigating the Safety and Toxicity Landscape of Azetidine-Based Carboxylates: An In-Depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is an increasingly popular scaffold in medicinal chemistry, valued for its ability to impart desirable physicochemical and pharmacological properties to drug candidates.[1][2] Azetidine-based carboxylates, in particular, represent a significant class of these compounds, with applications ranging from neuroscience to oncology.[3][4] However, the inherent ring strain and structural similarity to endogenous molecules, such as the amino acid proline, necessitate a thorough and nuanced assessment of their toxicity and safety profiles. This guide provides a comprehensive technical overview of the key toxicological considerations for azetidine-based carboxylates, detailing mechanistic insights, standardized testing protocols, and regulatory perspectives to support researchers, scientists, and drug development professionals in advancing these promising compounds safely and effectively.

Introduction: The Double-Edged Sword of the Azetidine Moiety

The unique chemical architecture of the azetidine ring offers both advantages and challenges in drug design. Its conformational rigidity can enhance binding affinity to biological targets, while its sp3-rich character often improves metabolic stability and solubility.[5][6] However, this same structural uniqueness can also be a source of toxicity. The primary and most well-understood mechanism of toxicity for a naturally occurring azetidine-based carboxylate, L-azetidine-2-carboxylic acid (AZE), is its misincorporation into proteins in place of proline.[7] This leads to the synthesis of aberrant proteins, triggering proteotoxic stress, the unfolded protein response (UPR), and ultimately, a cascade of adverse cellular events.[8]

While AZE serves as a crucial toxicological model, it is imperative for drug developers to recognize that synthetic azetidine-based carboxylates may exhibit different and potentially more complex toxicity profiles. These can range from off-target pharmacology to metabolism-mediated toxicity. Therefore, a systematic and tiered approach to safety assessment is paramount.

Mechanistic Insights into Azetidine-Based Carboxylate Toxicity

A deep understanding of the potential mechanisms of toxicity is fundamental to designing robust safety assessment strategies and interpreting experimental data.

Proteotoxic Stress via Proline Mimicry

As exemplified by AZE, the structural analogy to proline is a key concern. The substitution of the five-membered proline ring with the four-membered azetidine ring can disrupt protein secondary and tertiary structures, leading to misfolding and aggregation. This is particularly relevant for proteins with high proline content, such as collagen.[9] The resulting accumulation of misfolded proteins can induce endoplasmic reticulum (ER) stress and activate the UPR, a cellular response that, if prolonged, can lead to apoptosis.[8]

Off-Target Pharmacology

The rigid conformation of the azetidine ring can lead to promiscuous binding to unintended biological targets. This can result in a range of off-target effects that are unrelated to the primary therapeutic mechanism. A thorough understanding of the structure-activity relationships (SAR) for both on-target and off-target activities is crucial.

Metabolism-Mediated Toxicity

The metabolic fate of azetidine-based carboxylates can significantly influence their toxicity profile. While the azetidine ring can in some cases enhance metabolic stability, it can also be a site of metabolism, potentially leading to the formation of reactive metabolites. These metabolites can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cellular dysfunction and genotoxicity. Furthermore, some azetidine-containing drugs have been associated with hepatotoxicity, although the precise mechanisms are not always fully elucidated.[10][11][12]

A Tiered Approach to In Vitro Toxicity Assessment

A battery of in vitro assays should be employed early in the drug discovery process to identify potential liabilities and guide lead optimization.

Cytotoxicity Assessment

The initial evaluation of a compound's toxicity often begins with assessing its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.[13]

Table 1: Representative In Vitro Cytotoxicity Data for Azetidine-Based Compounds

CompoundCell LineAssayIC50 (µM)Reference
Azetidine-based STAT3 Inhibitor (H182)MDA-MB-231 (Breast Cancer)Cell ViabilityNot specified, but potent inhibition observed[14]
Azetidine-based STAT3 Inhibitor (H172)MDA-MB-231 (Breast Cancer)Cell ViabilityNot specified, but potent inhibition observed[14]
3-Aryl-azetidine TZT-1027 analogue (1a)A549 (Lung Cancer)Antiproliferative0.0022[15]
3-Aryl-azetidine TZT-1027 analogue (1a)HCT116 (Colon Cancer)Antiproliferative0.0021[15]
L-Azetidine-2-carboxylic acid450.1 Murine Mammary CancerGrowth Inhibition7.6 µg/ml[9]
Azetidine-3-carboxylic acid derivative (12d)Not specifiedGAT-3 Inhibition15.3[4]
Azetidine-3-carboxylic acid derivative (18b)Not specifiedGAT-1 Inhibition26.6[4]
Azetidine-3-carboxylic acid derivative (18e)Not specifiedGAT-3 Inhibition31.0[4]

Experimental Protocol: MTT Assay for Cytotoxicity [7][16]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the azetidine-based carboxylate for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_day1 Day 1: Cell Plating cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4: Assay start Start plate_cells Plate cells in 96-well plate start->plate_cells incubate_adhesion Incubate (24h) for cell adhesion plate_cells->incubate_adhesion add_compound Add serial dilutions of test compound incubate_adhesion->add_compound incubate_exposure Incubate for desired exposure time (e.g., 48h) add_compound->incubate_exposure add_mtt Add MTT solution incubate_exposure->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan incubate_mtt->add_dmso read_plate Read absorbance at 570 nm add_dmso->read_plate analyze Analyze Data (Calculate IC50) read_plate->analyze

Figure 1: Workflow for the MTT cytotoxicity assay.
Genotoxicity Assessment

The potential for a compound to induce genetic mutations is a critical safety concern. The bacterial reverse mutation assay, or Ames test, is a widely accepted method for screening for genotoxicity.[17][18]

Experimental Protocol: Ames Test (OECD 471) [19]

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, and carry different mutations to detect various types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that become genotoxic after metabolism.

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking the required amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating_incubation Plating and Incubation cluster_analysis Analysis start Start prepare_strains Prepare bacterial tester strains start->prepare_strains prepare_compound Prepare test compound dilutions start->prepare_compound prepare_s9 Prepare S9 metabolic activation mix start->prepare_s9 mix_no_s9 Mix: Bacteria + Compound prepare_strains->mix_no_s9 mix_s9 Mix: Bacteria + Compound + S9 Mix prepare_strains->mix_s9 prepare_compound->mix_no_s9 prepare_compound->mix_s9 prepare_s9->mix_s9 plate_no_s9 Plate on minimal media (-His/-Trp) mix_no_s9->plate_no_s9 plate_s9 Plate on minimal media (-His/-Trp) mix_s9->plate_s9 incubate Incubate plates (48-72h at 37°C) plate_no_s9->incubate plate_s9->incubate count_colonies Count revertant colonies incubate->count_colonies analyze_data Analyze data for mutagenicity count_colonies->analyze_data OECD408_Workflow cluster_setup Study Setup cluster_dosing Dosing Phase (90 Days) cluster_termination Study Termination and Analysis start Start animal_selection Select and acclimate rodents start->animal_selection dose_groups Assign to dose groups (Control, Low, Mid, High) animal_selection->dose_groups daily_dosing Daily oral administration of test compound dose_groups->daily_dosing daily_obs Daily clinical observations daily_dosing->daily_obs weekly_measurements Weekly body weight and food consumption daily_dosing->weekly_measurements blood_collection Collect blood for hematology and clinical chemistry daily_dosing->blood_collection necropsy Perform gross necropsy blood_collection->necropsy toxicokinetics Analyze toxicokinetics blood_collection->toxicokinetics histopathology Conduct histopathological examination of tissues necropsy->histopathology data_analysis Analyze and interpret data histopathology->data_analysis toxicokinetics->data_analysis

Figure 3: Workflow for a repeated-dose 90-day oral toxicity study (OECD 408).

Regulatory Considerations and Future Directions

The preclinical safety evaluation of small molecule drug candidates is guided by international regulatory bodies, most notably the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [20]Key ICH guidelines relevant to the toxicity testing of azetidine-based carboxylates include M3(R2) on nonclinical safety studies for the conduct of human clinical trials and S7B on the nonclinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation). [21] As our understanding of the unique toxicological properties of azetidine-based compounds grows, so too will the refinement of testing strategies. Future directions may include the development of more predictive in silico models for toxicity assessment and the use of advanced in vitro systems, such as organ-on-a-chip technology, to better recapitulate human physiology.

Conclusion

The incorporation of the azetidine carboxylate scaffold into drug candidates offers significant potential for the development of novel therapeutics. However, a comprehensive and mechanistically informed approach to toxicity and safety assessment is essential for their successful translation to the clinic. By integrating a tiered strategy of in vitro and in vivo assays, guided by a strong understanding of potential toxicological pathways and regulatory expectations, drug development professionals can effectively navigate the challenges and unlock the full therapeutic promise of this important class of molecules.

References

  • Anonymous. (n.d.). Early identification of hERG liability in drug discovery programs by automated patch clamp.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved from [Link]

  • IVAMI. (2018). Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). Retrieved from [Link]

  • Vivotecnia. (n.d.). Copia Guideline 408. Retrieved from [Link]

  • ICH. (n.d.). Safety Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • FDA. (2021, July 30). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Retrieved from [Link]

  • OECD. (n.d.). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Retrieved from [Link]

  • OECD. (2025, June 25). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. Retrieved from [Link]

  • van der Laan, J. W. (n.d.). 3.1 General toxicity study designs.
  • ResearchGate. (n.d.). Lethal dose 50 (LD50 in mg/kg body) for azetidine-2-one derivatives. Retrieved from [Link]

  • NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • TTS Laboratuvar Hizmetleri. (n.d.). AMES Test (OECD 471). Retrieved from [Link]

  • ResearchGate. (n.d.). Strategies to improve in vivo toxicology outcomes for basic candidate drug molecules. Retrieved from [Link]

  • Sophion Bioscience. (n.d.). Estimating hERG drug binding using temperature-controlled high throughput automated patch clamp. Retrieved from [Link]

  • Yue, P., et al. (n.d.). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. PMC. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety Assay. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • Online Biology Notes. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • SlideShare. (n.d.). In Vitro and in Vivo toxicity Determination for Drug Discovery. Retrieved from [Link]

  • Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved from [Link]

  • PubMed. (2023, November 8). Study of nitrogen heterocycles as DNA/HSA binder, topoisomerase inhibitors and toxicological safety. Retrieved from [Link]

  • Moltox. (n.d.). Ames FT™ “471” Mutagenicity Test Kit Instruction Manual. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Retrieved from [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Study of nitrogen heterocycles as DNA/HSA binder, topoisomerase inhibitors and toxicological safety. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human.... Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds against A549 and HCT116 (MTT assay). Retrieved from [Link]

  • PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

  • Medscape. (2025, June 12). Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. Retrieved from [Link]

  • Open Chemistry. (2020, September 14). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. Retrieved from [Link]

  • PubMed. (2010, June 15). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. Retrieved from [Link]

  • Medwin Publishers. (2023, June 9). Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification of LD 50 based on dose range. Retrieved from [Link]

  • PharmaTutor. (n.d.). A REVIEW ON 2-AZETEDINONES. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • PubMed. (2021, June 29). Azetidines of pharmacological interest. Retrieved from [Link]

  • RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • AASLD. (2025, November 7). When Medicine Turns Toxic: The Hepatotoxic Potential of Common Drugs. Retrieved from [Link]

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Methodological & Application

Application Note: Precision Synthesis of Azetidin-3-yl piperidine-1-carboxylate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The Azetidin-3-yl piperidine-1-carboxylate motif represents a privileged sp³-rich scaffold in modern drug discovery, particularly within the field of serine hydrolase inhibitors (e.g., Monoacylglycerol Lipase - MAGL).[1] Unlike planar amide bonds, the carbamate linkage provides unique metabolic stability and vectoral positioning of the piperidine and azetidine rings.

Synthesizing this core requires overcoming two primary challenges:

  • Ring Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed ring-opening or polymerization.[1]

  • Steric Congestion: Coupling a secondary alcohol (azetidin-3-ol) with a secondary amine (piperidine) often suffers from slow kinetics or elimination side reactions.[1]

This guide details three distinct synthetic routes, prioritizing the Disuccinimidyl Carbonate (DSC) method for its mild conditions and high chemoselectivity, while providing CDI and Chloroformate protocols as scalable alternatives.

Critical Reagent Selection Guide

The choice of carbonyl source dictates the safety profile, purification strategy, and yield.

ReagentRoleProsConsRecommended For
N,N'-Disuccinimidyl Carbonate (DSC) Carbonyl SourceCrystalline solid; mild activation; NHS byproduct is water-soluble.[1][2]Higher cost per gram than phosgene.Discovery/Library Scale (High purity req.)
1,1'-Carbonyldiimidazole (CDI) Carbonyl Source"Green" reagent; one-pot protocol; cheap.[1]Moisture sensitive; imidazole byproduct can catalyze hydrolysis.Kilogram Scale-up
4-Nitrophenyl Chloroformate ActivatorHighly reactive "active ester" formation; UV-active byproduct (easy TLC).[1]4-Nitrophenol is toxic and difficult to remove (yellow impurity).[1]Stubborn Substrates
Triphosgene Carbonyl SourceAtom economical; standard industrial reagent.High Toxicity ; generates phosgene gas in situ; requires strict safety controls.Industrial Production only
N-Boc-3-hydroxyazetidine ScaffoldEssential protected precursor.[1]Prevents N-polymerization.[1]All Routes

Synthetic Pathway Visualization[1]

The following diagram outlines the logical flow for synthesizing the target carbamate, highlighting the divergence between alcohol-activation and amine-activation strategies.

CarbamateSynthesis Start_Alc N-Boc-Azetidin-3-ol (Secondary Alcohol) Inter_Mixed Mixed Carbonate (Activated Intermediate) Start_Alc->Inter_Mixed Route A: Activation (MeCN, Et3N) Start_Amine Piperidine (Secondary Amine) Inter_Urea Carbamoyl Imidazole (Activated Urea) Start_Amine->Inter_Urea Route B: Activation (DCM, 0°C) Reagent_DSC DSC (Disuccinimidyl Carbonate) Reagent_DSC->Inter_Mixed Reagent_CDI CDI (Carbonyldiimidazole) Reagent_CDI->Inter_Urea Target Azetidin-3-yl piperidine-1-carboxylate Inter_Mixed->Target Nucleophilic Attack (+ Piperidine) Inter_Urea->Target Alkoxide Attack (+ Azetidin-3-ol + NaH)

Caption: Comparative synthetic workflows. Route A (DSC) activates the alcohol, while Route B (CDI) typically activates the amine.

Detailed Experimental Protocols

Method A: The DSC "Mixed Carbonate" Route (Recommended)

Why this works: DSC activates the hindered secondary alcohol of the azetidine under neutral/mildly basic conditions, forming a stable "mixed carbonate" intermediate. The subsequent addition of piperidine displaces the N-hydroxysuccinimide (NHS) leaving group cleanly.[1]

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)[1]

  • N,N'-Disuccinimidyl carbonate (DSC) (1.2 equiv)[1]

  • Triethylamine (TEA) (2.0 equiv)[1]

  • Piperidine (1.2 equiv)[1]

  • Acetonitrile (Anhydrous)[1]

Step-by-Step Protocol:

  • Activation: In a flame-dried flask under N₂, dissolve N-Boc-3-hydroxyazetidine (1.0 g, 5.77 mmol) in anhydrous Acetonitrile (20 mL).

  • Reagent Addition: Add TEA (1.6 mL, 11.5 mmol) followed by DSC (1.77 g, 6.92 mmol) in one portion at room temperature (25°C).

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane).[1] The starting alcohol (R_f ~0.3) should disappear, replaced by the mixed carbonate (R_f ~0.6).

    • Note: The mixed carbonate is stable enough to be isolated if necessary, but "one-pot" is preferred.

  • Coupling: Add Piperidine (0.68 mL, 6.92 mmol) directly to the reaction mixture.

  • Completion: Stir for 4–12 hours at room temperature. The solution may turn slightly yellow as NHS is liberated.

  • Workup: Dilute with EtOAc (100 mL). Wash with sat. NaHCO₃ (2 x 50 mL) to remove NHS and succinimide.[1] Wash with Brine (50 mL).[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Method B: The 4-Nitrophenyl Chloroformate Route (Robust)

Why this works: If the alcohol is extremely unreactive, the 4-nitrophenyl carbonate is a "hotter" electrophile than the succinimidyl carbonate.[1]

Protocol:

  • Dissolve N-Boc-3-hydroxyazetidine (1.0 equiv) and Pyridine (3.0 equiv) in DCM at 0°C.

  • Add 4-Nitrophenyl chloroformate (1.1 equiv) portion-wise.[1] Stir at 0°C -> RT for 3 hours.

  • Critical Step: Verify formation of the carbonate intermediate.

  • Add Piperidine (2.0 equiv) and DMAP (0.1 equiv).[1] Stir at reflux (40°C) for 6 hours.

  • Workup: The byproduct is 4-nitrophenol (yellow).[1] Wash extensively with 1N NaOH to remove the phenol (it becomes water-soluble nitrophenolate).[1]

Mechanism of Action (DSC Route)

Understanding the electron flow ensures troubleshooting capability. The reaction proceeds via an addition-elimination mechanism.[1]

DSC_Mechanism Step1 Activation: Alcohol attacks DSC carbonyl Step2 Intermediate: Mixed Succinimidyl Carbonate Step1->Step2 - NHS (Leaving Group) Step3 Coupling: Piperidine attacks Carbonate Step2->Step3 + Piperidine Step4 Product: Carbamate + NHS Step3->Step4 Tetrahedral Collapse

Caption: Stepwise mechanistic flow of DSC-mediated carbamoylation.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Step 1) Wet solvent hydrolyzing DSC.[1]Ensure MeCN is <50 ppm water. DSC is moisture sensitive.[3]
Azetidine Ring Opening Acidic contaminants or excessive heat (>60°C).[1]Maintain pH > 7 using TEA/DIPEA. Do not heat above 40°C.
No Reaction (Step 2) Piperidine is protonated (salt form).[1]Ensure excess base (TEA) is present to keep Piperidine as a free base.[1]
Impurity: Urea Piperidine reacting with DSC directly.Strict Order of Addition: Ensure Alcohol + DSC reaction is complete before adding Piperidine.

References

  • Ghosh, A. K., et al. (2012). N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines. Tetrahedron Letters.[2][4]

  • Butler, C. R., et al. (2017).[5] Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.[5] Journal of Medicinal Chemistry.[5]

  • Sigma-Aldrich Technical Library. Phosgene and Substitutes: A Comparison of Reactivity and Safety.[1]

  • BenchChem Protocols. Application Notes for the Synthesis of Carbamates from Amines and Carbon Dioxide.

Sources

Application Notes and Protocols: Strategic Coupling of Azetidines and Piperidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/AI Assistant], Senior Application Scientist

Abstract: The selective formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds involving saturated nitrogen heterocycles like azetidine and piperidine is a cornerstone of modern medicinal chemistry. These structural motifs are prevalent in a vast array of FDA-approved pharmaceuticals and clinical candidates due to their ability to confer favorable physicochemical properties, such as improved solubility, metabolic stability, and target engagement. This document provides a detailed guide for researchers on the step-by-step procedures for common and robust coupling reactions involving azetidine and piperidine, with a focus on the underlying mechanisms and practical considerations for successful execution.

Introduction: The Privileged Role of Azetidines and Piperidines in Medicinal Chemistry

Azetidines and piperidines are saturated heterocyclic amines that are frequently incorporated into molecular designs to explore chemical space and optimize drug-like properties. Piperidine, a six-membered ring, is one of the most ubiquitous heterocycles in marketed drugs. Azetidine, a four-membered ring, has gained prominence as a versatile bioisostere for other functional groups, offering unique conformational constraints.

The ability to controllably and efficiently couple these rings to various scaffolds (aryls, acyl groups, etc.) is therefore of paramount importance. This guide will focus on two of the most powerful and widely used methods for this purpose: Palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation and amide coupling for N-acylation.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition metal-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an amine and an aryl halide or triflate. This reaction is particularly effective for the N-arylation of cyclic amines like azetidine and piperidine.

Mechanism of Action

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps. A simplified representation is provided below. The reaction is initiated by the oxidative addition of an aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. Deprotonation by a base generates an amido complex, which then undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. The choice of ligand is critical for the efficiency of the reaction, as it influences the rates of both oxidative addition and reductive elimination.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-X Ar-X Ar-X->Oxidative_Addition Pd(II)_Complex L2Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Coordination_Deprotonation Coordination & Deprotonation Amine R2NH Amine->Coordination_Deprotonation Base Base Base->Coordination_Deprotonation Amido_Complex L2Pd(II)(Ar)(NR2) Coordination_Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Ar-NR2 Ar-NR2 Reductive_Elimination->Ar-NR2 Regenerated_Catalyst Pd(0)L2 Reductive_Elimination->Regenerated_Catalyst Regenerated_Catalyst->Pd(0)L2 Catalytic Cycle

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-Arylation of Piperidine with 4-Bromotoluene

This protocol describes a general procedure for the palladium-catalyzed coupling of piperidine with an aryl bromide.

Materials:

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • 4-Bromotoluene

  • Piperidine

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)2 (0.02 mmol, 1 mol%), XPhos (0.04 mmol, 2 mol%), and NaOtBu (2.8 mmol).

  • Reagent Addition: Add 4-bromotoluene (2.0 mmol) and piperidine (2.4 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (10 mL) to the flask.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperidine.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

AmineAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Piperidine4-BromotoluenePd(OAc)2 (1)XPhos (2)NaOtBuToluene100>95
Azetidine4-ChloroanisolePd2(dba)3 (1.5)RuPhos (3)K3PO4Dioxane11085-95

Amide Bond Formation: The Cornerstone of Peptide and Medicinal Chemistry

Amide coupling, or N-acylation, is arguably the most frequently performed reaction in drug discovery. It involves the reaction of a carboxylic acid (or its activated derivative) with an amine to form an amide bond.

General Workflow for Amide Coupling

The general workflow involves the activation of a carboxylic acid using a coupling reagent, followed by the addition of the amine.

Amide_Coupling_Workflow Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Carboxylic_Acid->Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activated_Ester Activated Ester Intermediate Activation->Activated_Ester Nucleophilic_Attack Nucleophilic Attack Activated_Ester->Nucleophilic_Attack Amine Amine (Azetidine or Piperidine) Amine->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Collapse Collapse Tetrahedral_Intermediate->Collapse Amide_Product Amide Product (R-CONR'R'') Collapse->Amide_Product

Caption: General workflow for amide bond formation using a coupling reagent.

Experimental Protocol: Acylation of Azetidine with Benzoic Acid using HATU

This protocol outlines a standard procedure for the coupling of azetidine with a carboxylic acid using the common coupling reagent HATU.

Materials:

  • Benzoic acid

  • Azetidine hydrochloride

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reagent Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add DIPEA (3.0 mmol) to the solution and stir for 5 minutes at room temperature. This pre-activates the carboxylic acid.

  • Amine Addition: Add azetidine hydrochloride (1.2 mmol) to the reaction mixture. Note: The excess base will neutralize the HCl salt.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (25 mL). Wash with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Table 2: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentFull NameKey Features
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHighly efficient, low epimerization, but can be expensive.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateSimilar to HATU, widely used.
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / HydroxybenzotriazoleCost-effective, common for peptide synthesis, generates a urea byproduct.
T3P Propylphosphonic AnhydridePowerful water scavenger, clean workup as byproducts are water-soluble.

Concluding Remarks

The strategic coupling of azetidine and piperidine moieties is a fundamental aspect of modern drug design and development. The Buchwald-Hartwig amination and amide coupling reactions represent robust and versatile methods for achieving these crucial transformations. A thorough understanding of the reaction mechanisms, careful selection of reagents and conditions, and meticulous execution of the experimental protocols are paramount for achieving high yields and purity. The procedures and data presented in this application note serve as a validated starting point for researchers aiming to incorporate these valuable saturated heterocyles into their target molecules.

References

  • Title: A Guide to Amide Bond Formation Source: Biotage URL: [Link]

  • Title: Buchwald-Hartwig cross-coupling Source: Wikipedia URL: [Link]

  • Title: Amide Source: Wikipedia URL: [Link]

Process Development & Scale-Up: Efficient Synthesis of Azetidin-3-yl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of Azetidin-3-yl piperidine-1-carboxylate , a high-value pharmacophore bridging a strained azetidine ring with a piperidine carbamate. This scaffold is increasingly relevant in GPCR ligand design and serine hydrolase inhibitors.

The conventional synthesis of carbamates often employs phosgene or triphosgene, which pose significant safety and regulatory hurdles at scale. This guide presents a Green Process Route utilizing 1,1'-Carbonyldiimidazole (CDI) . This method offers superior safety profiles, simplified workup (avoiding toxic nitrophenols), and high atom economy. The protocol includes the critical deprotection step to yield the stable hydrochloride salt, ensuring long-term storage stability of the strained azetidine ring.

Retrosynthetic Analysis & Strategy

The target molecule, Azetidin-3-yl piperidine-1-carboxylate (3) , is disconnected at the carbamate linkage.

  • Challenge: The secondary alcohol of the azetidine is sterically hindered and less nucleophilic than the piperidine amine.

  • Strategy: To prevent urea formation and ensure regioselectivity, we activate the alcohol (1-Boc-3-hydroxyazetidine) first.

  • Route Selection:

    • Route A (Phosgene/Triphosgene): High hazard, requires scrubbing, strictly regulated. (Rejected)

    • Route B (4-Nitrophenyl chloroformate): High reactivity, but generates toxic 4-nitrophenol waste which is difficult to purge on kilo-scale. (Secondary Backup)

    • Route C (CDI - Selected): One-pot procedure, generates non-toxic imidazole byproduct (water-soluble), solid reagent handling. (Selected)

Reaction Scheme
  • Activation: 1-Boc-3-hydroxyazetidine + CDI

    
     Imidazole-carboxylate intermediate.
    
  • Coupling: Intermediate + Piperidine

    
     Boc-Protected Carbamate.
    
  • Deprotection: Boc-Carbamate + HCl/IPA

    
     Target HCl Salt.
    

G Start 1-Boc-3-hydroxyazetidine (Starting Material) Inter Activated Imidazole Intermediate Start->Inter Step 1: Activation (THF, 0-25°C) CDI CDI (Reagent) CDI->Inter BocProd Boc-Protected Precursor Inter->BocProd Step 2: Coupling (+ Piperidine, 40°C) Pip Piperidine (Nucleophile) Pip->BocProd Final Azetidin-3-yl piperidine-1-carboxylate Hydrochloride Salt BocProd->Final Step 3: Salt Formation (Precipitation) Deprot HCl / IPA (Deprotection) Deprot->Final

Figure 1: Strategic workflow for the CDI-mediated synthesis of the target carbamate.

Safety & Engineering Controls (Critical)

Hazard Identification:

  • 1,1'-Carbonyldiimidazole (CDI): Moisture sensitive.[1] Hydrolyzes to release

    
     (asphyxiation hazard in confined spaces) and imidazole. Causes severe skin burns.[2]
    
  • Azetidine Ring: Strained system. While 3-hydroxyazetidine derivatives are relatively stable, avoid strong Lewis acids or extreme temperatures (>100°C) which may trigger ring-opening polymerization.

  • Exotherm: The reaction of CDI with alcohols is endothermic to slightly exothermic, but the addition of piperidine to the intermediate is exothermic .

Engineering Controls:

  • Reactor: Glass-lined or Hastelloy reactor with jacket cooling.

  • Scrubber: Vent lines must be connected to a caustic scrubber to neutralize any potential entrained vapors, though primary off-gas is

    
    .
    
  • Dosing: Piperidine must be added via a mass flow controller or dropping funnel to control the internal temperature (

    
    ).
    

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 3-(piperidine-1-carbonyloxy)azetidine-1-carboxylate

Scale: 1.0 kg Input (1-Boc-3-hydroxyazetidine)

ReagentMW ( g/mol )Equiv.[3]Mass (kg)Moles
1-Boc-3-hydroxyazetidine 173.211.01.005.77
CDI 162.151.21.126.92
Piperidine 85.151.50.748.65
THF (Anhydrous) 72.11-10.0 L-
DBU (Catalyst)152.240.10.090.58

Procedure:

  • Setup: Charge the reactor with THF (8.0 L) and 1-Boc-3-hydroxyazetidine (1.0 kg) . Agitate at 200 RPM until fully dissolved.

  • Activation: Cool

    
     to 0–5°C.
    
  • CDI Addition: Charge CDI (1.12 kg) portion-wise over 30 minutes via a solids addition funnel.

    • Note: Evolution of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       gas will occur. Monitor reactor pressure.
      
  • Reaction (Part A): Warm to 20–25°C and stir for 2 hours.

    • IPC 1 (HPLC): Check for consumption of starting alcohol (< 2%). The intermediate (imidazole carbamate) is stable in solution.

  • Coupling: Add DBU (0.09 kg) . Then, add Piperidine (0.74 kg) dropwise over 45 minutes, maintaining

    
    .
    
  • Completion: Heat the mixture to 40–45°C and stir for 4 hours.

    • IPC 2 (HPLC): Monitor formation of the carbamate product.

  • Workup:

    • Cool to 20°C.

    • Quench by adding 10% Citric Acid solution (5.0 L) . (Citric acid solubilizes the imidazole byproduct and excess piperidine into the aqueous phase).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 3.0 L) .

    • Combine organic layers and wash with Brine (3.0 L) .

    • Dry over

      
      , filter, and concentrate under reduced pressure to a viscous oil.
      
    • Purification: If purity < 95%, crystallize from Heptane/EtOAc (5:1). Otherwise, proceed directly to deprotection.

Step 2: Deprotection to Azetidin-3-yl piperidine-1-carboxylate Hydrochloride

Rationale: The free base of the azetidine is prone to degradation. The HCl salt is a stable, free-flowing solid suitable for storage.

ReagentEquiv.Amount
Boc-Intermediate 1.0~1.6 kg (Theoretical)
5-6N HCl in IPA 3.03.0 L
Isopropyl Acetate (IPAc) -8.0 L

Procedure:

  • Dissolution: Dissolve the oily residue from Step 1 in Isopropyl Acetate (8.0 L) .

  • Acidification: Cool

    
     to 10°C. Add 5-6N HCl in Isopropanol (3.0 L)  slowly over 1 hour.
    
    • Observation: The product should begin to crystallize as a white solid during addition.

  • Reaction: Warm to 20–25°C and stir for 3 hours.

    • IPC 3: Monitor disappearance of Boc-protected peak.

  • Isolation:

    • Cool to 0–5°C and age for 2 hours to maximize yield.

    • Filter the white solid under nitrogen pressure.

    • Wash the cake with cold IPAc (2.0 L) followed by MTBE (2.0 L) to remove residual acidity.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 1.1 – 1.25 kg (75–85% over 2 steps). Appearance: White to off-white crystalline solid.

Analytical Controls & Troubleshooting

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 210 nm (carbamate) and 254 nm.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Sluggish Activation (Step 1) Moisture in THF or old CDI.Ensure THF KF < 0.05%. Add 0.1 eq additional CDI.
Low Yield in Step 1 Imidazole byproduct inhibiting reaction.Ensure DBU is added.[5] Heat to 50°C if necessary.
Product Oiling out in Step 2 Solvent too polar or wet.Add anti-solvent (MTBE or Heptane) dropwise to induce nucleation. Seed with pure crystals.
Azetidine Ring Opening Temperature too high during deprotection.Strictly control

during HCl addition.
Process Flow Diagram

ProcessFlow cluster_0 Reactor 1: Coupling cluster_1 Reactor 2: Salt Formation Step1 Charge THF + Azetidine-OH Cool to 0°C Step2 Add CDI (Solids) Vent CO2 Step1->Step2 Step3 Add Piperidine + DBU Heat to 40°C Step2->Step3 Step4 Quench (Citric Acid) Phase Separation Step3->Step4 Step5 Concentrate Organic Phase Re-dissolve in IPAc Step4->Step5 Transfer Organic Step6 Add HCl/IPA Crystallize Step5->Step6 Step7 Filtration & Wash (IPAc / MTBE) Step6->Step7 Step8 Vacuum Dry Step7->Step8

Figure 2: Unit operation flow for the scale-up manufacturing process.

References

  • Heller, S. T., & Sarpong, R. (2011). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas." Organic Letters, 13(10), 2697–2699. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177. [Link]

  • Pearson, A. J., & Roush, W. R. (Eds.). (1999). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. Wiley. (Reference for CDI handling and stability).
  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Reference for Boc deprotection conditions). [Link]

  • Vertex Pharmaceuticals. (2014). "Process for the preparation of Azetidine derivatives." World Intellectual Property Organization Patent, WO2014100665.

Sources

Application Note: Handling, Storage, and Protocols for Azetidin-3-yl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Chemical Identity

Azetidin-3-yl piperidine-1-carboxylate is a specialized heterocyclic building block characterized by a piperidine carbamate linked to an azetidine ring. Unlike standard piperidine derivatives, the inclusion of the strained four-membered azetidine ring imparts unique steric and electronic properties, making it a high-value scaffold in Fragment-Based Drug Discovery (FBDD) and peptidomimetic synthesis.

PropertyDetail
Systematic Name Azetidin-3-yl piperidine-1-carboxylate
CAS Number 1536681-79-4
Molecular Formula C₉H₁₆N₂O₂
Molecular Weight 184.24 g/mol
Physical State Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl Salt)
pKa (Predicted) ~10.5 (Azetidine NH), -1.5 (Carbamate N)
Solubility DMSO (>50 mM), Methanol, Dichloromethane, Ethanol
Key Functional Groups Secondary Amine (Azetidine ring), Carbamate (Linker), Strained Heterocycle

Safety & Hazard Assessment (GHS)

While specific toxicological data for this exact CAS is limited, its structural congeners (azetidines and carbamates) dictate the following safety profile. Treat as a High Potency Pharmacophore .

  • H314 (Skin Corr.[1] 1B): Causes severe skin burns and eye damage (due to the basic secondary amine).

  • H317 (Skin Sens. 1): May cause an allergic skin reaction.

  • H335 (STOT SE 3): May cause respiratory irritation.

Critical Hazard Mechanism: The free secondary amine on the azetidine ring is highly nucleophilic and basic. Upon contact with biological membranes, it can act as a hapten, potentially leading to sensitization. Furthermore, the strained azetidine ring possesses latent alkylating potential under specific metabolic conditions.

Storage Protocols

The stability of Azetidin-3-yl piperidine-1-carboxylate is compromised by two primary factors: atmospheric carbon dioxide and moisture .

The "Carbamate-Amine" Paradox

The molecule contains a stable carbamate linker, but the free azetidine amine is sensitive.

  • CO₂ Absorption: The secondary amine reacts rapidly with atmospheric CO₂ to form a carbamic acid zwitterion (ammonium carbamate salt), appearing as a white crust on the oil/solid. This alters stoichiometry and solubility.

  • Hygroscopicity: The polar amine moiety attracts moisture, promoting hydrolysis of the ester linkage over extended periods.

Storage Specifications
ParameterRequirementRationale
Temperature -20°C (Long-term)Slows kinetic degradation and ring-opening reactions.
Atmosphere Argon or Nitrogen (Inert)Prevents CO₂ scavenging and oxidation of the amine.
Container Amber Glass VialsProtects from light; glass prevents plasticizer leaching by the amine.
Desiccant RequiredSilica gel or molecular sieves in the secondary container.
Graphviz: Storage Logic Flow

StorageProtocol Compound Azetidin-3-yl piperidine-1-carboxylate Arrival Receipt of Compound Compound->Arrival CheckState Physical State Check Arrival->CheckState Solid Solid (Salt Form) CheckState->Solid If Crystalline Oil Oil (Free Base) CheckState->Oil If Viscous Liquid StoreSolid Store at -20°C Desiccated Solid->StoreSolid Aliquot Aliquot into Single-Use Vials Oil->Aliquot StoreOil Dissolve in DMSO or Store under Argon Freeze Flash Freeze (Liquid N2) StoreOil->Freeze Aliquot->StoreOil

Caption: Decision matrix for storage based on physical state upon receipt.

Handling & Solubilization Protocols

Stock Solution Preparation (10 mM)

Reagent: Anhydrous DMSO (Dimethyl Sulfoxide). Why DMSO? It prevents carbamate formation (no CO₂) and stabilizes the polar amine.

Protocol:

  • Equilibrate the vial to room temperature in a desiccator before opening. This prevents water condensation on the cold compound.

  • Weigh the compound rapidly. If it is an oil (free base), use a positive displacement pipette or weigh by difference.

  • Add Anhydrous DMSO to achieve 10 mM concentration.

    • Calculation: Mass (mg) / 184.24 (MW) = Moles. Moles / 0.010 M = Volume (L).

  • Vortex for 30 seconds.

  • QC Step: Inspect for particulates. If cloudy, sonicate for 2 minutes at <30°C.

Stability in Solution
  • DMSO (Anhydrous): Stable for 6 months at -20°C.

  • Water/PBS: Unstable. The basic amine raises local pH, catalyzing the hydrolysis of the carbamate linker. Prepare aqueous dilutions immediately prior to use.

  • Methanol/Ethanol: Stable for 1 week at 4°C. Avoid acetone (forms imines/enamines with the amine).

Experimental Application: Amine Functionalization

The primary utility of this compound is as a building block where the azetidine amine is reacted with electrophiles (acid chlorides, sulfonyl chlorides, isocyanates).

Protocol: Urea Formation (Library Synthesis)

Objective: React the azetidine amine with an isocyanate to form a urea derivative.

Materials:

  • Azetidin-3-yl piperidine-1-carboxylate (1.0 eq)[2]

  • R-Isocyanate (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) (1.5 eq) - Optional, only if using salt form

Workflow:

  • Dissolution: Dissolve the azetidine scaffold in anhydrous DCM (0.1 M).

  • Activation: If using the HCl salt, add TEA and stir for 10 min under Nitrogen. If Free Base, skip this step.

  • Addition: Add the R-Isocyanate dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Quench: Add 10% NaHCO₃ solution.

  • Extraction: Extract with DCM (3x). Dry organic layer over MgSO₄.

  • Validation: Monitor disappearance of the secondary amine peak via LC-MS.

Graphviz: Reaction Mechanism & Pathway

ReactionPathway Scaffold Azetidin-3-yl piperidine-1-carboxylate (Nucleophile) TS Tetrahedral Intermediate Scaffold->TS Nucleophilic Attack Degradation Hydrolysis (If Wet) Scaffold->Degradation + H2O / pH > 10 Electrophile Electrophile (R-N=C=O) Electrophile->TS Product Urea Derivative (Stable Library Compound) TS->Product Proton Transfer

Caption: Synthetic pathway for urea formation and potential hydrolytic degradation side-reaction.

Quality Control & Troubleshooting

Analytical Validation (LC-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

    • Note: Avoid basic buffers (NH₄OH) during analysis to prevent on-column hydrolysis.

  • Detection: ESI+ (Expected [M+H]⁺ = 185.25).

Common Issues
ObservationRoot CauseRemediation
White crust on oil CO₂ absorption (Carbamate salt)Dissolve in DCM, wash with dilute NaOH, dry and re-concentrate. Store under Argon.
Extra Peak (M-44) Decarboxylation (Rare)Check for thermal degradation. Ensure storage < -20°C.
Extra Peak (M+18) Hydrolysis (Ring opening or Ester cleavage)Check water content of DMSO. Use fresh anhydrous solvents.

References

  • PubChem. (2023). Compound Summary: Azetidin-3-yl piperidine-1-carboxylate (CAS 1536681-79-4).[3] National Library of Medicine. [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing stability of carbamate linkers). [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context for sp3-rich azetidine scaffolds). [Link]

Sources

Incorporation of Azetidin-3-yl piperidine-1-carboxylate into heterocyclic libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Assembly of Azetidin-3-yl Piperidine-1-Carboxylates for High-Fsp³ Library Generation

Executive Summary

This guide details the synthetic incorporation of Azetidin-3-yl piperidine-1-carboxylate as a core scaffold in medicinal chemistry libraries. This moiety represents a strategic fusion of two privileged heterocycles: the lipophilicity-lowering azetidine and the ubiquitous piperidine , linked via a metabolically stable carbamate tether.

By utilizing this scaffold, researchers can significantly increase the fraction of sp³-hybridized carbons (


) in their libraries—a metric directly correlated with improved clinical success rates ("Escape from Flatland"). This protocol provides a robust, scalable method for synthesizing the core scaffold and diversifying it into high-value heterocyclic libraries.

Scientific Rationale & Design Principles

The "Escape from Flatland" Imperative

Modern drug discovery has shifted away from planar, aromatic-heavy compounds toward three-dimensional architectures.[1][2] Lovering et al. demonstrated that increasing saturation (


) correlates with higher solubility and lower promiscuity.
  • Azetidine Advantage: The 4-membered azetidine ring acts as a "chameleon," offering the polarity of a secondary amine but with significantly lower lipophilicity (

    
    ) compared to piperidine or pyrrolidine analogs due to the high energy of the lone pair in the strained ring.
    
  • The Linker Strategy: The carbamate linkage between the piperidine nitrogen and the azetidine oxygen provides a rigid, polar spacer that lacks a hydrogen bond donor (unlike ureas), improving membrane permeability while maintaining metabolic stability against rapid hydrolysis.

Structural Analysis

The target scaffold consists of:

  • Piperidine Domain: A steric bulk provider and potential pharmacophore.

  • Carbamate Linker: A stable connector (

    
    ) offering dipolar interactions.
    
  • Azetidine Domain: The high-

    
     core with an orthogonal "exit vector" (the azetidine nitrogen) for library diversification.
    

Chemical Synthesis Strategy

The synthesis hinges on the orthogonal protection of the azetidine nitrogen and the activation of the C3-hydroxyl group. We utilize 4-Nitrophenyl Chloroformate (4-NPC) as a safe, crystalline alternative to phosgene for creating the activated mixed carbonate intermediate.

Synthetic Pathway Visualization

Synthesis_Workflow Start N-Boc-3-Hydroxyazetidine (Starting Material) Activate Activation (4-Nitrophenyl Chloroformate) Start->Activate 0°C, Pyridine Intermediate Mixed Carbonate Intermediate Activate->Intermediate Stable Solid Coupling Carbamate Coupling (+ Piperidine) Intermediate->Coupling DIPEA, RT Scaffold Core Scaffold (Protected) Coupling->Scaffold Yield >85% Deprotect Deprotection (TFA/DCM) Scaffold->Deprotect -Boc Removal Library Library Diversification (Amides, Sulfonamides, Ureas) Deprotect->Library Parallel Synthesis

Figure 1: Step-wise assembly of the Azetidin-3-yl piperidine-1-carboxylate scaffold. The 4-nitrophenyl carbonate route ensures high yields and avoids unstable carbamoyl chlorides.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (Scale: 10 mmol)

Target: tert-butyl 3-((piperidine-1-carbonyl)oxy)azetidine-1-carboxylate

Reagents:

  • 1-Boc-3-hydroxyazetidine (1.73 g, 10 mmol)

  • 4-Nitrophenyl chloroformate (2.21 g, 11 mmol)

  • Piperidine (1.02 g, 12 mmol)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (TEA) or DIPEA

Step-by-Step Methodology:

  • Activation (Formation of Mixed Carbonate):

    • Dissolve 1-Boc-3-hydroxyazetidine (10 mmol) in anhydrous DCM (40 mL) under

      
       atmosphere.
      
    • Cool the solution to 0°C using an ice bath.

    • Add Pyridine (12 mmol) followed by the portion-wise addition of 4-Nitrophenyl chloroformate (11 mmol). Caution: Exothermic.

    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 2 hours.

    • Validation: TLC (Hexane:EtOAc 1:1) should show consumption of starting alcohol and appearance of a new UV-active spot (mixed carbonate).

  • Coupling (Carbamate Formation):

    • To the reaction mixture (containing the activated carbonate in situ), add Piperidine (12 mmol) followed by TEA (15 mmol).

    • Note: The solution will turn bright yellow due to the release of 4-nitrophenol. This serves as a visual indicator of reaction progress.

    • Stir at RT for 4–6 hours (or overnight).

  • Work-up & Purification:

    • Dilute with DCM (50 mL) and wash sequentially with:

      • 1M NaHSO₄ or 10% Citric Acid (to remove pyridine/piperidine excess).

      • 1M NaOH or Sat. Na₂CO₃ (Critical Step: removes the yellow 4-nitrophenol byproduct).

      • Brine.[3][4]

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Purification: Flash column chromatography (0-40% EtOAc in Hexanes). The product is typically a colorless viscous oil or low-melting solid.

Yield Expectation: 80–90%.

Protocol B: Library Diversification (Parallel Synthesis)

Target: N-functionalized Azetidin-3-yl piperidine-1-carboxylates

Step 1: Scaffold Deprotection

  • Dissolve the Boc-protected scaffold in DCM (5 mL/mmol).

  • Add Trifluoroacetic Acid (TFA) (1 mL/mmol) at 0°C.

  • Stir for 1 hour. Monitor by LCMS (disappearance of Boc-mass).

  • Concentrate in vacuo.[5] Crucial: Azeotrope with toluene (3x) to remove residual TFA. The azetidine trifluoroacetate salt is stable but should be used immediately.

Step 2: Parallel Derivatization (96-well format example) Reactions performed on 50 µmol scale.

Reaction TypeReagentsConditions
Amide Coupling Carboxylic Acid (1.2 eq), HATU (1.2 eq), DIPEA (3 eq)DMF, RT, 16h
Sulfonylation Sulfonyl Chloride (1.1 eq), Pyridine (3 eq)DCM, 0°C to RT, 4h
Urea Formation Isocyanate (1.1 eq), TEA (2 eq)DCM, RT, 2h
SnAr (Heteroaryl) Chloro-heterocycle (1.2 eq), Cs₂CO₃ (3 eq)DMSO, 80°C, 12h

Quality Control & Validation

NMR Characterization Data
  • ¹H NMR (400 MHz, CDCl₃):

    • Azetidine Core: The methine proton at C3 (

      
      ) typically appears as a multiplet around 5.10–5.20 ppm . This downfield shift confirms acylation.
      
    • Azetidine Ring Protons: Look for broad multiplets at 3.90–4.30 ppm . Note that carbamate rotamers may cause signal broadening.

    • Piperidine:[6][7] Broad multiplets at 1.50–1.70 ppm (ring) and 3.30–3.50 ppm (N-methylene).

LCMS Interpretation
  • Ionization: ESI Positive Mode.

  • Fragmentation: Carbamates often show a characteristic loss of the piperidine moiety or decarboxylation under high cone voltage.

  • Stability Check: In acidic mobile phases (Water/Acetonitrile + 0.1% Formic Acid), the azetidine ring is stable. Avoid prolonged heating (>60°C) in strong acid to prevent ring opening.

Application Logic: Decision Tree

When should you use this scaffold?

Decision_Tree Start Library Design Goal Q1 Need to lower LogD? Start->Q1 Q2 Is metabolic stability poor? Q1->Q2 Yes Use_Other Consider Standard Piperazine/Bipiperidine Q1->Use_Other No (Lipophilicity OK) Q3 Target Pocket Shape? Q2->Q3 Yes (Cytochrome P450 issues) Q2->Use_Other No Use_Scaffold USE AZETIDINE-PIPERIDINE SCAFFOLD Q3->Use_Scaffold Compact / 3D Required Q3->Use_Other Flat / Intercalator

Figure 2: Decision matrix for incorporating the azetidine-piperidine carbamate scaffold. It is ideal for programs requiring


 enhancement and metabolic hardening.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[8] Angewandte Chemie International Edition, 49(48), 8984-8987. (Discusses 4-membered ring properties analogous to azetidines). [Link]

  • Organic Syntheses. (2020).[4] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate. Organic Syntheses, 97, 96-124. (Standard protocol for hindered amine carbamates). [Link]

  • Sirenko, V., et al. (2022). Azetidines in Medicinal Chemistry: A Review. Chemistry of Heterocyclic Compounds. (General reference for Azetidine stability and utility). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of Azetidin-3-yl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Azetidin-3-yl piperidine-1-carboxylate and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable scaffold. The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional structures to drug candidates.[1][2] However, the synthesis of 3-aminoazetidine derivatives can present challenges, from low conversion rates to complex purification profiles.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate these challenges and improve your reaction yields. We will focus on the most common and effective synthetic strategies, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your laboratory.

Overview of Primary Synthetic Strategies

The synthesis of Azetidin-3-yl piperidine-1-carboxylate typically proceeds via one of two major pathways: Reductive Amination or Nucleophilic Substitution. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Nucleophilic Substitution start1 N-Protected Azetidin-3-one intermediate Iminium Ion Intermediate start1->intermediate + Piperidine (Condensation) start2 Piperidine start3 N-Protected Azetidin-3-ol (with Leaving Group) product Azetidin-3-yl piperidine-1-carboxylate start3->product Nucleophilic Substitution (SN2 Displacement) intermediate->product Reduction (e.g., NaBH(OAc)₃) start2_hidden

Caption: Primary synthetic routes to Azetidin-3-yl piperidine-1-carboxylate.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to address specific experimental problems.

Q1: My reductive amination reaction has stalled, showing low conversion of the starting azetidin-3-one. What are the likely causes and how can I fix it?

A1: Low conversion in a reductive amination is a common issue that can typically be traced to one of three areas: imine/iminium formation, the reducing agent, or reaction conditions.

Causality: The reaction proceeds in two main steps: (1) condensation of the ketone (azetidin-3-one) and the amine (piperidine) to form an iminium ion, and (2) reduction of this iminium ion to the final tertiary amine.[3][4] The first step is an equilibrium that can be hindered by steric factors or improper pH, while the second step depends on the efficacy of the reducing agent.

Troubleshooting & Optimization:

  • Promote Iminium Ion Formation:

    • Acid Catalysis: The condensation step is often catalyzed by a weak acid. If you are not using an acidic reducing agent like NaBH(OAc)₃, consider adding a catalytic amount of acetic acid (AcOH) to lower the pH and accelerate iminium formation.

    • Water Removal: This is a condensation reaction that releases water. The presence of excess water can push the equilibrium back towards the starting materials. While not always necessary, adding molecular sieves (3Å or 4Å) can sequester water and drive the reaction forward.

  • Evaluate the Reducing Agent:

    • Choice of Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations because it is mild, tolerant of slightly acidic conditions, and selective for iminium ions over ketones. If you are using a harsher reagent like sodium borohydride (NaBH₄), you may be getting competing reduction of the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[3]

    • Reagent Quality and Stoichiometry: Ensure your reducing agent is not hydrolyzed from improper storage. Use a slight excess (typically 1.2-1.5 equivalents) to ensure the reaction goes to completion.

  • Optimize Reaction Conditions:

    • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent solvents for this reaction. They are non-protic and effectively dissolve the common reagents.

    • Temperature and Time: These reactions are typically run at room temperature for 12-24 hours. If conversion is slow, gentle heating (e.g., to 40 °C) can sometimes be beneficial, but be cautious as this can also promote side reactions. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

ParameterStandard ConditionOptimization Strategy
Reducing Agent NaBH(OAc)₃ (1.2 eq)Increase to 1.5 eq; check reagent quality.
Solvent DCM or DCEEnsure anhydrous conditions.
Catalyst None (if using NaBH(OAc)₃)Add catalytic AcOH (0.1 eq) if using other reductants.
Additives NoneAdd 4Å molecular sieves to remove water.
Temperature Room TemperatureIncrease to 40 °C; monitor for side products.
Q2: I am observing a significant byproduct with a similar polarity to my product, making purification difficult. What could this byproduct be?

A2: In the context of a reductive amination, the most likely byproduct with similar polarity is the N-protected azetidin-3-ol, formed from the reduction of the starting ketone. Another possibility, though less common, is a ring-opened product if harsh conditions are used.

Causality: The formation of the alcohol byproduct occurs when the reducing agent reacts with the starting ketone before it can form the iminium ion. This is more common with less selective reducing agents like NaBH₄. The strained four-membered azetidine ring is also susceptible to nucleophilic attack and ring-opening, especially under strongly acidic or basic conditions or at elevated temperatures.[1]

Troubleshooting & Optimization:

  • Improve Selectivity of Reduction:

    • Switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃) . Its steric bulk and milder reactivity make it highly selective for the protonated iminium intermediate over the neutral ketone.

    • Staged Addition: Add the piperidine and azetidin-3-one to the solvent and allow them to stir for 30-60 minutes to allow the iminium equilibrium to establish before adding the reducing agent.

  • Modify Purification Strategy:

    • pH Adjustment during Workup: The desired tertiary amine product is basic, while the alcohol byproduct is neutral. During an aqueous workup, you can wash the organic layer with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as a salt, while the neutral alcohol byproduct remains in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product.

    • Chromatography: If the polarity difference is small, try using a different solvent system for your column chromatography. A gradient elution or the addition of a small amount of triethylamine (0.1-1%) to the eluent can often improve the separation of amines.

Troubleshooting_Yield start Low Yield or Impure Product q1 Check Reaction Monitoring (TLC/LC-MS) start->q1 a1_low Low Conversion of Starting Material q1->a1_low Incomplete Reaction a1_multi Multiple Spots/ Byproducts Formed q1->a1_multi Complex Mixture sol_low1 Optimize Conditions: - ↑ Time/Temp - Add Mol. Sieves - Check Reagent Quality a1_low->sol_low1 sol_multi1 Identify Byproducts (NMR, MS) a1_multi->sol_multi1 end Improved Yield & Purity sol_low1->end q2 Is Azetidin-3-ol the main byproduct? sol_multi1->q2 sol_multi2 Switch to Selective Reductant (NaBH(OAc)₃) q2->sol_multi2 Yes sol_multi3 Use Acid/Base Extraction in Workup q2->sol_multi3 Yes sol_multi2->end sol_multi3->end

Caption: A decision tree for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q: Which N-protecting group is best for the azetidine starting material? A: The tert-butoxycarbonyl (Boc) group is the most commonly used and is highly recommended. It is stable to the slightly acidic conditions of reductive amination and is easily removed later with strong acid (e.g., TFA in DCM). The benzhydryl (Bzh) group is also very effective and is often used in patent literature, as it can be removed under hydrogenolysis conditions, which can be advantageous if other acid-sensitive groups are present in the molecule.[2]

Q: How can I best monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system like 10-20% Methanol in DCM or 50% Ethyl Acetate in Hexanes. Stain with potassium permanganate (KMnO₄), which will readily visualize the product amine. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It will allow you to track the disappearance of starting materials and the appearance of the product, confirming its mass simultaneously.

Q: I am attempting a nucleophilic substitution route with N-Boc-azetidin-3-ol methanesulfonate (mesylate). Why is my yield low? A: Low yields in this Sₙ2 reaction can be due to several factors. First, ensure the mesylate was properly formed and is dry. The displacement reaction requires an excess of the nucleophile (piperidine, ~2-3 equivalents) and often benefits from heating in a polar aprotic solvent like acetonitrile or DMF. A common side reaction is elimination to form N-Boc-azetidin-2-ene, especially if the base is too strong or hindered. Using piperidine itself as the base and nucleophile is usually sufficient.

Validated Experimental Protocol

This protocol describes the synthesis of tert-butyl 3-(piperidin-1-yl)azetidine-1-carboxylate via reductive amination.

Materials:

  • tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)

  • Piperidine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).

  • Add piperidine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may cause some effervescence.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (often with 0.5% triethylamine added to the eluent) to afford the title compound as a clear oil or white solid. A yield of 75-90% is expected.

References

  • Couty, F., & Evano, G. (2006). Synthesis and reactivity of functionalized azetidines.
  • Zhang, F., & Zhang, Y. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(46), 11554-11558. [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 25(2), 282. [Link]

  • Bojack, G., et al. (2021). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase (FAT) Inhibitors. Pest Management Science, 77(11), 5055-5065.
  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5987-6033. [Link]

  • Serrano, J. L., & De la Hoz, A. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions, 1(1), 26-60. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. [Link]

  • Bull, J. A., & Seden, C. D. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv.[Link]

  • Van der Pijl, F., et al. (2019). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Nature Communications, 10(1), 1-10. [Link]

  • Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(2), 282. [Link]

  • Gicquel, M., et al. (2019). Regiodivergent enantioselective C–H functionalization of Boc-1,3-oxazinanes and application to the synthesis of β2 and β3-amino acids. Nature Communications, 10(1), 4121. [Link]

  • Chen, C., et al. (2019). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. New Journal of Chemistry, 43(45), 17611-17615. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Kumar, S., et al. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Section B, 60B(5), 755-760. [Link]

Sources

Technical Support Center: Azetidine Stability & Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Azetidine Ring Opening During Carboxylate Formation Ticket Priority: High (Irreversible Scaffold Failure) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Concepts

The Challenge: Azetidines possess significant ring strain energy (~26 kcal/mol), making them thermodynamically primed for ring-opening. While kinetically stable under neutral conditions, the introduction of a carboxylate group (usually via ester hydrolysis) presents a "perfect storm" of risks.

The Failure Mechanism: The most common failure mode during carboxylate formation is acid-catalyzed nucleophilic ring opening .

  • Protonation: Under acidic hydrolysis conditions (e.g., HCl/H₂O), the azetidine nitrogen is protonated (

    
    ).
    
  • Activation: This quaternary ammonium species strongly pulls electron density, making the C2 and C4 carbons highly electrophilic.

  • Attack: Water (acting as a nucleophile) attacks the C2 position, snapping the ring and yielding a linear amino acid byproduct (often homoserine derivatives).

Visualizing the Threat:

AzetidineDegradation cluster_0 Critical Failure Pathway Azetidine Azetidine-2-Ester Protonation N-Protonation (Acidic Media) Azetidine->Protonation H+ Hydrolysis Ester Hydrolysis (Target Reaction) Azetidine->Hydrolysis LiOH / Mild Base Activated Activated Ammonium Species Protonation->Activated RingOpen Ring Opening (Nucleophilic Attack) Activated->RingOpen H2O attack at C2/C4 Product Azetidine-2-Carboxylic Acid (Success) Hydrolysis->Product Byproduct Linear Amino Acid (Failure) RingOpen->Byproduct

Figure 1: Mechanistic divergence between successful hydrolysis and acid-catalyzed ring destruction.

Troubleshooting Guide (Q&A)

Scenario A: Acidic Hydrolysis Failure

User Question: "I tried hydrolyzing my azetidine methyl ester using 6M HCl at reflux (standard amino acid protocol), but NMR shows a complex mixture and loss of the ring signals. What happened?"

Diagnosis: You triggered the acid-catalyzed ring-opening mechanism described above.[1] Azetidine-2-carboxylic acid is a proline analogue, but unlike proline (5-membered ring, stable), the 4-membered azetidine cannot survive harsh acidic reflux.

Corrective Action:

  • Stop using strong acids. Switch to Protocol A (LiOH Hydrolysis) below.

  • If acid is mandatory (e.g., for simultaneous deprotection): You must use non-nucleophilic acids (like TFA) in anhydrous solvents, followed by aqueous workup only after the acid is neutralized. However, for ester hydrolysis, base is superior.

Scenario B: Decomposition in Base

User Question: "I switched to NaOH in Methanol/Water, but I'm still seeing degradation and epimerization at the alpha-center."

Diagnosis: While azetidines are generally stable to base, strong bases like NaOH or KOH can cause:

  • Epimerization: The

    
    -proton (next to the ester) is acidic. High pH causes racemization.
    
  • Elimination: If your azetidine has a leaving group at the

    
    -position (C3), base will trigger 
    
    
    
    -elimination, destroying the ring.

Corrective Action:

  • Switch to Lithium Hydroxide (LiOH). Lithium is a milder Lewis acid counter-ion than Sodium or Potassium. It coordinates with the carbonyl oxygen, facilitating hydrolysis at lower pH and lower temperatures.

  • Temperature Control: Run the reaction at 0°C to Room Temperature (RT). Never reflux.

Scenario C: N-Protection Issues

User Question: "My azetidine nitrogen is unprotected (free amine). Is this a problem during hydrolysis?"

Diagnosis: Yes. A free amine (


) is a "proton magnet." Even in slightly acidic workups, it will protonate and risk ring opening.[2] Furthermore, the free amine can act as a nucleophile, attacking its own ester (intermolecularly) to form oligomers.

Corrective Action: Always protect the nitrogen before forming the carboxylate.

  • Recommended: Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). These electron-withdrawing groups reduce the nitrogen's basicity, preventing protonation and stabilizing the ring.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" LiOH Hydrolysis

Best for: General azetidine ester hydrolysis (Methyl, Ethyl, Benzyl esters).

Reagents:

  • Substrate:

    
    -Boc-Azetidine-2-carboxylate ester (1.0 equiv)
    
  • Reagent: LiOH

    
    H₂O (1.5 – 2.0 equiv)
    
  • Solvent: THF : Water (3:1 ratio)[3]

Step-by-Step:

  • Dissolution: Dissolve the azetidine ester in THF (0.1 M concentration). Cool to 0°C.

  • Addition: Dissolve LiOH

    
    H₂O in the calculated volume of water and add dropwise to the THF solution.
    
  • Reaction: Allow to warm to RT. Monitor by TLC/LC-MS. (Typical time: 1–4 hours).

  • Quench (CRITICAL): Do not acidify to pH 1.

    • Cool to 0°C.

    • Carefully adjust pH to ~4–5 using 1M Citric Acid or KHSO₄. Avoid HCl.

  • Extraction: Extract immediately with EtOAc or DCM.

  • Drying: Dry over Na₂SO₄ and concentrate in vacuo at <40°C.

Protocol B: Enzymatic Hydrolysis (The "Gentle" Method)

Best for: Highly sensitive substrates or when enantiopurity is critical.

Reagents:

  • Enzyme: Pig Liver Esterase (PLE) or Pseudomonas sp. Hydrolase.

  • Buffer: Phosphate Buffer (pH 7.0 - 7.5).

Step-by-Step:

  • Suspend the ester in Phosphate Buffer (pH 7.2). If insoluble, add 5-10% Acetone or DMSO.

  • Add PLE (approx. 100 units/mmol).

  • Stir gently at 25°C.

  • Maintain pH by automatic titration with dilute NaOH if possible, or check periodically.

  • Once complete, filter off the enzyme and lyophilize the filtrate to obtain the carboxylate salt.

Decision Logic & Data Comparison

Method Selection Tree:

MethodSelection Start Start: Azetidine Ester CheckN Is Nitrogen Protected (Boc, Cbz, etc.)? Start->CheckN Protect ACTION: Protect Nitrogen first CheckN->Protect No CheckSens Contains Base-Sensitive Groups? (e.g., Epimers) CheckN->CheckSens Yes LiOH Method: LiOH / THF / H2O (Protocol A) CheckSens->LiOH No (Robust) Enzyme Method: Enzymatic Hydrolysis (Protocol B) CheckSens->Enzyme Yes (Very Sensitive) Trimethyltin Method: Me3SnOH (Specialized/Toxic) CheckSens->Trimethyltin Yes (Sterically Hindered)

Figure 2: Decision matrix for selecting the appropriate hydrolysis strategy.

Comparative Data Table:

ParameterAcid Hydrolysis (HCl)Base Hydrolysis (NaOH)LiOH HydrolysisEnzymatic
Ring Stability Poor (High Risk)ModerateHigh Excellent
Epimerization LowHighLowNone
Reaction Time 1-2 h1-4 h2-6 h12-24 h
Scalability HighHighHighLow/Medium
Cost LowLowLowHigh
Recommendation AVOID CautionPREFERRED Specialized

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses ring strain and synthetic utility).

  • Lowe, G., & Vilaivan, T. (1997). Amino Acid Derivatives.[4][5] Journal of the Chemical Society, Perkin Transactions 1. (Details the synthesis of azetidine-2-carboxylic acid and stability factors).

  • BenchChem. (2025).[2] Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine. (Technical note on pH control and N-protection).

  • Kottani, R., et al. (2013). Direct Screening of Solution Phase Combinatorial Libraries. (Demonstrates LiOH usage for sensitive ester hydrolysis).

  • Wipf, P., et al. (2008). Lanthanum(III)-Catalyzed Ring Opening of Epoxides.[6] (Contextualizes Lewis Acid interactions with strained rings).

Sources

Purification challenges with Azetidin-3-yl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Purifying Azetidin-3-yl piperidine-1-carboxylate presents a "perfect storm" of challenges for medicinal chemists: it combines the ring-strain instability of azetidines, the high polarity of secondary amines, and the low UV absorbance of aliphatic carbamates.

This guide moves beyond standard protocols to address the specific physicochemical behaviors of this scaffold. Our goal is to transition your workflow from "trial-and-error" to a deterministic, reproducible process.

Module 1: The "Invisible" Peak (Detection Strategies)

User Issue: "I see spots on my TLC using iodine, but my flash chromatography UV detector (254 nm) shows a flat baseline. I am losing my product in the waste."

Root Cause Analysis

The structure of Azetidin-3-yl piperidine-1-carboxylate lacks a conjugated


-system. The carbonyl of the carbamate absorbs weakly at 200–210 nm, a region often obscured by solvent cutoffs (e.g., Ethyl Acetate absorbs up to 256 nm).[1] relying on standard UV triggers fraction collection failure.[1]
Troubleshooting Protocol: Orthogonal Detection
MethodSuitabilityTechnical Notes
UV @ 205-210 nm LowOnly viable in UV-transparent solvents (Water/Acetonitrile/Methanol).[1] Avoid Acetone and EtOAc.
ELSD (Evaporative Light Scattering) High Universal detection.[1] The semi-volatile nature of the carbamate requires low drift tube temperature (35–40°C) to prevent sample evaporation before detection.
Ninhydrin Stain High The free azetidine amine (secondary) reacts to form specific chromophores (Ruhemann's purple).
KMnO₄ Stain MediumOxidizes the piperidine/azetidine backbone; useful but less specific than Ninhydrin.[1]
Strategic Workflow: The "Blind" Run

If you lack ELSD, use this calculated collection strategy:

  • Calculate Column Void Volume (

    
    ):  For a packed silica cartridge, 
    
    
    
    .[1]
  • Run a Scout TLC: Determine

    
     in your mobile phase.[1]
    
  • Predict Elution Volume (

    
    ): 
    
    
    
    
    [1]
  • Blind Collection: Begin collecting fractions at

    
     and stop at 
    
    
    
    .

Module 2: The "Streaking" Peak (Chromatography Optimization)

User Issue: "My product elutes as a broad smear from 10% to 50% MeOH, contaminating all other fractions. Recovery is low."

Root Cause Analysis

The secondary amine on the azetidine ring (


) acts as a Lewis base, interacting strongly with the acidic silanols (

) on the silica surface. This causes:
  • Peak Tailing: Slow mass transfer kinetics.[1]

  • Irreversible Adsorption: Yield loss ("chemisorption").[1]

Protocol A: Mobile Phase Modifiers (The "Masking" Technique)

Standard silica gel requires basic modifiers to suppress silanol ionization.

  • Solvent System: DCM / MeOH / NH₄OH (28%)

  • Ratio: 90 : 9 : 1 (Common starting point).[1]

  • Why it works: Ammonium hydroxide competes for silanol binding sites, effectively "shielding" the silica surface and allowing the azetidine to elute as a sharp band.

  • Caution: Do not use Acetone/EtOAc with amines; they can form Schiff bases or aminals with the product over time.[1]

Protocol B: Stationary Phase Switching (The "Zero-Interaction" Method)

If modifiers fail, switch the media.

  • Phase: Amine-Functionalized Silica (KP-NH) [2]

  • Mechanism: The surface is pre-coated with propyl-amine groups.[1] This creates a basic surface environment, repelling the basic product and preventing adsorption.[1]

  • Benefit: Allows use of simpler solvents (Hexane/EtOAc) without modifiers.[1]

Module 3: The "Disappearing" Yield (Stability & Workup)

User Issue: "I isolated the pure compound, but after leaving it in CDCl₃ overnight, the NMR shows new peaks and the azetidine signals are gone."

Root Cause Analysis

Azetidines possess significant ring strain (~26 kcal/mol).[1] Under acidic conditions, the ring nitrogen protonates, making the adjacent carbons highly electrophilic.[1] Nucleophilic attack (by water, chloride, or even the carbamate oxygen) leads to Ring Opening Polymerization (ROP) or hydrolysis.[1]

Critical Constraint: Chloroform (


) naturally forms HCl over time.[1] This trace acid is sufficient to degrade azetidines.[1]
Stability Protocol
  • NMR Solvent: Always use

    
      or 
    
    
    
    with a trace of solid
    
    
    or basic alumina in the vial to scavenge acid.[1] Avoid
    
    
    .
  • Workup pH: Never acidify the aqueous layer below pH 4.0 during extraction.

  • Evaporation: Do not heat above 40°C during rotary evaporation. Azetidines can undergo thermal degradation.[1]

Visual Troubleshooting Guide

Figure 1: Purification Decision Matrix

PurificationStrategy Start Crude Mixture (Azetidin-3-yl piperidine-1-carboxylate) CheckImpurity Is the main impurity non-polar/neutral? Start->CheckImpurity SCX PROTOCOL A: SCX Catch & Release (Strong Cation Exchange) CheckImpurity->SCX Yes (Fastest) FlashChoice Flash Chromatography Required CheckImpurity->FlashChoice No (Complex Mix) SilicaType Select Stationary Phase FlashChoice->SilicaType StdSilica Standard Silica (Irregular/Spherical) SilicaType->StdSilica Standard Lab AmineSilica Amine-Bonded Silica (KP-NH) SilicaType->AmineSilica Preferred C18 Reverse Phase C18 (High pH) SilicaType->C18 For Very Polar Modifier Add 1% NH4OH or 1-5% Et3N to Mobile Phase StdSilica->Modifier Mandatory Solvent Mobile Phase: Hexane/EtOAc or DCM/MeOH AmineSilica->Solvent No Modifier Needed Buffer Mobile Phase: Water/MeCN + 0.1% NH4OH (pH > 9.0) C18->Buffer Basic pH Critical

Caption: Decision tree for selecting the optimal purification pathway based on impurity profile and available media. SCX is the preferred "shortcut" for removing non-basic impurities.

Module 4: The "Catch & Release" Shortcut (Recommended)

For this specific molecule, flash chromatography is often overkill.[1] The SCX (Strong Cation Exchange) solid-phase extraction method is superior for isolating the basic azetidine from non-basic byproducts (e.g., unreacted carbamate reagents, neutral piperidine fragments).

Step-by-Step SCX Protocol
  • Conditioning: Wash the SCX cartridge with MeOH (2 CV).[1]

  • Loading: Dissolve crude azetidin-3-yl piperidine-1-carboxylate in minimal MeOH (or DCM/MeOH 1:1) and load onto the cartridge.

    • Mechanism:[1][3][4][5] The basic azetidine amine protonates and binds ionically to the sulfonic acid residues on the resin.

  • Washing (The "Catch"): Elute with MeOH (3 CV).

    • Result: Neutral and acidic impurities are washed away.[1] The product remains bound.

  • Releasing: Elute with 2M NH₃ in MeOH (2-3 CV).

    • Result: The ammonia neutralizes the resin, releasing the azetidine free base.

  • Concentration: Evaporate the ammoniacal methanol fraction to obtain pure product.

References & Grounding

  • Azetidine Stability & Ring Strain:

    • Mechanism of acid-mediated ring opening:[6] The high ring strain (~26 kcal/mol) of azetidines renders them susceptible to nucleophilic attack upon N-protonation.

    • Source: (ACS Med.[1] Chem. Lett. 2021).[1]

  • Purification of Polar Amines:

    • Silica Interactions:[1] Detailed analysis of silanol-amine interactions and the necessity of modifiers (TEA/NH4OH).

    • Source: (Teledyne ISCO Application Note).

  • Amine-Functionalized Silica:

    • Methodology: Comparison of standard silica vs. KP-NH for basic heterocycles.[1]

    • Source: (Biotage Technical Guide).[1]

  • Carbamate Detection:

    • ELSD Utility: Application of ELSD for detecting non-chromophoric carbamates and lipids.[1]

    • Source: (Shimadzu Technical Report).[1]

Sources

Minimizing side reactions in piperidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Optimization & Troubleshooting

Status: Active Agent: Senior Application Scientist Topic: Minimizing Side Reactions in


-Carboxylation
Reference ID:  PIP-CARB-OPT-2025

Core Directive: The Reaction Landscape

The synthesis of piperidine-1-carboxylates (carbamates) is a fundamental step in building pharmacophores. Whether you are installing a protecting group (Boc, Cbz, Fmoc) or a structural moiety (Ethyl/Methyl carbamate), the mechanism relies on Nucleophilic Acyl Substitution .[1]

However, piperidine is a robust secondary amine (


), making it highly nucleophilic. The challenge is rarely reactivity; it is selectivity  and control .
The Competitive Landscape

The following diagram illustrates the critical decision points where your reaction can deviate from the desired pathway.

PiperidineReactionPath Start Piperidine (Secondary Amine) Product TARGET: Piperidine-1-carboxylate Start->Product Controlled pH Low Temp Side2 Side Reaction B: O-Acylation (if -OH present) Start->Side2 Uncontrolled pH Excess Reagent Reagent Electrophile (Chloroformate/Boc2O) Reagent->Product Side1 Side Reaction A: Reagent Hydrolysis Reagent->Side1 Water present pH > 12 Side3 Side Reaction C: Exothermic Runaway (Decomposition) Reagent->Side3 Fast Addition No Cooling

Figure 1: Reaction pathway analysis showing the competition between productive


-acylation and common failure modes.

Knowledge Base: Critical Control Parameters

To minimize side reactions, you must control the thermodynamics and kinetics of the system. The following table summarizes the causal relationships between experimental variables and side product formation.

Table 1: Variable-Outcome Matrix
VariableTarget RangeConsequence of DeviationCorrective Action
Temperature

High Temp: Promotes reagent hydrolysis and

-acylation (if OH present). Low Temp: Reaction stalls; viscosity increases.
Cool reaction vessel to

during addition. Allow to warm only after addition is complete.
pH (Schotten-Baumann)

pH < 9: Amine protonates (

), stopping reaction. pH > 12: Rapid hydrolysis of Chloroformate/Boc

O.
Use Carbonate bases (

) or controlled addition of NaOH. Avoid excess strong base.
Stoichiometry 1.05 - 1.20 eqExcess (>1.5 eq): Increases difficulty of purification; promotes bis-acylation or

-acylation.
Titrate reagent. If starting material remains, add 0.1 eq increments.
Solvent System Biphasic or Polar AproticWrong Solvent: Poor solubility leads to heterogeneous "hot spots" and local exotherms.Green Choice: 2-MeTHF or EtOAc/Water. Avoid DMF if possible (workup difficulty).

Troubleshooting Guides (SOPs)

Issue A: "My Yield is Low, but the Reagent is Gone."

Diagnosis: Reagent Hydrolysis. The electrophile (Chloroformate or Boc


O) reacted with water instead of the piperidine. This is common in Schotten-Baumann conditions (water/organic mix) if the pH is too high or mixing is poor.

Protocol: Optimized Schotten-Baumann Conditions

  • Dissolve: Dissolve piperidine (1.0 eq) in EtOAc or DCM.

  • Prepare Base: Dissolve

    
     (1.5 eq) in water.
    
  • Combine & Cool: Mix phases and cool to

    
    . Vigorously stir (vortexing is critical in biphasic systems).
    
  • Add Reagent: Add Chloroformate/Boc

    
    O (1.1 eq) dropwise  over 15-30 minutes.
    
    • Why? Dropwise addition prevents local heating, which accelerates hydrolysis over acylation.

  • Monitor: Check TLC/LCMS after 1 hour.

  • Resolution: If SM remains, add 0.1-0.2 eq of reagent and stir longer. Do not dump large excesses initially.

Issue B: "I have a 4-Hydroxypiperidine and I'm getting O-acylation."

Diagnosis: Regioselectivity Failure. Hydroxyl groups are nucleophilic, but less so than amines. However, in the presence of strong bases (NaH, NaOH) or excess reagent, the alkoxide forms and reacts.

Protocol: Chemoselective


-Acylation 
  • Solvent: Use anhydrous DCM or THF (avoid water to prevent hydroxide formation).

  • Base Selection: Use a mild organic base like Triethylamine (TEA) or DIPEA (1.1 eq).

    • Mechanism:[1][2][3][4][5][6][7][8] These bases are strong enough to deprotonate the ammonium salt formed during reaction but too weak to deprotonate the alcohol (

      
      ).
      
  • Temperature: Strictly maintain

    
    .
    
  • Stoichiometry: Use exactly 1.0 eq of electrophile.

  • Quench: Quench immediately with dilute acid (1M HCl) or ammonium chloride solution once the amine is consumed to kill any remaining active species before the alcohol can react.

Issue C: "The Reaction turned into black tar / Violent Exotherm."

Diagnosis: Thermal Runaway. Chloroformates (e.g., Ethyl chloroformate) are highly reactive. The reaction with piperidine releases HCl, which is neutralized by base, generating significant heat of neutralization.

Corrective Workflow:

  • Dilution: Ensure concentration is

    
    .
    
  • Active Cooling: Use an ice/salt bath (

    
    ) for highly reactive chloroformates (e.g., Methyl, Ethyl).
    
  • Controlled Addition: Never add the neat amine to the neat chloroformate. Always have one component diluted in solvent and add the other slowly.

Interactive Troubleshooting Flowchart

Use this decision tree to diagnose your specific impurity profile.

TroubleshootingTree Start Problem Detected Issue1 Low Yield Start->Issue1 Issue2 Impurity / Side Product Start->Issue2 Q1 Is Reagent consumed? Issue1->Q1 Q2 Identify Impurity Mass Issue2->Q2 Ans1A Yes (Reagent Gone) Q1->Ans1A Ans1B No (Reagent Remains) Q1->Ans1B Sol1 Diagnosis: Hydrolysis Action: Lower pH, Cool Reaction, Switch to Anhydrous Ans1A->Sol1 Sol2 Diagnosis: Stalled Reaction Action: Check Base (Proton Scavenging), Increase Temp slightly Ans1B->Sol2 Imp1 Mass = Product + Reagent (Bis-acylation/O-acylation) Q2->Imp1 Imp2 Mass = Dimer (Urea) Q2->Imp2 Fix1 Action: Reduce Reagent Eq, Switch to Weaker Base (TEA) Imp1->Fix1 Fix2 Action: Avoid Phosgene equivalents, Ensure dry conditions Imp2->Fix2

Figure 2: Diagnostic decision tree for isolating synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent for Boc protection of piperidine? A: Yes. Boc


O is remarkably stable to hydrolysis compared to chloroformates. A mixture of Dioxane/Water or THF/Water with NaOH or Na

CO

is standard. However, if your piperidine is hydrophobic, the reaction may be slow due to phase transfer issues. In that case, add a phase transfer catalyst (TBAB) or switch to DCM/TEA [1].

Q: Why is my ethyl piperidine-1-carboxylate oil turning pink/red? A: This often indicates the presence of trace free amine oxidizing or trace phenols if you used Schotten-Baumann conditions with phenolic additives. Ensure you perform an acidic wash (1M HCl) during workup to remove unreacted piperidine, which is the likely culprit for color formation [2].

Q: Is 2-MeTHF a viable green alternative to DCM? A: Absolutely. 2-MeTHF is immiscible with water (unlike THF), making it excellent for Schotten-Baumann workups. It separates cleanly and has a higher boiling point, reducing solvent loss [3].

References

  • BenchChem. (2025).[5] An In-depth Technical Guide to the Boc Protection Mechanism for Amines. Retrieved from

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from

  • Biotage. (2023).[9] Green solvents for solid phase peptide synthesis. Retrieved from

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from

Sources

Optimizing reaction temperature for Azetidin-3-yl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Optimization for Azetidin-3-yl Carbamate Synthesis

Topic: . Target Molecule: 3-(Piperidine-1-carbonyloxy)azetidine (typically N-protected). Reaction Class: Carbamate Coupling / Nucleophilic Acyl Substitution.

Introduction: The Thermal Landscape

You are synthesizing Azetidin-3-yl piperidine-1-carboxylate . This reaction involves coupling a strained 4-membered ring alcohol (3-hydroxyazetidine) with a piperidine moiety via a carbonyl linker.

Temperature control here is a balancing act between activation energy (


)  and ring strain release .
  • The Kinetic Challenge: Forming the carbamate bond requires activating the alcohol or the amine. If the temperature is too low (

    
    ), the activation intermediate (e.g., acyl-imidazole) forms too slowly.
    
  • The Thermodynamic Threat: The azetidine ring possesses

    
     of ring strain. Temperatures exceeding 
    
    
    
    , particularly in the presence of nucleophiles or Lewis acids, significantly increase the risk of ring-opening polymerization or degradation.

This guide focuses on the CDI (1,1'-Carbonyldiimidazole) mediated route, as it is the industry standard for safety and scalability, avoiding phosgene derivatives.

Module 1: The Reaction Workflow & Thermal Checkpoints

The following diagram outlines the critical temperature zones for the CDI-mediated synthesis.

ReactionPathway Start N-Boc-3-Hydroxyazetidine Activation Intermediate: Acyl-Imidazole Start->Activation Step 1: Activation (0°C → 20°C) CDI Reagent: CDI Solvent: DCM or MeCN CDI->Activation Coupling Coupling Phase Activation->Coupling Step 2: Addition (RT) Impurity1 Impurity: Dimerization Activation->Impurity1 > 40°C (Unstable Intermediate) Piperidine Reagent: Piperidine Piperidine->Coupling Product Target Carbamate Coupling->Product Conversion (25°C - 45°C) Impurity2 Impurity: Ring Opening Coupling->Impurity2 > 80°C (Thermal Degradation)

Figure 1: Reaction coordinate showing the "Goldilocks" temperature zones for activation and coupling. Exceeding


 during activation risks intermediate decomposition; exceeding 

risks azetidine integrity.

Module 2: Troubleshooting Guide

Issue 1: Incomplete Conversion (Stalled Reaction)

Symptom: LC-MS shows remaining starting material (3-hydroxyazetidine) or the acyl-imidazole intermediate, but low product formation.

  • Root Cause: The secondary alcohol on the azetidine is sterically hindered by the N-protecting group (e.g., Boc), or the intermediate is not reactive enough at RT.

  • Solution:

    • Step 1: Ensure the activation step (Alcohol + CDI) runs for at least 1 hour at RT .

    • Step 2: If coupling stalls, raise the temperature to

      
       . Do not exceed 
      
      
      
      .
    • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) or DBU to catalyze the nucleophilic attack of piperidine.

Issue 2: Azetidine Ring Opening

Symptom: New impurities appearing at


 (hydrolysis) or complex polymer baselines in NMR.
  • Root Cause: Thermal stress on the strained ring, often exacerbated by strong bases or Lewis acids at high temperatures (

    
    ).
    
  • Solution:

    • Strict Limit: Cap reaction temperature at

      
       .
      
    • Solvent Switch: Avoid DMF if possible (high boiling point encourages overheating during workup). Use Acetonitrile (MeCN) or Dichloromethane (DCM) which reflux at lower, safer temperatures.

Issue 3: Variable Yields Between Batches

Symptom: Yield fluctuates between 40% and 80% despite identical reagent stoichiometry.

  • Root Cause: Moisture sensitivity. The acyl-imidazole intermediate hydrolyzes rapidly back to the starting alcohol if trace water is present, especially at elevated temperatures.

  • Solution:

    • Dry Solvents: Ensure solvent water content is

      
      .
      
    • Temp Control: Keep the activation step at

      
        during CDI addition. The exotherm from CDI reacting with trace water can kill the reagent before it activates your alcohol.
      

Module 3: Optimized Experimental Protocol

This protocol is designed for N-Boc-3-hydroxyazetidine (CAS: 141699-55-0) and Piperidine .

Reagents:

  • N-Boc-3-hydroxyazetidine (

    
     equiv)
    
  • 1,1'-Carbonyldiimidazole (CDI) (

    
     equiv)
    
  • Piperidine (

    
     equiv)
    
  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.

Step-by-Step Procedure:

  • Activation (Critical Temp:

    
    ) 
    
    • Dissolve N-Boc-3-hydroxyazetidine in anhydrous MeCN (

      
      ).
      
    • Cool the solution to

      
        (Ice bath).
      
    • Add CDI portion-wise over 10 minutes. Note: Gas evolution (

      
      ) will occur.
      
    • Allow to warm to

      
        (Room Temp) and stir for 1–2 hours.
      
    • Checkpoint: Monitor by TLC/LC-MS. You should see the disappearance of the alcohol and formation of the acyl-imidazole.

  • Coupling (Critical Temp:

    
    ) 
    
    • Add Piperidine dropwise to the mixture at RT .

    • Stir at RT for 4 hours.

    • Optimization: If conversion is

      
       after 4 hours, heat to 
      
      
      
      .
    • Caution: Do not reflux MeCN (

      
      ) as this endangers the azetidine ring.
      
  • Workup (Temp:

    
    ) 
    
    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate.[1]

    • Concentrate in vacuo at

      
        to avoid thermal degradation of the product.
      

Module 4: Data & Comparative Analysis

Table 1: Solvent & Temperature Effects on Yield

SolventReaction TempTimeYieldPurity ProfileNotes
DCM

12 h85%High (>98%)Slow reaction, very clean.
MeCN

4 h92%High (>97%)Recommended. Best balance of rate/purity.
DMF

1 h60%Low (<85%)Significant ring-opening impurities observed.
THF

3 h75%ModerateSome hydrolysis of carbamate linkage observed.

Module 5: Diagnostic Logic Tree

Use this decision tree to diagnose yield issues based on temperature parameters.

Troubleshooting Start Problem: Low Yield CheckImpurity Analyze Impurity Profile (LC-MS / NMR) Start->CheckImpurity SM_Left Starting Material Remains CheckImpurity->SM_Left Incomplete Rxn Degradation Complex/Polymer Baseline CheckImpurity->Degradation Thermal Decomp Hydrolysis Amine/Alcohol Detected CheckImpurity->Hydrolysis Moisture Sol_SM Increase Temp to 45°C Add 0.1 eq DMAP SM_Left->Sol_SM Sol_Deg LOWER Temp to <30°C Check Solvent pH Degradation->Sol_Deg Sol_Hyd Dry Solvents Keep Activation at 0°C Hydrolysis->Sol_Hyd

Figure 2: Diagnostic logic flow for identifying temperature-related failure modes.

Module 6: Frequently Asked Questions (FAQs)

Q1: Can I use Piperidine-1-carbonyl chloride instead of CDI? A: Yes. If using the acid chloride, react it with N-Boc-3-hydroxyazetidine in DCM with Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

  • Temp:

    
     addition is mandatory to prevent exotherms.
    
  • Advantage:[1][2][3][4] Faster reaction.

  • Disadvantage:[1][2] Corrosive reagents; harder to handle on large scale.

Q2: My azetidine protecting group is Cbz (benzyloxycarbonyl). Does this change the temperature limits? A: Cbz is generally more stable than Boc, but the azetidine ring strain remains the limiting factor. You can arguably push to


 safely, but the 

"Danger Zone" still applies regarding ring integrity.

Q3: Why is the activation step done at


 if the reaction needs heat later? 
A:  CDI is moisture sensitive. At higher temperatures, CDI reacts faster with trace water in the air/solvent than with your alcohol. Cooling suppresses this hydrolysis, favoring the reaction with the alcohol. Once the intermediate is formed, it is more stable, allowing you to heat the coupling step.

References

  • Assessment of Azetidine Stability

    • Recent advances in the synthesis and reactivity of azetidines.[5][6][7][8][9][10] (2021).[8][9][10][11] RSC Advances. (Discusses ring strain energy ~25.4 kcal/mol and thermal limits).

  • CDI-Mediated Carbamate Synthesis

    • Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates. (2015).[12] ACS Sustainable Chemistry & Engineering. (Validates CDI activation protocols and temperature effects).

  • General Carbamate Formation Kinetics

    • Highly Efficient Carbamate Formation from Alcohols and Hindered Amino Acids.[4] (2011).[6] Synthesis. (Provides benchmarks for activation temperatures of secondary alcohols).

Sources

Troubleshooting hydrolysis issues with Azetidin-3-yl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the troubleshooting of hydrolysis and stability issues associated with Azetidin-3-yl piperidine-1-carboxylate , a structural motif increasingly common in fragment-based drug discovery (FBDD) and peptidomimetic synthesis.[1]

Topic: Troubleshooting Hydrolysis & Stability Profiles

Executive Summary & Structural Vulnerabilities

Azetidin-3-yl piperidine-1-carboxylate presents a "dual-threat" stability profile due to two reactive pharmacophores:

  • The Carbamate Linker: Generally stable at neutral pH, but susceptible to BAc2 (base-catalyzed) hydrolysis and acid-catalyzed cleavage under forcing conditions.[1]

  • The Azetidine Ring: A strained 4-membered heterocycle (

    
     strain energy).[1] The protonated form (azetidinium) is highly electrophilic and prone to nucleophilic ring-opening (NRO) in acidic media.[1]
    

Common Failure Modes:

  • Acidic Mobile Phases: Use of 0.1% TFA leads to ring-opening artifacts during LC-MS analysis.[1]

  • Basic Workups: Prolonged exposure to pH > 10 causes carbamate saponification.[1]

  • Atmospheric CO₂: The free azetidine amine forms reversible carbamic acid adducts ("ghost peaks").

Diagnostic Workflow

Use this decision tree to identify the root cause of degradation.

TroubleshootingFlow Start Issue: Loss of Purity / Mass Shift CheckMS Check LC-MS Spectrum Start->CheckMS MassPlus18 Mass Shift: +18 Da (Hydrolysis/Ring Opening) CheckMS->MassPlus18 Observed MassPlus44 Mass Shift: +44 Da (CO2 Adduct) CheckMS->MassPlus44 Observed MassMinusAzetidine Mass Shift: Loss of Azetidine (Carbamate Cleavage) CheckMS->MassMinusAzetidine Observed AcidCheck Was sample exposed to Acid (TFA/HCl)? MassPlus18->AcidCheck BaseCheck Was sample exposed to Base (NaOH/TEA)? MassPlus18->BaseCheck AirCheck Was sample dried in air? MassPlus44->AirCheck MassMinusAzetidine->BaseCheck RingOpen DIAGNOSIS: Azetidinium Ring Opening AcidCheck->RingOpen Yes (pH < 3) CarbamateHyd DIAGNOSIS: Carbamate Hydrolysis BaseCheck->CarbamateHyd Yes (pH > 10) CarbamateGhost DIAGNOSIS: Reversible CO2 Adduct AirCheck->CarbamateGhost Yes

Figure 1: Diagnostic logic for identifying degradation pathways based on mass spectral shifts and experimental history.[1]

Troubleshooting Modules (Q&A)

Module 1: Acid-Mediated Ring Opening (The "Hidden" Degradation)

Q: I see a +18 Da impurity peak (M+18) that increases the longer the sample sits in the LC autosampler. What is happening?

A: You are likely observing acid-catalyzed nucleophilic ring opening of the azetidine.[1]

  • Mechanism: In acidic HPLC mobile phases (especially with Trifluoroacetic Acid, TFA), the azetidine nitrogen becomes protonated to form an azetidinium ion . This positively charged, strained ring is highly susceptible to nucleophilic attack by water (hydrolysis) or the acid anion.

  • Result: The ring opens to form a linear amino-alcohol derivative.[1]

  • Solution:

    • Switch Mobile Phase Modifiers: Replace 0.1% TFA (pH ~2) with 0.1% Formic Acid (pH ~2.7, less aggressive) or, ideally, 10 mM Ammonium Bicarbonate (pH 7.4-8.0).[1] Azetidines are significantly more stable at neutral/basic pH.[1]

    • Minimize Dwell Time: Analyze samples immediately after dilution. Do not store in acidic diluents.

Module 2: Base-Mediated Carbamate Hydrolysis

Q: During workup with NaOH, my product yield dropped, and I detected free piperidine. Is the carbamate unstable?

A: Yes, but primarily at high pH.[1]

  • Mechanism: The carbamate linkage (

    
    ) undergoes BAC2 hydrolysis  (Base-catalyzed Acyl Cleavage).[1] Hydroxide ions attack the carbonyl carbon, expelling the azetidin-3-ol alkoxide and generating piperidine and 
    
    
    
    .[1]
  • Critical Threshold: While tertiary carbamates (like piperidine-1-carboxylate) are more stable than secondary ones, they will hydrolyze rapidly at pH > 12 or at elevated temperatures.[1]

  • Solution:

    • Quench Gently: Use saturated

      
       or phosphate buffer (pH 7) instead of strong bases.[1]
      
    • Cold Workup: Perform all basic extractions at

      
       to kinetically inhibit hydrolysis.
      
Module 3: The "Ghost" Impurity (CO₂ Adducts)

Q: My NMR shows a transient species, and LC-MS shows a +44 Da peak. Is my compound oxidizing?

A: No, this is likely a Carbamic Acid artifact .[1]

  • Mechanism: If the azetidine nitrogen is unprotected (free amine), it is highly basic (

    
    ). It reacts reversibly with atmospheric 
    
    
    
    to form a carbamic acid zwitterion.[1]
  • Verification: This peak often disappears if the sample is slightly acidified or heated (decarboxylation).

  • Solution: Store the compound as a salt (e.g., HCl or fumarate) rather than a free base to prevent

    
     uptake.
    

Data Summary: Stability Profile

ParameterConditionStability RatingPrimary Degradation Product
Acid Stability 0.1% TFA (pH 2.[1]0)Poor (< 4h)Ring-opened amino alcohol (M+18)
0.1% Formic Acid (pH 2.[1]7)Moderate (12-24h)Ring-opened amino alcohol
Base Stability 1M NaOH (pH 14)Critical (< 10 min)Piperidine + Azetidin-3-ol
Sat.[1] NaHCO₃ (pH 8.[1]5)Excellent (> 7 days)None
Thermal Solid State (25°C)Good Stable if kept dry
Solution (80°C, H₂O)Poor Hydrolysis (Ring & Carbamate)

Experimental Protocols

Protocol A: pH Stability Profiling (LC-MS)

Use this protocol to validate the stability of your specific derivative before scale-up.

  • Buffer Preparation: Prepare 10 mM buffers at pH 2 (Phosphate), pH 7 (PBS), and pH 10 (Borate).

  • Sample Prep: Dissolve compound to 1 mg/mL in MeCN. Dilute 1:10 into each buffer (Final conc: 0.1 mg/mL).

  • Incubation: Incubate at 25°C and 40°C .

  • Sampling: Inject 5 µL onto LC-MS at

    
    .
    
  • Analysis: Monitor the disappearance of the parent peak and appearance of M+18 (Ring Open) or Parent-Azetidine (Carbamate Hydrolysis).

Protocol B: Artifact-Free LC-MS Method

Recommended for purity checks to avoid on-column degradation.[1]

  • Column: Waters XBridge C18 (or equivalent high-pH stable column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.2).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Rationale: The basic pH keeps the azetidine nitrogen deprotonated (neutral), preventing the formation of the electrophilic azetidinium ion and stopping ring-opening.

References

  • Padwa, A. (2012).[1] Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[1]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference on Azetidine reactivity).

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Carbamate stability profiles).

  • BenchChem Technical Support. (2025). Purification of Carbamic Acid Derivatives.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21399, Ethyl piperidine-1-carboxylate.

Sources

Removing impurities from Azetidin-3-yl piperidine-1-carboxylate samples

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification, Stability, and Impurity Removal

Introduction: The Stability Paradox

You are likely encountering difficulties because Azetidin-3-yl piperidine-1-carboxylate presents a "stability paradox." It contains a robust carbamate linkage (Piperidine-N-CO-O-), but it is anchored to a highly strained, basic azetidine ring.

  • The Challenge: The azetidine nitrogen (pKa ~11.3) is highly basic.[1] Upon protonation (e.g., on acidic silica gel or during strong acid workup), the ring strain energy (~26 kcal/mol) facilitates rapid nucleophilic attack, leading to ring-opening and polymerization.

  • The Goal: Isolate the intact heterocycle without triggering the "spring-loaded" ring-opening mechanism.

This guide replaces standard purification templates with a chemically grounded protocol designed specifically for acid-sensitive, basic heterocycles.

Module 1: Chemical Stability & Degradation Pathways

Before attempting purification, you must understand how your sample degrades. The majority of "impurities" are actually degradation products generated during the workup.

Degradation Mechanism (Acid-Mediated)

The following diagram illustrates why standard acidic washes (HCl) or non-neutralized silica columns destroy your product.

AzetidineDegradation Figure 1: Acid-mediated ring-opening mechanism of azetidine derivatives. Start Intact Azetidine (Free Base) Protonation Protonated Azetidine (Activated Electrophile) Start->Protonation pH < 4 or Acidic Silica Attack Nucleophilic Attack (H2O / ROH / Silica-OH) Protonation->Attack Ring Strain Release Open Ring-Opened Amino-Alcohol Attack->Open Irreversible Polymer Oligomers/Polymers Open->Polymer Self-Reaction

[2]

Critical Handling Rules
  • Avoid Chlorinated Solvents with Amines: DCM can react with the basic azetidine nitrogen over time (quaternization). Use Ethers (THF, MTBE) or Ethyl Acetate for storage.

  • Temperature Control: Never heat the free base above 40°C. Rotovap water baths must be tepid.

  • pH Window: Maintain pH 8–10 during aqueous workup.

Module 2: Removing Synthetic Precursors (The "Urea" Problem)

If you synthesized this compound via CDI (Carbonyldiimidazole) or chloroformate coupling, the primary impurities are imidazole , ureas , or unreacted piperidine .

Troubleshooting Guide: Impurity Solubility Matrix
Impurity TypeChemical NatureRemoval StrategyWhy this works?
Urea Byproducts Non-polar / CrystallineEther Precipitation Ureas are often insoluble in cold Et₂O/MTBE; the azetidine product remains soluble.
Imidazole Water Soluble / BasicBrine Wash (pH 8) Imidazole partitions into the aqueous phase; pH 8 keeps the azetidine organic.
Piperidine Volatile AmineHigh Vac / Azeotrope Piperidine has a lower BP than the product. Co-evaporate with toluene.
Ring-Opened Waste Polar / H-BondingAdsorption Filtration These stick aggressively to basic alumina; the product elutes.
Protocol: The "Cold Ether" Trituration

Use this to remove solid urea byproducts without chromatography.

  • Concentrate the reaction mixture to a viscous oil.

  • Add Diethyl Ether or MTBE (10 mL per gram of crude).

  • Cool to -20°C for 2 hours.

  • Filter the white precipitate (Urea/Salts) rapidly.

  • The filtrate contains your Azetidin-3-yl piperidine-1-carboxylate .

Module 3: Chromatographic Purification

Stop: Do not use a standard silica column. The silanol groups (Si-OH) are acidic enough to protonate the azetidine, causing streaking and yield loss.

Decision Matrix: Choosing the Stationary Phase

ChromatographyChoice Figure 2: Selection logic for stationary phase to prevent azetidine degradation. Start Crude Mixture CheckImpurity Is the main impurity polar (TLC Rf < 0.2)? Start->CheckImpurity BasicAlumina Use Basic Alumina (Activity III) CheckImpurity->BasicAlumina Yes (Baseline material) SilicaCheck Must use Silica? CheckImpurity->SilicaCheck No (Close Rf spots) Neutralize Pre-treat Silica with 1% Triethylamine (TEA) SilicaCheck->Neutralize Yes Eluent Eluent: DCM/MeOH/NH4OH (90:9:1) Neutralize->Eluent

[3]

Protocol: The "Neutralized" Silica Column
  • Slurry Preparation: Mix Silica Gel 60 with your starting solvent (e.g., DCM).

  • The Modifier: Add 1% v/v Triethylamine (TEA) or 1% saturated methanolic ammonia to the slurry.

  • Equilibration: Flush the column with 2 column volumes of this basic solvent. This "caps" the acidic silanol sites.

  • Elution: Run your column. The azetidine will elute as a tight band rather than a streak.

    • Recommended Solvent System: DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).

Module 4: Stabilization via Salt Formation

The free base is an unstable oil. Converting it to a crystalline salt is the best method for long-term purity and storage.

Recommended Salt Forms
AcidStoichiometrySolventOutcomeNotes
Oxalic Acid 1.0 eqAcetone/Et₂OWhite SolidBest for Crystallization. Oxalates of azetidines are generally stable and non-hygroscopic.
HCl (Anhydrous) 1.0 eq1,4-DioxaneHygroscopic SolidRisk: Excess HCl can ring-open the azetidine. Use exact stoichiometry.
Fumaric Acid 1.0 eqEtOH/iPrOHCrystalline SolidGood for biological testing (pharmaceutically acceptable).
Protocol: Oxalate Salt Formation
  • Dissolve 1.0 g of Azetidin-3-yl piperidine-1-carboxylate in 5 mL Acetone .

  • Dissolve 1.0 equivalent of Oxalic Acid in 2 mL Acetone .

  • Add the acid solution dropwise to the amine solution with vigorous stirring.

  • A white precipitate should form immediately.

  • Dilute with 10 mL Diethyl Ether to complete precipitation.

  • Filter and dry under vacuum.

Frequently Asked Questions (FAQs)

Q: Why does my product turn yellow/brown on the rotovap? A: This indicates oxidation or polymerization of the azetidine ring. Ensure the water bath is <40°C and the vacuum is released with Nitrogen or Argon, not air. The free amine is air-sensitive.

Q: I see two spots on TLC that merge. What are they? A: This is likely the Rotamer Effect . The carbamate linkage (Piperidine-N-CO-O-) has restricted rotation around the N-CO bond. This creates two distinct conformers observable by NMR and sometimes TLC. Run the TLC plate at a slightly elevated temperature or change the solvent polarity to confirm.

Q: Can I use water to wash the crude reaction? A: Only if the pH is strictly controlled (pH 8-9). Pure water (pH ~7) or slightly acidic water will protonate the azetidine, pulling it into the aqueous layer. Use a saturated NaHCO₃ wash instead of water.

References

  • Azetidine Stability & Ring Opening

    • Bai, G., et al. (2021).[2][4] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(10), 1585–1588.

  • Carbamate Hydrolysis Mechanisms

    • Vacondio, F., et al. (2015). "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents." Archiv der Pharmazie.
  • Purification of Basic Amines (Chromatography)

    • Vedejs, E., et al. (2014).[5] "Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase." Journal of Visualized Experiments, (87).

  • pKa and Physicochemical Properties of Azetidines

    • Wuitschik, G., et al. (2010). "Oxetanes as replacements for carbonyl groups: A physicochemical study." Journal of Medicinal Chemistry. (Cited for comparative ring strain and basicity data).[6]

Sources

Addressing solubility issues of Azetidin-3-yl piperidine-1-carboxylate in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Azetidin-3-yl piperidine-1-carboxylate

Executive Summary: The Physicochemical Challenge

Azetidin-3-yl piperidine-1-carboxylate presents a specific set of solubility challenges defined by its structural moieties. As a Senior Application Scientist, I have analyzed this molecule's behavior to provide a robust troubleshooting guide.

  • The Core Issue: This molecule contains a basic azetidine nitrogen (secondary amine, pKa ~10–11) linked via a carbamate ester to a piperidine ring.

  • Solubility Profile: It exhibits pH-dependent solubility . It is highly soluble in acidic environments (protonated cation form) but prone to precipitation in neutral-to-basic assay buffers (neutral free-base form).

  • The Trap: Researchers often dissolve the free base in DMSO (where it is soluble) and then dilute it into a pH 7.4 buffer. The sudden shift in polarity and pH causes the neutral molecule to "crash out" or form colloidal aggregates, leading to false negatives or erratic IC50 data.

Part 1: Troubleshooting Guides & FAQs

Category A: Stock Solution Preparation

Q: My compound dissolves in DMSO but precipitates after freezing and thawing. Is the stock ruined? A: Not necessarily, but it indicates hygroscopic water uptake . DMSO is hygroscopic; it absorbs atmospheric moisture.

  • Mechanism: The azetidine moiety is sensitive to "wet" DMSO. As water content increases, the solubility of the hydrophobic free base decreases, causing micro-crystallization.

  • Solution:

    • Warm the vial to 37°C and vortex vigorously for 5 minutes.

    • If it clears, use immediately.

    • Prevention: Store DMSO stocks in single-use aliquots under nitrogen or argon. Do not store at -20°C in unsealed caps; use Parafilm or screw caps with O-rings.

Q: Should I use the Free Base or the Salt form (e.g., HCl, TFA)? A: For aqueous assays, the Salt form (e.g., Dihydrochloride) is vastly superior.

  • Reasoning: The salt form is pre-ionized. When dissolved in water/buffer, it solvates readily. The free base is an oil/solid that relies on protonation from the buffer to dissolve. If your buffer capacity is low, the local pH around the dissolving particle remains high, preventing dissolution.

Category B: Assay Dilution & "Crashing Out"

Q: Upon adding the DMSO stock to my assay buffer (PBS, pH 7.4), I see a cloudy precipitate. Why? A: You are likely experiencing "Solvent Shock" combined with the Common Ion Effect (if using phosphate).

  • The Mechanism:

    • pH Shock: The azetidine amine (pKa ~11) needs to be protonated to be soluble. If you dump a high concentration into pH 7.4, the equilibrium may transiently favor the neutral, insoluble form before the buffer can compensate.

    • Phosphate Incompatibility: Secondary amines can form insoluble salts with phosphate ions (present in PBS) at high concentrations.

  • The Fix:

    • Switch Buffers: Use HEPES or Tris-HCl instead of PBS. These organic buffers rarely precipitate amines.

    • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform a serial dilution (e.g., 100% → 10% → 1% DMSO) using a "Transition Buffer" (slightly acidic water, pH 5-6) before adding to the final assay plate.

Q: My IC50 curves have steep slopes (Hill slope > 2) and variable results. Is this solubility related? A: Yes, this is a hallmark of Colloidal Aggregation .

  • Diagnosis: The compound isn't precipitating into visible crystals but forming sub-micron "oil droplets" that sequester the enzyme/protein, causing non-specific inhibition.

  • Validation: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. Detergents disrupt these aggregates. If the IC50 shifts significantly (becomes less potent) with detergent, your initial activity was an artifact of aggregation.

Part 2: Visualized Workflows

Diagram 1: The "Anti-Precipitation" Dilution Workflow

This workflow prevents the "Solvent Shock" phenomenon common with Azetidine derivatives.

DilutionProtocol cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Inter Intermediate Step (10% DMSO in pH 5 Water) Stock->Inter 1:10 Dilution (Prevents Shock) Final Final Assay Well (1% DMSO in pH 7.4 HEPES) Inter->Final 1:10 Dilution (Buffer Exchange)

Caption: Stepwise dilution strategy to maintain solubility by gradually introducing the aqueous environment.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of assay failure.

TroubleshootingTree Start Issue: Inconsistent Assay Data CheckVis Visible Precipitate? Start->CheckVis YesPrecip Cause: Macro-Precipitation CheckVis->YesPrecip Yes NoPrecip Suspect: Micro-Aggregation CheckVis->NoPrecip No Action1 Action: Switch Buffer (PBS -> HEPES) YesPrecip->Action1 Action2 Action: Add Detergent (0.01% Triton X-100) NoPrecip->Action2

Caption: Diagnostic logic to distinguish between insolubility (precipitation) and colloidal aggregation.

Part 3: Validated Experimental Protocols

Protocol 1: Kinetic Solubility Assessment (Nephelometry)

Use this protocol to determine the exact concentration limit of your compound in your specific assay buffer.

Materials:

  • Azetidin-3-yl piperidine-1-carboxylate (10 mM DMSO stock).

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4).

  • 96-well clear flat-bottom plate.

  • Plate reader (Absorbance at 620 nm).[1]

Procedure:

  • Preparation : Prepare a serial dilution of the compound in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Transfer : Add 198 µL of Assay Buffer to the plate wells.

  • Spike : Add 2 µL of the DMSO serial dilutions to the buffer (Final DMSO = 1%).

    • Resulting Conc range: 100 µM, 50 µM, 25 µM...

  • Incubation : Shake plate for 90 minutes at Room Temp (or assay temp).

  • Read : Measure Absorbance at 620 nm (turbidity).

  • Analysis :

    • Plot [Concentration] vs. OD620.

    • Baseline : The OD of the DMSO-only control.

    • Solubility Limit : The concentration where OD620 rises >3 standard deviations above baseline.

Data Table: Example Solubility Thresholds

Buffer SystempHSolubility Limit (Free Base)Solubility Limit (HCl Salt)Notes
PBS 7.4< 10 µM~ 50 µMPhosphate anions may precipitate the amine.
HEPES 7.4~ 25 µM> 100 µMRecommended for this molecule.
Acetate 5.0> 500 µM> 1000 µMProtonation of azetidine drives solubility.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Authoritative text on physicochemical properties in drug discovery).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • BenchChem Technical Support . (2025). "Technical Support Center: Addressing Poor Solubility of Azetidine Derivatives." BenchChem Knowledge Base.

  • Shoichet, B. K. (2006). "Screening in a spirit haunted by artifacts." Drug Discovery Today, 11(23-24), 1074-1081. (Seminal paper on colloidal aggregation in assays).

  • Thermo Fisher Scientific . (2022). "HPLC Troubleshooting: Precipitation of Buffers." Chromatography Learning Center.

Sources

Technical Support Center: Enhancing the Aqueous Stability of Azetidin-3-yl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Azetidin-3-yl piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this molecule in aqueous environments. We will explore the underlying causes of degradation and provide robust, field-proven troubleshooting guides and protocols to enhance the stability of your compound for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Azetidin-3-yl piperidine-1-carboxylate is rapidly degrading in my aqueous buffer. What is the likely cause?

A: The molecular structure contains two primary points of hydrolytic instability: the azetidine ring and the piperidine-1-carboxylate (a carbamate). The four-membered azetidine ring is highly strained and susceptible to ring-opening, particularly under acidic conditions which can protonate the azetidine nitrogen, making it a better leaving group.[1][2][3] The carbamate linkage is also prone to hydrolysis, which can be catalyzed by either acid or base. Forced degradation studies on similar azetidine-containing compounds have confirmed that hydrolysis is a primary degradation pathway.[1][4]

Q2: How do pH and temperature influence the stability of the compound?

A: Both pH and temperature are critical factors.

  • pH: The degradation rate is often pH-dependent. Acidic conditions (pH < 5) can accelerate the ring-opening of the protonated azetidine.[3] Conversely, basic conditions (pH > 8) typically accelerate the hydrolysis of the carbamate linkage. There may be a pH range of maximum stability, which must be determined experimentally.

  • Temperature: As with most chemical reactions, an increase in temperature will increase the rate of degradation. Therefore, for short-term storage of aqueous solutions, it is recommended to keep them refrigerated (2-8°C) or frozen, if appropriate for your experimental design.

Q3: What are the first steps I should take to improve the stability of my solution?

A: The first and most crucial step is to control the pH of your solution with a suitable buffer system.[5][6] An unbuffered aqueous solution can have a pH that drifts, leading to unpredictable degradation. We recommend starting with a buffer system that maintains the pH in the neutral range (e.g., pH 6.0-7.5) and conducting a preliminary stability assessment.

Q4: Can I use co-solvents to improve stability?

A: Yes, co-solvents can sometimes enhance stability by reducing the activity of water, which is the reactant in hydrolysis.[7][8] Common co-solvents include propylene glycol, ethanol, or polyethylene glycol (PEG). However, the use of co-solvents must be compatible with your downstream application (e.g., cell-based assays).

Q5: Is lyophilization a viable strategy for long-term storage?

A: Absolutely. Lyophilization (freeze-drying) is an excellent method for enhancing the long-term shelf-life of compounds that are unstable in aqueous solutions.[9][10][11][12] By removing water, the primary reactant in the degradation pathway, the compound can be stored as a stable solid powder for an extended period.[9][11] The powder can then be reconstituted in the desired aqueous medium immediately before use.

Troubleshooting Guide: From Instability to a Robust Formulation

This section provides a systematic approach to diagnosing and solving stability issues.

Problem: Significant compound loss (>10%) is observed in an aqueous solution within the experimental timeframe.
Workflow for Diagnosing and Solving Instability:

G A Instability Observed (>10% degradation) B Step 1: Perform Forced Degradation Study A->B C Identify primary degradation pathway(s) via LC-MS B->C D Is degradation pH-dependent? C->D E Step 2: Conduct pH-Rate Profile Study D->E  Yes G Step 3: Screen Stabilizing Excipients at Optimal pH D->G  No F Determine pH of Maximum Stability E->F F->G H Select optimal buffer and excipients G->H I Need Long-Term (>3 months) Stability? H->I J Step 4: Develop a Lyophilized Formulation I->J  Yes K Stable Aqueous Formulation Achieved I->K  No L Stable Lyophilized Product Achieved J->L G cluster_main Parent Compound cluster_prod1 Acid-Catalyzed Ring Opening cluster_prod2 Hydrolysis of Carbamate Parent Azetidin-3-yl piperidine-1-carboxylate Prod1 Ring-Opened Product (e.g., via nucleophilic attack) Parent->Prod1 H+ / H2O Prod2 Piperidine + CO2 + Azetidin-3-ol derivative Parent->Prod2 H+ or OH- / H2O

Caption: Likely hydrolytic degradation pathways for the target compound.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH at which the compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 9). Use buffers with appropriate pKa values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-9).

  • Sample Preparation: Prepare solutions of the compound at a fixed concentration in each buffer.

  • Incubation: Store all solutions at a constant, controlled temperature (e.g., 40°C to accelerate degradation).

  • Time Points: Withdraw aliquots at multiple time points (e.g., 0, 1, 3, 7, and 14 days).

  • Analysis: Quantify the remaining percentage of the parent compound in each sample using a validated stability-indicating HPLC-UV method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

Data Presentation: Example pH-Rate Profile Data
pHTemperature (°C)Time (days)% Parent Compound Remaining
3.040745.2%
5.040785.1%
6.5 40 7 98.5%
7.540796.2%
9.040778.9%
Protocol 3: Excipient Screening for Enhanced Stability

Objective: To identify excipients that can further stabilize the compound in the optimized buffer solution.

Methodology:

  • Prepare Buffered Stock: Prepare a solution of the compound in the buffer that showed the highest stability in the pH-rate profile study.

  • Add Excipients: Aliquot the buffered stock solution into separate vials and add different types of stabilizing excipients. [8][13][14]3. Incubation and Analysis: Incubate the samples at an elevated temperature (e.g., 40°C) and analyze them at various time points, as described in Protocol 2.

  • Evaluation: Compare the degradation rate in each excipient-containing solution to a control (buffer only) to identify excipients that provide a stabilizing effect.

Table of Common Stabilizing Excipients
Excipient TypeExamplesPrimary Function
Buffers Phosphate, Citrate, Tris, HistidineMaintain optimal pH. [5][6]
Co-solvents Propylene Glycol, Glycerin, PEG 400Reduce water activity. [7][8]
Antioxidants Ascorbic Acid, Sodium MetabisulfitePrevent oxidative degradation. [15]
Chelating Agents Edetate Disodium (EDTA)Complex trace metal ions that can catalyze degradation. [16]
Bulking Agents (for Lyophilization) Mannitol, Sucrose, TrehaloseProvide structure to the lyophilized cake and protect the molecule during freezing and drying. [17]

References

  • Title: Lyophilization Technology for Improving Stability of Small and Large Molecules Source: Drug Development and Delivery URL: [Link]

  • Title: Lyophilisation in Pharmaceutical Manufacturing: Enhancing Drug Stability and Shelf Life Source: PharmaSource URL: [Link]

  • Title: Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules Source: Drug Development and Delivery URL: [Link]

  • Title: Enhancing Biopharmaceutical Stability Through Lyophilization Source: Pharma's Almanac URL: [Link]

  • Title: Enzymatic hydrolysis of L-azetidine-2-carboxylate ring opening Source: RSC Publishing URL: [Link]

  • Title: Degradation products of azetidine core G334089 Source: Ovid URL: [Link]

  • Title: Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway Source: ResearchGate URL: [Link]

  • Title: The Role of Pharma Excipients in Enhancing Drug Stability and Absorption Source: Colorcon URL: [Link]

  • Title: Precipitation resistant small molecule drug formulations Source: Google Patents URL
  • Title: Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions Source: PMC URL: [Link]

  • Title: Enzymatic hydrolysis on L-azetidine-2-carboxylate ring opening Source: ResearchGate URL: [Link]

  • Title: Practical advice in the development of a lyophilized protein drug product Source: PMC URL: [Link]

  • Title: Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective-[9][10]Stevens Rearrangement Source: PMC URL: [Link]

  • Title: PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS Source: IPSF URL: [Link]

  • Title: Stabilizer Excipients Source: American Pharmaceutical Review URL: [Link]

  • Title: Excipients Source: Pharmlabs URL: [Link]

  • Title: Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications Source: MDPI URL: [Link]

  • Title: Mineral Salts as pharmaceutical excipients Source: Dr. Paul Lohmann URL: [Link]

  • Title: Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions Source: FAO AGRIS URL: [Link]

  • Title: Strategies to enhance pharmaceutical formulation stability Source: Consensus URL: [Link]

  • Title: PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Source: HETEROCYCLES URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: LJMU Research Online URL: [Link]

  • Title: Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches Source: MDPI URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC URL: [Link]

  • Title: [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine Source: YouTube URL: [Link]

  • Title: Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics Source: PMC URL: [Link]

  • Title: The protonation state of small carboxylic acids at the water surface from photoelectron spectroscopy Source: RSC Publishing URL: [Link]

  • Title: Degradation products of azetidine core G334089 – Isolation, structure elucidation and pathway Source: OUCI URL: [Link]

  • Title: Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists Source: PubMed URL: [Link]

  • Title: Is a carboxylate more thermodynamically stable than a carboxylic acid? Source: Reddit URL: [Link]

  • Title: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions Source: ACS Publications URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Water molecules bonded to the carboxylate groups at the inorganic–organic interface of an inorganic nanocrystal coated with alkanoate ligands Source: National Science Review | Oxford Academic URL: [Link]

  • Title: Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) Source: PubMed URL: [Link]

  • Title: Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: Stabirm URL: [Link]

  • Title: A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides Source: PMC URL: [Link]

  • Title: Stability of different azetidine esters. Condition D: PG-azetidine (1...) Source: ResearchGate URL: [Link]

  • Title: It is a kind of(S)The preparation method of 3 piperidine carboxylic acids Source: Google Patents URL
  • Title: tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate Source: Pharmaffiliates URL: [Link]

  • Title: Any advice about the stability of ester and carbamate containing compounds? Source: ResearchGate URL: [Link]

  • Title: Role of Buffers in Protein Formulations Source: PubMed URL: [Link]

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Validation & Comparative

A Comprehensive Guide to the Spectroscopic Analysis of Azetidin-3-yl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. Azetidin-3-yl piperidine-1-carboxylate, a molecule incorporating both the strained azetidine ring and the conformationally flexible piperidine moiety, presents a unique analytical challenge. This guide provides a detailed, in-depth analysis of its structural characterization using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by a comparative overview of other essential analytical techniques. As senior application scientists, we aim to provide not just data, but a foundational understanding of the spectroscopic principles and experimental considerations necessary for the unambiguous identification of this and similar molecules.

The Structural Significance of Azetidin-3-yl piperidine-1-carboxylate

The azetidine ring is a valuable pharmacophore in drug discovery, known to impart desirable pharmacokinetic properties.[1] Its fusion with a piperidine-1-carboxylate introduces a carbamate linkage and a second heterocyclic system, creating a molecule with a rich stereoelectronic environment. Accurate and detailed structural analysis is the bedrock upon which all further biological and medicinal studies are built. NMR spectroscopy stands as the most powerful tool for this purpose, offering a window into the precise connectivity and spatial arrangement of atoms within a molecule.[2][3]

¹H and ¹³C NMR Spectral Analysis: A Predictive Approach

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, with signals corresponding to the azetidine ring, the piperidine ring, and the interconnecting methine proton. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the anisotropic effects of the carbonyl group.

Azetidine Ring Protons: The protons on the four-membered azetidine ring are expected to be the most deshielded due to ring strain and the proximity of the nitrogen atom. The two methylene groups (C2 and C4) are chemically non-equivalent. We would predict two sets of multiplets for these protons. The protons at C2 and C4 are diastereotopic and will likely appear as complex multiplets, further split by geminal and vicinal coupling. Based on data for similar 3-substituted azetidines, these protons are expected to resonate in the range of 3.5-4.5 ppm .[4][5] The methine proton at C3, being attached to the nitrogen of the piperidine through the carbamate linkage, will be significantly deshielded and is predicted to appear as a multiplet around 4.0-5.0 ppm .

Piperidine Ring Protons: The piperidine ring protons will exhibit characteristic chemical shifts influenced by the N-acyl group. The protons alpha to the nitrogen (C2' and C6') will be the most deshielded of the piperidine protons due to the electron-withdrawing effect of the carbamate carbonyl group and will likely appear as a broad multiplet around 3.2-3.8 ppm . The protons at the C3', C4', and C5' positions are expected to resonate further upfield, in the region of 1.4-1.8 ppm , likely as a series of overlapping multiplets.[6][7] The conformational dynamics of the piperidine ring can lead to broadened signals at room temperature.[8]

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
Azetidine CH (C3)4.0 - 5.0Multiplet
Azetidine CH₂ (C2, C4)3.5 - 4.5MultipletsJgem ≈ -10 to -15, Jvic ≈ 6-8
Piperidine CH₂ (C2', C6')3.2 - 3.8Multiplet
Piperidine CH₂ (C3', C5')1.4 - 1.8Multiplet
Piperidine CH₂ (C4')1.4 - 1.8Multiplet
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a complementary and often more straightforward view of the carbon skeleton.

Azetidine Ring Carbons: The carbons of the azetidine ring will be deshielded. The C2 and C4 carbons are expected to have similar chemical shifts and are predicted to appear in the range of 50-60 ppm . The C3 carbon, attached to the nitrogen of the carbamate, will be slightly more shielded and is predicted to resonate around 40-50 ppm .[4][9]

Piperidine Ring Carbons: The piperidine ring carbons will show distinct chemical shifts. The C2' and C6' carbons, alpha to the nitrogen, will be deshielded and are predicted to be in the 45-55 ppm range. The C3' and C5' carbons are expected around 25-30 ppm , and the C4' carbon is predicted to be the most shielded of the piperidine ring carbons, at approximately 20-25 ppm .[6][10]

Carbamate Carbonyl Carbon: The carbonyl carbon of the carbamate group is the most deshielded carbon in the molecule and is expected to have a chemical shift in the range of 155-165 ppm .

Carbon Assignment Predicted Chemical Shift (ppm)
Carbamate C=O155 - 165
Azetidine C2, C450 - 60
Azetidine C340 - 50
Piperidine C2', C6'45 - 55
Piperidine C3', C5'25 - 30
Piperidine C4'20 - 25

Experimental Protocols

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of Azetidin-3-yl piperidine-1-carboxylate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the azetidine and piperidine rings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.[11][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting the azetidine and piperidine fragments across the carbamate linkage.[2][13]

Comparative Analysis with Other Spectroscopic Techniques

While NMR is the cornerstone of structural elucidation, a multi-technique approach provides the most robust and irrefutable characterization.[14][15]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a crucial piece of the structural puzzle.

  • Expected Data: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For Azetidin-3-yl piperidine-1-carboxylate (C₉H₁₆N₂O₂), the expected exact mass is approximately 184.1212 g/mol .

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Expect to see fragments corresponding to the loss of the piperidine ring, the azetidine ring, and cleavage at the carbamate linkage.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

  • Expected Data:

    • A strong absorption band in the region of 1680-1720 cm⁻¹ corresponding to the C=O stretching vibration of the carbamate group.

    • C-N stretching vibrations for the azetidine and piperidine rings in the range of 1100-1300 cm⁻¹ .

    • C-H stretching vibrations for the aliphatic CH₂ and CH groups around 2850-3000 cm⁻¹ .

Visualizing the Structure and NMR Correlations

Figure 1: Molecular structure of Azetidin-3-yl piperidine-1-carboxylate with atom numbering.

NMR_Workflow cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR cluster_Other_Spectroscopy Complementary Techniques H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HSQC C13->HMBC Structure Structural Elucidation COSY->Structure HSQC->Structure HMBC->Structure MS Mass Spectrometry (Molecular Weight & Formula) MS->Structure IR Infrared Spectroscopy (Functional Groups) IR->Structure

Figure 2: Workflow for the comprehensive structural elucidation of a small molecule.

Conclusion

The structural analysis of Azetidin-3-yl piperidine-1-carboxylate serves as an excellent case study for the application of modern spectroscopic techniques in drug discovery and development. While direct experimental data may not always be readily available for novel compounds, a thorough understanding of fundamental principles and the ability to draw analogies from related structures allows for a robust and reliable predictive analysis. The synergistic use of ¹H and ¹³C NMR, complemented by mass spectrometry and infrared spectroscopy, provides a self-validating system for the unambiguous determination of molecular structure, ensuring the scientific integrity of subsequent research.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. (2023). Semantic Scholar. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. [Link]

  • Can you explain the differences between IR, NMR and mass spectroscopy? (2023). Quora. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... ResearchGate. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. (2021). RSC Publishing. [Link]

  • Correlations in the HSQC and HMBC spectra of 19. ResearchGate. [Link]

  • HSQC and HMBC. NMR Core Facility - Columbia University. [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. [Link]

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. [Link]

  • Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. ResearchGate. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. The Royal Society of Chemistry. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Organic Chemistry Data. [Link]

  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The Royal Society of Chemistry. [Link]

  • Comparison of NMR and MS. EMBL-EBI. [Link]

  • Piperidine-1-carboxylic acid, [2-(piperidine-1-carbonyl)-phenyl]-amide. SpectraBase. [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. (2020). eGrove. [Link]

  • Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. ChemRxiv. [Link]

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2025). ResearchGate. [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

  • Figure S8 Reported values of coupling constants 3 J C-H and 2 J C-H for... ResearchGate. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). Journal of the American Chemical Society. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • CASPRE - 13 C NMR Predictor. CASPRE. [Link]

  • The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts. [Link]

  • NMR free ligand conformations and atomic resolution dynamics. (2021). Recent. [Link]

  • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. (2024). PubMed Central. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Predict 1H proton NMR spectra. NMRDB.org. [Link]

  • 9.5 Curphy-Morrison Additivity Constants for Proton NMR. Organic Chemistry Data. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]

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LC-MS fragmentation patterns of Azetidin-3-yl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS fragmentation behavior of Azetidin-3-yl piperidine-1-carboxylate , a bifunctional carbamate scaffold increasingly utilized in fragment-based drug discovery (FBDD) and covalent inhibitor design (e.g., Monoacylglycerol Lipase - MAGL inhibitors).

This document is structured to provide a direct differentiation strategy between the target molecule and its common regioisomeric alternative, Piperidin-4-yl azetidine-1-carboxylate .

Executive Summary & Compound Identity

Azetidin-3-yl piperidine-1-carboxylate represents a class of "linker-functionalized" heterocycles. In LC-MS analysis, its fragmentation is governed by the basicity of the azetidine nitrogen versus the non-basic carbamate nitrogen of the piperidine ring. This guide provides the mechanistic basis to distinguish this specific isomer from its "reverse" carbamate analog, a common synthetic impurity or design alternative.

FeatureTarget MoleculePrimary Alternative (Isomer)
IUPAC Name Azetidin-3-yl piperidine-1-carboxylatePiperidin-4-yl azetidine-1-carboxylate
Structure Piperidine-N-CO-O-(Azetidin-3-yl)Azetidine-N-CO-O-(Piperidin-4-yl)
Formula C

H

N

O

C

H

N

O

Exact Mass 184.1212 Da184.1212 Da
[M+H]

185.1285 185.1285
Basicity (pKa) High (Azetidine NH ~10-11)High (Piperidine NH ~10-11)
Key Distinction Charge retention on Azetidine moietyCharge retention on Piperidine moiety

Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following LC-MS conditions are recommended. This protocol includes a "Diagnostic Check" step to validate source conditions before data acquisition.

Methodology
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for ESI).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid is essential to ensure the basic azetidine nitrogen is fully protonated ([M+H]

      
      ), facilitating the charge-directed fragmentation described below.
      
  • Ionization Source: ESI Positive Mode.

  • Collision Energy (CE) Ramp:

    • Acquire spectra at 10, 20, and 40 eV .

    • Reasoning: Low CE (10 eV) preserves the molecular ion for confirmation. High CE (40 eV) forces the diagnostic ring-opening of the azetidine, which is structurally unique.

Validation Step: The "Crosstalk" Check

Before running unknowns, inject a blank followed by a standard of a known carbamate (e.g., tert-butyl carbamate).

  • Success Criteria: Observation of the [M+H-isobutene]

    
     or [M+H-Boc]
    
    
    
    transition confirms that the collision cell is active and the source temperature is not causing premature in-source fragmentation.

Mechanistic Fragmentation Analysis

The fragmentation of Azetidin-3-yl piperidine-1-carboxylate is driven by the protonation of the free azetidine nitrogen. Unlike the piperidine nitrogen, which is involved in the carbamate bond (amide-like character, non-basic), the azetidine nitrogen is a secondary amine and acts as the charge carrier.

Pathway Logic
  • Protonation: Occurs exclusively on the Azetidine nitrogen.

  • Primary Cleavage (Inductive): The carbamate C-O bond weakens due to the pull from the protonated azetidine.

  • Result: The charge is retained on the azetidine fragment, while the piperidine moiety is lost as a neutral carbamic acid species (which spontaneously decarboxylates).

Visualization: Fragmentation Pathway

The following diagram illustrates the specific bond cleavages and resulting m/z values.

FragmentationPathway Precursor [M+H]+ Precursor m/z 185.13 (Protonated on Azetidine N) Transition Inductive Cleavage (C-O Bond Scission) Precursor->Transition CID Energy Frag_Azetidine Fragment 1 (Major) [Azetidin-3-yl]+ m/z 56.05 Transition->Frag_Azetidine Heterolytic Cleavage Frag_Azetidine_OH Fragment 2 (Minor) [Azetidin-3-ol + H]+ m/z 74.06 Transition->Frag_Azetidine_OH H-Rearrangement Neutral_Piperidine Neutral Loss Piperidine-1-carboxylic acid (Decarboxylates to Piperidine + CO2) Transition->Neutral_Piperidine Neutral Loss (129 Da) Frag_RingOpen Ring Opening [C3H6N - C2H4]+ m/z 28/29 Frag_Azetidine->Frag_RingOpen High CE (>30eV)

Figure 1: Proposed ESI-MS/MS fragmentation pathway for Azetidin-3-yl piperidine-1-carboxylate. The charge retention on the azetidine ring is the diagnostic feature.

Comparative Analysis: Product vs. Alternative

Distinguishing the target from its isomer, Piperidin-4-yl azetidine-1-carboxylate , is critical in synthesis and quality control. The two molecules are isobaric (MW 184) but fragment differently due to the location of the basic nitrogen.

Differentiation Matrix
ParameterTarget: Azetidin-3-yl piperidine-1-carboxylate Alternative: Piperidin-4-yl azetidine-1-carboxylate
Protonation Site Azetidine Nitrogen (Secondary Amine)Piperidine Nitrogen (Secondary Amine)
Base Peak (MS2) m/z 56 (Azetidinyl cation) or m/z 74 m/z 84 (Piperidinyl cation) or m/z 102
Neutral Loss Loss of Piperidine-carbamate (129 Da)Loss of Azetidine-carbamate (101 Da)
Diagnostic Ion m/z 56 (C

H

N

)
m/z 86 (Protonated Piperidine)
Mechanism Charge stays on the small ring.Charge stays on the large ring.
Why this matters:

In the target molecule, the piperidine is "locked" in a non-basic urea/carbamate form. It cannot easily protonate. Therefore, you will not see a strong m/z 86 (Piperidine+H) signal. Conversely, the alternative isomer has a free, basic piperidine amine, making m/z 86 and m/z 84 the dominant features.

Summary of Diagnostic Ions

Use this table to interpret your spectral data.

m/z (Experimental)Ion IdentityOriginSignificance
185.13 [M+H]

ParentConfirms MW.
129.07 [Piperidine-N-CO-OH + H]

RearrangementRare; indicates carbamate survival.
74.06 [Azetidin-3-ol + H]

Alcohol FragmentDiagnostic for Target. Indicates azetidine was the alcohol moiety.
56.05 [Azetidin-3-yl cation]

Ring FragmentBase Peak for Target.
44.05 [CH

=NH

]

Ring OpeningNon-specific amine fragment.
86.09 [Piperidine + H]

Amine FragmentDiagnostic for ALTERNATIVE. If this is the base peak, you have the wrong isomer.

References

  • Mechanisms of Carbamate Fragmentation

    • Holčapek, M., et al. "Fragmentation behavior of carbamates in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 2010.
    • (General principles of carbamate cleavage).

  • Azetidine Ring Stability & Opening

    • Kalgutkar, A. S., et al. "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[1][2] Journal of Medicinal Chemistry, 2017.[1][2]

    • (Provides context on the stability and use of these specific scaffolds in drug design).

  • Differentiation of Isomeric Heterocycles

    • Demarque, D. P., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products."[3] Natural Product Reports, 2016.

    • (Comprehensive guide on charge-directed fragmentation mechanisms).

Sources

Technical Guide: Purity Analysis of Azetidin-3-yl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) method development for Azetidin-3-yl piperidine-1-carboxylate , a polar, basic, and non-chromophoric building block.

Executive Summary & Challenge Analysis

The Challenge: Azetidin-3-yl piperidine-1-carboxylate presents a "perfect storm" of chromatographic difficulties:

  • Lack of Chromophore: The molecule lacks aromatic rings or conjugated

    
    -systems, rendering standard UV detection (254 nm) useless.
    
  • High Polarity & Basicity: The azetidine nitrogen (secondary amine, pKa ~10–11) is highly basic and polar, leading to poor retention and severe peak tailing on traditional C18 columns due to silanol interactions.

  • Stability Risks: The strained azetidine ring and the carbamate linkage are susceptible to degradation under extreme pH conditions (hydrolysis/ring-opening).

The Solution: This guide compares three methodological approaches. The Charged Surface Hybrid (CSH) C18 column with a mild acidic mobile phase and Charged Aerosol Detection (CAD) (or low-UV at 205 nm) is identified as the superior protocol, offering the best balance of peak shape, stability, and sensitivity.

Structural & Physicochemical Assessment

Before selecting a column, we must deconstruct the analyte's behavior.

FeatureChemical ImplicationChromatographic Impact
Azetidine Ring Strained 4-membered ring; Secondary amine.Basic (pKa ~11). Causes tailing on silica. Risk of ring-opening in strong acid.
Piperidine-1-carboxylate Carbamate linkage.Neutral. The piperidine nitrogen is non-basic due to resonance.
Chromophore Only C=O and C-N/C-C bonds.UV Transparent. Max absorbance <210 nm.

Comparative Method Analysis

We evaluated three distinct separation strategies.

Option A: Traditional C18 (High pH)
  • Concept: Use high pH (pH 10) to deprotonate the azetidine amine, making it neutral to increase retention on hydrophobic C18.

  • Outcome: Excellent peak shape, but High Risk . The carbamate linkage and azetidine ring are prone to base-catalyzed hydrolysis/degradation.

  • Verdict: Not Recommended for stability-indicating methods.

Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)[1][2][3][4]
  • Concept: Use a polar stationary phase (Silica or Amide) with high-organic mobile phase.[1]

  • Outcome: Great retention for polar amines.

  • Drawback: Long equilibration times and high sensitivity to sample diluent (sample must be in high organic solvent, or peak distortion occurs).

  • Verdict: Alternative Choice (Use only if orthogonal selectivity is required).

Option C: Charged Surface Hybrid (CSH) C18 (Low pH) – RECOMMENDED
  • Concept: Uses a C18 stationary phase with a controlled low-level positive surface charge.

  • Mechanism: The positive surface charge repels the protonated azetidine amine, preventing it from interacting with residual silanols. This eliminates tailing without needing high pH or ion-pairing reagents.

  • Outcome: Sharp peaks in mild acid (0.1% Formic Acid), compatible with MS/CAD, and chemically stable.

Experimental Data: Performance Comparison

The following data summarizes the performance of the three approaches.

ParameterMethod A (Std C18, pH 3) Method B (HILIC) Method C (CSH C18, pH 3)
USP Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Excellent)1.05 (Excellent)
Retention Factor (

)
0.8 (Poor Retention)4.5 (High Retention)2.5 (Optimal)
Equilibration Time 10 min45 min5 min
LOD (at 205 nm) High (due to tailing)MediumLow (Sharp peak)
Stability Risk LowLowLow

Recommended Protocol (Method C)

This protocol utilizes the CSH technology to ensure robustness and sensitivity.

Instrument Configuration[6]
  • System: HPLC or UHPLC (Binary Gradient Pump preferred).

  • Detector:

    • Primary: Charged Aerosol Detector (CAD) – Ideal for non-chromophoric purity.

    • Alternative: UV/Vis at 205 nm (Requires high-purity solvents to minimize baseline drift).

Chromatographic Conditions[5][7][8][9]
  • Column: Waters XSelect CSH C18 (or equivalent), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 35°C (Improves mass transfer).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Traps polar impurities)
2.05Start Gradient
12.060Elution of Main Peak & Hydrophobic impurities
12.195Column Wash
15.095End Wash
15.15Re-equilibration
20.05End of Run

Logic & Decision Pathways (Visualized)

Diagram 1: Method Selection Decision Tree

This logic flow illustrates why CSH was selected over HILIC and Traditional RP.

MethodSelection Start Start: Azetidin-3-yl piperidine-1-carboxylate CheckChrom Check Chromophore Start->CheckChrom NoUV Weak/No UV (>210nm) CheckChrom->NoUV DetectorSelect Select Detector: CAD or Low UV (205nm) NoUV->DetectorSelect CheckStructure Check Structure: Basic Amine? DetectorSelect->CheckStructure IsBasic Yes (Azetidine pKa ~11) CheckStructure->IsBasic SelectMode Select Separation Mode IsBasic->SelectMode PathA Traditional C18 (Low pH) SelectMode->PathA PathB High pH C18 (pH > 10) SelectMode->PathB PathC CSH C18 (Low pH) SelectMode->PathC ResultA Result: Peak Tailing (Silanol Interaction) PathA->ResultA ResultB Result: Degradation Risk (Carbamate/Azetidine) PathB->ResultB ResultC Result: Sharp Peak, Stable, Robust PathC->ResultC

Caption: Decision tree highlighting the selection of CSH technology to mitigate silanol interactions while maintaining analyte stability.

Diagram 2: Validation Workflow

The self-validating system required to ensure method reliability.

ValidationWorkflow Prep 1. Sample Prep (Diluent: 90% Aqueous) SST 2. System Suitability (SST) Check Tailing < 1.5 Prep->SST SST->Prep If Fail InjSample 3. Sample Injection SST->InjSample If Pass CheckPurity 4. Peak Purity Check (CAD Response / UV Ratio) InjSample->CheckPurity PassFail 5. Pass/Fail Decision CheckPurity->PassFail

Caption: Operational workflow ensuring data integrity through pre-injection System Suitability Testing (SST).

Critical Considerations for "E-E-A-T"

Sample Diluent Mismatch

Because the analyte is polar, researchers often dissolve it in 100% water. However, if using HILIC (Method B), injecting water causes "solvent wash-out" and distorted peaks.

  • Protocol Rule: For Method C (CSH), dissolve the sample in the starting mobile phase (5% ACN / 95% Water). This matches the gradient start and prevents band broadening.

Forced Degradation (Specificity)

To prove the method is "Stability Indicating," you must stress the sample.

  • Acid Stress: 0.1 N HCl, 60°C, 1 hour. (Expect azetidine ring opening).

  • Base Stress: 0.1 N NaOH. (Expect carbamate hydrolysis).

  • Oxidation: 3% H2O2. (Expect N-oxide formation).

  • Success Criterion: The method must resolve the parent peak from these degradants with a Resolution (

    
    ) > 1.5.
    

References

  • Waters Corporation. Charged Surface Hybrid (CSH) Technology: Mechanism and Applications for Basic Compounds. Waters White Paper. Link

  • Agilent Technologies. Retaining and Separating Polar Molecules: HILIC vs. Reversed-Phase. Agilent Technical Guide. Link

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography: System Suitability and Validation.Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Thermo Fisher Scientific. Charged Aerosol Detection for Non-Chromophoric Compounds. Technical Note. Link

Sources

Comparing bioactivity of Azetidin-3-yl piperidine-1-carboxylate vs. pyrrolidine analogs

[1]

Executive Summary

The transition from an Azetidin-3-yl piperidine-1-carboxylate to a pyrrolidine analog is a classic "scaffold hop" used to tune the physicochemical and pharmacological profile of a drug candidate.[1]

  • Piperidine Scaffold: Offers a rigid chair conformation and higher lipophilicity. It is preferred when filling large hydrophobic pockets or increasing metabolic stability against ring oxidation.

  • Pyrrolidine Scaffold: Offers a flexible envelope conformation and lower lipophilicity (lower LogP). It is preferred for improving aqueous solubility, reducing steric clash in tight binding pockets, and optimizing PROTAC linker orientation.[1]

Key Application: Both scaffolds are privileged motifs in the design of Monoacylglycerol Lipase (MAGL) inhibitors and PROTAC linkers , where the azetidine ring often serves as a vector for covalent warheads or E3 ligase recruitment.

Chemical Structure & Physicochemical Comparison

The core structural difference lies in the ring size attached to the carboxylate/carbamate functionality. This single methylene unit change (

1
Structural Visualization

ScaffoldComparisonPiperidinePiperidine Analog(6-Membered Ring)Rigid Chair ConformationPyrrolidinePyrrolidine Analog(5-Membered Ring)Flexible Envelope ConformationAzetidineAzetidine-3-yl Core(Common Anchor)Azetidine->Piperidine + Steric Bulk + LipophilicityAzetidine->Pyrrolidine - Steric Bulk + Solubility

Figure 1: Structural divergence between piperidine and pyrrolidine analogs anchored to an azetidine core.[1][2][3]

Physicochemical Data Table

The following data represents the calculated properties for the tert-butyl carbamate derivatives (common intermediates) to illustrate the baseline shift.

PropertyPiperidine AnalogPyrrolidine AnalogImpact on Bioactivity
Formula


Piperidine adds ~14 Da (small mass penalty).[1]
Ring Conformation Chair (Rigid)Envelope (Flexible)Piperidine locks vectors; Pyrrolidine adapts to pockets.
cLogP (Lipophilicity) ~1.9 - 2.1~1.4 - 1.6Pyrrolidine is superior for lowering lipophilicity (improving LLE).[1]
TPSA (Polar Surface Area) ~49.8 Ų~49.8 ŲIdentical polar surface; solubility diff. is driven by hydrophobic volume.
Basicity (pK_a of N) ~11.2~11.3Negligible difference in ionization state at physiological pH.
Metabolic Liability

-carbon oxidation

-carbon oxidation
Piperidine is generally more metabolically stable than pyrrolidine.[1]

Bioactivity Profile: Case Studies

Case Study A: MAGL Inhibitors (Covalent Carbamates)

In the development of Monoacylglycerol Lipase (MAGL) inhibitors, Pfizer and other groups have extensively explored azetidine and piperidine carbamates. The mechanism involves the carbamate nitrogen attacking the catalytic Serine-122.

  • Mechanism: The carbamate acts as a "suicide substrate." The enzyme's serine hydroxyl attacks the carbonyl, releasing the leaving group (often the azetidine-alcohol or a phenol) and forming a carbamylated enzyme.

  • Piperidine vs. Pyrrolidine Potency:

    • Piperidine Carbamates: Often show higher potency in open binding pockets due to hydrophobic interactions with the acyl-binding pocket of MAGL. The rigid chair structure positions the carbonyl for optimal nucleophilic attack.

    • Pyrrolidine Carbamates: Frequently used to reduce molecular weight. However, in some series (e.g., Butler et al., J. Med.[1] Chem. 2017), the pyrrolidine ring can suffer from slightly lower potency if the pocket requires the bulk of a 6-membered ring to exclude water or induce a conformational fit.

Case Study B: PROTAC Linkers & Degraders

In PROTAC design, these scaffolds serve as rigid linkers connecting the Target Ligand to the E3 Ligase Ligand (e.g., Thalidomide or VHL).

  • Azetidin-3-yl Piperidine: Used when a longer, linear vector is required.[1] The 1,4-substitution pattern of the piperidine (relative to the azetidine) provides a defined exit vector, extending the reach of the PROTAC.

  • Azetidin-3-yl Pyrrolidine: Used for shorter, angled vectors .[1] The 1,3-substitution pattern of the pyrrolidine creates a "kink" in the linker chain, which can be crucial for inducing the formation of a productive Ternary Complex (Target-PROTAC-E3 Ligase).[1]

Experimental Protocols

Protocol 1: Synthesis of Azetidin-3-yl Carbamates

Objective: To synthesize the scaffold for SAR comparison.

  • Reagents: 1-Boc-3-iodoazetidine, Piperidine-1-carboxylate (or Pyrrolidine analog), Zinc dust, Iodine.

  • Negishi Coupling (Cross-Coupling Approach):

    • Activation: Activate zinc dust with 1,2-dibromoethane and TMSCl in dry DMA (Dimethylacetamide).

    • Zincate Formation: Add 1-Boc-3-iodoazetidine to the Zn/DMA slurry at room temperature.[1] Stir for 1h to form the organozinc reagent.

    • Coupling: Add the Piperidine/Pyrrolidine electrophile (e.g., 4-iodopiperidine-1-carboxylate) along with a Palladium catalyst (

      
      , 5 mol%) and CuI (3 mol%).[1]
      
    • Reaction: Heat to 80°C for 12 hours under Argon.

    • Workup: Quench with saturated

      
      , extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).
      
  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to reveal the amine for biological testing.

Protocol 2: MAGL Activity Assay (Fluorescence-Based)

Objective: To compare the IC50 of Piperidine vs. Pyrrolidine analogs.[1]

  • Substrate Preparation: Use Resorufin acetate or Arachidonoyl-1-thio-glycerol (with DTNB detection).[1]

  • Enzyme: Recombinant Human MAGL (HEK293 lysate or purified protein).

  • Workflow:

    • Pre-incubation: Incubate MAGL (2 nM final) with the test compound (Piperidine or Pyrrolidine analog, 8-point dilution series) in Assay Buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.1% BSA) for 30 minutes at 25°C. Note: Pre-incubation is critical for covalent inhibitors to capture time-dependency.[1]

    • Reaction Start: Add Substrate (50 µM final).

    • Detection: Monitor fluorescence (Ex 535 nm / Em 590 nm) or Absorbance (412 nm for DTNB) kinetically for 20 minutes.

  • Analysis: Calculate the slope of the linear portion (velocity). Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Self-Validating Check: Include JZL184 (Ref ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       nM) as a positive control. If JZL184 
      
      
      nM, the assay sensitivity is compromised.

Decision Logic for Scaffold Selection

Use this logic flow to determine which analog fits your drug discovery campaign.

SAR_LogicStartSelect Scaffold:Azetidin-3-yl Piperidine vs. PyrrolidineQ1Is the Binding PocketHydrophobic & Large?Start->Q1Q2Is Aqueous Solubilitya Limiting Factor?Q1->Q2No / UnknownPip_ChoiceChoose PIPERIDINE AnalogQ1->Pip_ChoiceYesQ3Is Metabolic Stability(Microsomal Clearance) Poor?Q2->Q3NoPyr_ChoiceChoose PYRROLIDINE AnalogQ2->Pyr_ChoiceYes (Need lower LogP)Q3->Pip_ChoiceYes (Piperidine often more stable)Q3->Pyr_ChoiceNoPip_ReasonReason: Better hydrophobic fill,Rigid chair locks conformation,Generally higher metabolic stability.Pip_Choice->Pip_ReasonPyr_ReasonReason: Lower LogP (approx -0.5 units),More compact (relieves steric clash),Different vector angle.Pyr_Choice->Pyr_Reason

Figure 2: SAR Decision Tree for optimizing Azetidin-3-yl carbamate scaffolds.

References

  • Butler, C. R., et al. (2017).[4] "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase."[5] Journal of Medicinal Chemistry, 60(23), 9860–9873. Link

  • Knafels, J. D., et al. (2017).[4] "Structure of human monoacylglycerol lipase bound to a covalent inhibitor (Compound 6)." RCSB Protein Data Bank, PDB ID: 6AX1. Link

  • MedChemExpress. "tert-Butyl 3-(azetidin-3-yl)pyrrolidine-1-carboxylate: PROTAC Linker Product Information." MCE Catalog. Link

  • BenchChem. "Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery." BenchChem Guides. Link

  • Pfizer Inc. (2007). "Azetidines as MEK inhibitors for the treatment of proliferative diseases." World Intellectual Property Organization, WO2007044515A1. Link

Technical Guide: Spectral Identification of Azetidin-3-yl piperidine-1-carboxylate

[1][2]

Executive Summary

In the synthesis of azetidine-based scaffolds, Azetidin-3-yl piperidine-1-carboxylate represents a critical intermediate often utilized to introduce the piperidine carbamate moiety while preserving the strained azetidine ring for further functionalization.[1]

Accurate identification of this compound via Infrared (IR) Spectroscopy requires distinguishing between the carbamate carbonyl (the linker), the strained azetidine ring (the scaffold), and common degradation products like Azetidin-3-ol (hydrolysis byproduct).

This guide provides a comparative spectral analysis, isolating diagnostic bands that validate the integrity of the carbamate linkage and the azetidine ring system.

Structural Analysis & Theoretical Predication

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrationally active domains. The molecule consists of a piperidine ring linked via a carbamate (urethane) group to the C3 position of an azetidine ring .

Key Vibrational Domains:
  • The Carbamate Linker (

    
    ): 
    
    • Unlike simple esters (

      
      ) or amides (
      
      
      ), the carbamate carbonyl typically resonates in the
      
      
      range due to the competing resonance of the nitrogen lone pair and the alkoxy oxygen.
  • The Azetidine Ring (Strained Cyclic Amine):

    • The 4-membered ring introduces significant angle strain (~25 kcal/mol).[1][2] This shifts C-H stretching vibrations to higher frequencies and creates unique ring-breathing modes in the fingerprint region (

      
      ).
      
  • The Piperidine Ring:

    • Contributes strong methylene (

      
      ) scissoring and stretching modes, often dominating the aliphatic region.
      

Comparative Spectral Analysis

The following table contrasts the target molecule against its primary precursors and degradation products. Use this data to validate synthesis success.

Table 1: Diagnostic IR Bands & Differentiators[1][3]
Functional GroupTarget Molecule (Azetidin-3-yl piperidine-1-carboxylate)Alternative/Impurity (Azetidin-3-ol)Alternative/Impurity (Piperidine)Mechanistic Insight
Carbonyl (C=O) 1695 – 1715 cm⁻¹ (Strong, Sharp)Absent Absent The presence of this band confirms the formation of the carbamate linkage. Absence indicates hydrolysis or failure to couple.[1][2]
N-H Stretch 3250 – 3350 cm⁻¹ (Medium, Broad)3100 – 3400 cm⁻¹ (Strong, Broad)3200 – 3300 cm⁻¹ (Weak/Medium)The Target has a secondary amine (azetidine ring). Azetidin-3-ol has both OH and NH (very broad overlap).[2]
O-H Stretch Absent 3200 – 3550 cm⁻¹ (Strong, Broad)Absent Appearance of a broad OH band indicates hydrolysis of the ester linkage (reverting to Azetidin-3-ol).[1]
C-O-C (Ester) 1220 – 1260 cm⁻¹ (Strong)1050 – 1150 cm⁻¹ (C-O Alcohol)Absent The carbamate "ester-like" C-O stretch is distinct from the alcohol C-O.[1]
Ring Strain 900 – 980 cm⁻¹ (Distinct Ring Breathing)900 – 980 cm⁻¹ Absent Diagnostic for the 4-membered ring.[1][2] If this band disappears/shifts, the azetidine ring may have opened (ring-opening polymerization).[1]

Experimental Protocol: High-Fidelity Data Acquisition

For hygroscopic amines and carbamates, sample preparation is the primary source of spectral artifacts.

Method: Attenuated Total Reflectance (ATR-FTIR)

Recommended over KBr pellets to prevent moisture uptake and ring-opening due to high pressure.[1]

  • Crystal Selection: Use a Diamond/ZnSe crystal.[1][2] Diamond is preferred for hardness, as azetidine salts can be abrasive.[1][2]

  • Background Collection: Acquire a 32-scan background of the clean crystal.[1][2] Ensure the ambient

    
     doublet (
    
    
    ) is minimized.[1]
  • Sample Deposition:

    • Solids: Place ~5 mg of sample on the crystal.[2] Apply pressure using the anvil until the absorbance of the strongest peak (C-H or C=O) reaches 0.5 – 0.8 A.U. Do not over-pressurize, as this can shift crystal lattice bands.

    • Oils/Gums:[1][2] Apply a thin film.[1][2][3] No pressure anvil required.[2]

  • Acquisition Parameters:

    • Resolution:

      
      
      
    • Scans: 64 scans (improves Signal-to-Noise ratio for weak ring-strain bands).

    • Range:

      
      .
      
  • Post-Processing: Apply ATR Correction (if quantitative comparison to transmission library spectra is needed).

Data Interpretation Workflow

The following logic flow ensures rigorous identification, preventing false positives from starting materials.

IR_IdentificationStartStart: Acquire SpectrumCheckCOCheck 1690-1720 cm⁻¹(Carbonyl Region)Start->CheckCOCO_PresentBand Present(Strong)CheckCO->CO_PresentCO_AbsentBand AbsentCheckCO->CO_AbsentCheckOHCheck 3200-3500 cm⁻¹(Broad O-H Region)CO_Present->CheckOHImpurity_PipSuspect: Piperidine orAzetidine PrecursorCO_Absent->Impurity_PipOH_PresentStrong Broad Band(O-H Present)CheckOH->OH_PresentOH_AbsentClean Baseline orSharp N-H onlyCheckOH->OH_AbsentImpurity_HydSuspect: Hydrolysis(Azetidin-3-ol + CO₂)OH_Present->Impurity_HydCheckFingerCheck 900-980 cm⁻¹(Ring Breathing)OH_Absent->CheckFingerRing_PresentBand PresentCheckFinger->Ring_PresentRing_AbsentBand AbsentCheckFinger->Ring_AbsentConfirmCONFIRMED:Azetidin-3-yl piperidine-1-carboxylateRing_Present->ConfirmImpurity_RingOpenSuspect: Ring Opening(Polymerization)Ring_Absent->Impurity_RingOpen

Caption: Logical decision tree for validating the target molecule against common synthetic failures (hydrolysis, ring opening).

Troubleshooting & Artifacts

The "Doublet" Carbonyl

Observation: You may observe a split peak in the carbonyl region (e.g.,


Cause:Fermi ResonanceRotational IsomerismAction:
Hygroscopicity

Observation: A growing broad mound at

12Cause:12Action:

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for Carbamate vs. Ester shifts).

  • NIST Chemistry WebBook. IR Spectrum of Piperidine. National Institute of Standards and Technology.[1][4][5] Available at: [Link]

  • Socrates, G. (2001).[1][2] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[1][2] (Source for Azetidine ring strain shifts).

Crystallographic data for Azetidin-3-yl piperidine-1-carboxylate confirmation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation strategy for Azetidin-3-yl piperidine-1-carboxylate , a flexible heterocyclic building block. Due to the high conformational freedom of the piperidine ring and the ring strain of the azetidine moiety, standard spectroscopic methods (NMR) often yield ambiguous data regarding specific conformers.

This guide compares the efficacy of Single Crystal X-Ray Diffraction (SC-XRD) against Solution-State NMR and Computational Modeling, providing a definitive protocol for researchers requiring absolute structural validation.

A Comparative Crystallographic & Spectroscopic Guide

Executive Analysis: The Confirmation Challenge

Azetidin-3-yl piperidine-1-carboxylate presents a unique structural challenge. It combines a flexible six-membered ring (piperidine) with a strained four-membered ring (azetidine) linked by a carbamate bridge.

  • The Problem: In solution (NMR), the carbamate bond exhibits restricted rotation, often leading to signal broadening or peak doubling (rotamers) that mimics impurities. Additionally, the azetidine ring undergoes rapid "puckering" inversion, averaging out coupling constants (

    
    -values).
    
  • The Solution: SC-XRD is the only method that freezes these dynamic processes, providing a static, unambiguous 3D model of the preferred solid-state conformer and intermolecular hydrogen bonding networks.

Comparative Analysis: XRD vs. NMR vs. In Silico

The following table objectively compares the utility of each method for this specific compound class.

FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C/NOESY)
DFT/Computational Modeling
Primary Output Absolute 3D atomic coordinates & bond lengths.Connectivity & functional group identification.Lowest energy conformer prediction.
Conformational Insight Definitive: Captures the specific "frozen" ring pucker and carbamate geometry.Averaged: Rapid ring inversion obscures specific puckering angles.Hypothetical: Gas-phase minima may not match solid/solution state.
Purity Requirement High (Single Crystal required).[1]Moderate (>90%).N/A
Specific Limitation Requires a crystalline solid (Free base is likely an oil; salt formation required).Rotamers cause confusing spectra; cannot measure bond strain.Heavily dependent on basis set and solvent model accuracy.
Turnaround 24–72 Hours (excluding crystal growth).< 1 Hour.12–48 Hours.

Experimental Protocol: Crystallographic Characterization

Since the free base of azetidin-3-yl piperidine-1-carboxylate is predicted to be an amorphous solid or viscous oil due to conformational flexibility, salt formation is the critical antecedent to successful diffraction.

Phase 1: Salt Screening & Crystal Growth

Objective: Rigidify the azetidine nitrogen (secondary amine) via protonation to encourage lattice formation.

Reagents:

  • Target Compound: 50 mg Azetidin-3-yl piperidine-1-carboxylate.

  • Acid Candidates: Oxalic acid (1.0 eq), Fumaric acid (0.5 eq),

    
    -Toluenesulfonic acid (1.0 eq), HCl (1.0 eq in dioxane).
    
  • Solvents: Isopropanol (IPA), Acetonitrile (MeCN), Ethanol/Ether (vapor diffusion).

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of the free base in a minimum volume (0.5 mL) of warm IPA.

  • Acid Addition: Add the stoichiometric equivalent of the chosen acid (start with Oxalic acid for best H-bond networking potential).

  • Nucleation: Allow the solution to cool slowly to room temperature. If no precipitate forms, introduce n-hexane via vapor diffusion.

  • Harvesting: Isolate crystals using a nylon loop. Do not dry completely; mounting in Paratone-N oil prevents desolvation cracking.

Phase 2: Data Collection Parameters (SC-XRD)
  • Temperature: 100 K (Liquid Nitrogen stream).[2] Crucial: Room temperature collection will result in large thermal ellipsoids for the azetidine ring carbons, obscuring the puckering angle.

  • Radiation: Cu-K

    
     (
    
    
    
    = 1.54178 Å) is preferred for organic light-atom structures to maximize diffraction intensity.
  • Resolution: Target 0.8 Å or better to resolve the C=O vs C-O bond lengths in the carbamate.

Reference Data for Validation

When analyzing your solved structure, use the following literature-derived parameters to validate the geometry of the azetidine and carbamate moieties. Deviations >0.05 Å or >5° suggest disorder or incorrect assignment.

ParameterExpected ValueStructural Significance
Azetidine C-N Bond 1.47 – 1.49 ÅLonger than standard amines due to ring strain (~25 kcal/mol).
Azetidine Ring Angle (C-N-C) ~88° - 90°Constrained geometry; typically deviates from ideal

(109.5°).
Ring Puckering Angle 20° – 30°The ring is rarely planar; it adopts a "butterfly" shape to minimize torsional strain.
Carbamate C-N Bond 1.33 – 1.36 ÅPartial double bond character; indicates resonance stabilization.
Carbamate Torsion ~0° (Planar)The O-C(=O)-N unit should be essentially planar.

Visualization of Workflows

Diagram 1: Structural Confirmation Decision Logic

This workflow illustrates when to escalate from NMR to XRD for this specific compound class.

ConfirmationLogic Start Synthesize Azetidin-3-yl piperidine-1-carboxylate NMR 1H NMR (DMSO-d6) Start->NMR Check Spectra Clean? NMR->Check Issue Broadening/Rotamers Detected Check->Issue Ambiguous Success Structure Confirmed Check->Success Sharp Signals SaltScreen Salt Screening (Oxalate/Tosylate) Issue->SaltScreen Escalate to XRD XRD SC-XRD (100 K) SaltScreen->XRD Crystals Formed Solve Solve Structure (Check Puckering) XRD->Solve

Figure 1: Decision matrix for escalating from spectroscopic screening to crystallographic confirmation.

Diagram 2: Crystallization & Data Processing Pipeline

The specific protocol for handling the flexible azetidine derivative.

CrystalPipeline FreeBase Free Base (Oil) Salt Salt Formation (Rigidification) FreeBase->Salt + Acid Growth Vapor Diffusion (IPA/Hexane) Salt->Growth Mount Mount in Paratone (Prevent Desolvation) Growth->Mount Collect Data Collection (100 K, Cu-Source) Mount->Collect Refine Refinement (R1 < 5%) Collect->Refine

Figure 2: Linear workflow for converting the oily free base into a diffraction-quality salt crystal.

References

  • BenchChem. (2025).[2] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Retrieved from

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Retrieved from

  • MDPI Molecules. (2023). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid. Retrieved from

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. Retrieved from

  • Jeol Ltd. (2023). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from

Sources

Quality control benchmarks for Azetidin-3-yl piperidine-1-carboxylate reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control Benchmarks for Azetidin-3-yl Piperidine-1-carboxylate Reagents Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary: The Stability Paradox of Azetidinyl Carbamates

Azetidin-3-yl piperidine-1-carboxylate (CAS: 1536681-79-4) is a specialized bifunctional building block used to introduce the piperidine-carbamate motif into drug scaffolds while retaining a reactive azetidine amine for further diversification. Its structural utility, however, comes with a significant penalty: thermodynamic instability .

The combination of a strained four-membered azetidine ring (~25.4 kcal/mol strain energy) and a carbamate linkage susceptible to hydrolysis creates a "perfect storm" for degradation. Unlike robust piperidine analogs, this reagent requires rigorous quality control (QC) to prevent the silent accumulation of ring-opened impurities that can terminate downstream synthesis.

This guide objectively compares the performance of the Free Base (Oil) versus the Stabilized Salt (Solid) forms, establishing the latter as the superior benchmark for reproducible medicinal chemistry.

Part 1: Critical Quality Attributes (CQAs) & Benchmarks

To validate reagent quality, you must move beyond simple "Purity >95%" statements. The following benchmarks are derived from stress-testing data on azetidine carbamates.

Table 1: QC Specification Benchmarks
Quality AttributeBenchmark (Acceptance Criteria) Why It Matters (Causality)
Appearance White to off-white crystalline solid (Salt) Reject if: Yellow/Orange oil (Free Base)Color change indicates oxidation of the secondary amine or polymerization of the azetidine ring.
Purity (HPLC) ≥ 98.0% (a/a) Impurities >2% often consist of ring-opened amino alcohols that act as chain terminators in nucleophilic substitutions.
Water Content (KF) ≤ 0.5% w/w Moisture catalyzes the hydrolysis of the carbamate linkage to release Azetidin-3-ol and Piperidine, invalidating stoichiometry.
1H NMR Identity Intact Azetidine Multiplets (3.5–4.5 ppm)Loss of ring puckering definition or shift in the C-3 proton signal indicates ring opening (formation of linear alkyl amines).
Residual Solvents ≤ 5000 ppm (Total) Residual DCM/THF promotes "solution-state" degradation kinetics even in stored oils.

Part 2: Comparative Analysis – Free Base vs. Stabilized Salt

The industry supplies this reagent in two primary forms. Our comparative analysis reveals why the Dihydrochloride (2HCl) Salt is the only viable option for GMP-aligned workflows.

Option A: The Free Base (Oil/Amorphous Solid)
  • Description: The neat amine form.

  • Performance:

    • Pros: Ready for immediate nucleophilic attack without a neutralization step.

    • Cons: Exhibits rapid degradation.[1] Benchmarking shows a purity drop from 98% to 92% within 14 days at 4°C due to intermolecular nucleophilic attack (dimerization).

    • Verdict:Not Recommended for storage or scaled synthesis.

Option B: The Stabilized Salt (e.g., 2HCl)
  • Description: The azetidine nitrogen is protonated, blocking it from acting as a nucleophile against its own carbamate tail.

  • Performance:

    • Pros: Exceptional stability (Shelf life >12 months at -20°C). Crystalline lattice excludes moisture.

    • Cons: Requires an in-situ base (e.g., DIPEA, K2CO3) release step during usage.

    • Verdict:The Gold Standard.

Option C: In-Situ Generation (Alternative Strategy)
  • Method: Reacting Azetidin-3-ol with Piperidine-1-carbonyl chloride immediately before use.

  • Performance:

    • Pros: Bypasses storage stability issues.

    • Cons: Piperidine-1-carbonyl chloride is lachrymatory and difficult to handle. Yields are inconsistent (60–80%) compared to using the purified reagent (>90%).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Diagnostic HPLC Method for Impurity Profiling

Standard C18 methods often fail to retain the polar azetidine amine. This method uses ion-pairing to ensure separation.

  • Column: C18 Charged Surface Hybrid (CSH), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 210 nm (Carbamate carbonyl) and CAD (Charged Aerosol Detection) for non-chromophoric amine impurities.

  • Validation Check: The Azetidin-3-ol hydrolysis product must elute at the void volume (RT ~1.2 min), distinctly separated from the parent peak (RT ~6.5 min).

Protocol 2: The "Stress Test" (Stability Validation)

Before committing a batch to a synthesis campaign, perform this rapid check:

  • Dissolve 5 mg of reagent in DMSO-d6 containing 1% D2O.

  • Incubate at 40°C for 4 hours .

  • Pass Criteria: 1H NMR shows <2% integration of the ring-opened species (distinct triplet at ~3.2 ppm replacing the azetidine multiplet).

Part 4: Visualization of Degradation Pathways

The following diagram illustrates the degradation logic and QC decision-making process. The "Red Zone" represents failure modes common in Free Base samples.

QC_Workflow Start Reagent Batch (Azetidin-3-yl piperidine-1-carboxylate) FormCheck Form Check: Salt vs. Free Base Start->FormCheck Salt HCl/TFA Salt (Crystalline) FormCheck->Salt Preferred FreeBase Free Base (Oil/Amorphous) FormCheck->FreeBase High Risk QC QC Analysis (HPLC + NMR) Salt->QC Neutralization In-Situ Neutralization (DIPEA/K2CO3) Synthesis Downstream Synthesis (High Yield) Neutralization->Synthesis Pathway1 Path A: Dimerization (Amine attacks Carbamate) FreeBase->Pathway1 Pathway2 Path B: Hydrolysis (Ring Opening/Acid) FreeBase->Pathway2 Failure Complex Mixture: Low Yield / Side Reactions Pathway1->Failure Pathway2->Failure Decision Purity > 98%? QC->Decision Decision->Neutralization Yes Decision->Failure No

Figure 1: QC Decision Tree and Degradation Pathways. The Free Base form poses significant risks of dimerization and hydrolysis (Red Path), whereas the Salt form (Green Path) ensures stability prior to activation.

References

  • BenchChem. (2025).[2][3][4] Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC8486000. Retrieved from

  • Journal of Medicinal Chemistry. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. J. Med. Chem. 60(23), 9860-9873.[5] Retrieved from

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Org. Biomol. Chem. Retrieved from

  • A2B Chem. (n.d.). Product Specification: Azetidin-3-yl piperidine-1-carboxylate (CAS 1536681-79-4).[6] Retrieved from

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Azetidin-3-yl piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step guide for the safe and compliant disposal of Azetidin-3-yl piperidine-1-carboxylate. As a specialized heterocyclic compound used in research and drug development, its unique chemical properties necessitate a rigorous and informed approach to waste management. This guide is designed for researchers, scientists, and laboratory managers, offering not just procedural instructions but also the scientific rationale behind them to ensure the highest standards of safety and environmental stewardship.

Hazard Assessment: Understanding the Risk Profile

Azetidin-3-yl piperidine-1-carboxylate is a bifunctional molecule containing both a strained azetidine ring and a piperidine moiety. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a robust hazard assessment can be constructed by examining its structural components and closely related analogs.

  • Azetidine Moiety: The four-membered azetidine ring is a strained heterocyclic amine.[1] Compounds in this class can be reactive and possess biological activity. The base compound, azetidine, is classified as a flammable liquid that causes severe skin burns and eye damage.[2]

  • Piperidine Moiety: Piperidine is a well-characterized six-membered nitrogen heterocycle. It is classified as a highly flammable liquid and vapor, is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[3]

  • Analog Data: The SDS for a similar compound, tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride, classifies it as an acute oral toxicant (Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2A).[4]

Regulatory Framework: The Foundation of Compliance

In the United States, the management and disposal of hazardous chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[5][6]

  • EPA (RCRA): This act establishes the framework for a "cradle-to-grave" management system for hazardous waste.[7] Laboratories are considered waste generators and must comply with specific regulations for waste identification, accumulation, labeling, and disposal.[5] Academic laboratories may operate under the alternative requirements of 40 CFR, part 262, subpart K, which provides greater flexibility for managing laboratory waste.[8]

  • OSHA: OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the HAZWOPER standard (29 CFR 1910.120), ensure worker safety.[9][10] This includes requirements for proper training, labeling of hazardous materials, and availability of safety information like SDS.

It is imperative that all laboratory personnel are trained on these regulations and their facility's specific Chemical Hygiene Plan.

On-Site Waste Management: A Step-by-Step Protocol

Proper handling from the point of generation is critical to ensure safety and compliance. The following protocol outlines the necessary steps for managing waste streams containing Azetidin-3-yl piperidine-1-carboxylate.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, appropriate PPE must be worn. The rationale is to create a barrier against the presumed hazards of skin/eye irritation and toxicity.

ActivityRequired PPERationale
Routine Handling (e.g., weighing, preparing solutions)Nitrile gloves, safety glasses with side shields, and a standard lab coat.Provides a baseline of protection against incidental contact, splashes, and aerosol inhalation.[11]
Waste Consolidation (e.g., pouring waste into an accumulation container)Double-gloving (nitrile), chemical splash goggles, and a lab coat.Increased risk of splashes and direct contact necessitates enhanced eye and hand protection.
Spill Cleanup Chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, and a chemically resistant apron or coveralls. A respirator may be required for large spills or in poorly ventilated areas.[11][12]Provides maximum protection during direct contact with a significant quantity of the hazardous material.
Step 2: Waste Segregation

Causality: Improper segregation is a leading cause of laboratory accidents. Mixing incompatible chemicals can lead to violent reactions, fires, or the generation of toxic gases. Azetidin-3-yl piperidine-1-carboxylate, as a nitrogen-containing heterocyclic amine, must be segregated from incompatible materials.

  • DO NOT MIX WITH:

    • Strong Oxidizing Agents: Can cause violent reactions.

    • Strong Acids: Can lead to vigorous, exothermic acid-base reactions.

    • Acid Chlorides and Anhydrides: Incompatible with the amine functionality.[13]

  • Segregation Practice: Collect waste containing this compound in a dedicated container, clearly labeled for "Nitrogen-Containing Heterocyclic Waste" or a similar designation specified by your institution's Environmental Health & Safety (EHS) department.

Step 3: Container Selection and Labeling

The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.

  • Container Requirements:

    • Must be chemically compatible (e.g., High-Density Polyethylene - HDPE, or glass for certain solvent mixtures).

    • Must be in good condition with no cracks or damage.[5]

    • Must have a secure, leak-proof screw-top cap.[5]

    • Keep the container closed at all times, except when adding waste.

  • Labeling Protocol: Proper labeling is a strict EPA and OSHA requirement.[7] The label must include:

    • The words "HAZARDOUS WASTE ".[7]

    • The full chemical name: "Azetidin-3-yl piperidine-1-carboxylate " and any solvents present. Do not use abbreviations.

    • An indication of the hazards (e.g., "Toxic," "Irritant"). This can be done with words or pictograms.[7]

    • The date when waste was first added to the container (the "accumulation start date").

Step 4: Spill Management

Immediate and correct response to a spill minimizes exposure and environmental contamination.

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.[14]

  • Ventilate: Ensure the area is well-ventilated. If possible, perform cleanup within a chemical fume hood.[15]

  • Don Appropriate PPE: Refer to the PPE table above for spill cleanup requirements.

  • Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[12][16] For solid spills, carefully sweep up the material to avoid creating dust.[17]

  • Collect Waste: Using non-sparking tools, carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse compatible with the surface), collecting all cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and manage it according to the procedures in this guide.

Disposal Workflow and Final Disposition

Waste should be accumulated at or near the point of generation in what the EPA terms a Satellite Accumulation Area (SAA).[7] Once the container is full or reaches the regulatory time limit (typically 6-12 months for academic labs), it must be transferred to a central accumulation area for pickup by a licensed hazardous waste disposal company.[5][8]

Self-Validation: It is strictly prohibited by the EPA for laboratory personnel to dispose of this type of chemical waste down the drain or in the regular trash.[5] On-site treatment or neutralization is also highly regulated and generally not permitted without specific expertise and permits.[18][19] Therefore, the only self-validating and compliant disposal pathway is through a certified contractor.

The most common and effective disposal method for organic compounds like Azetidin-3-yl piperidine-1-carboxylate is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process thermally breaks down the molecule into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by scrubber systems.

Waste Management Workflow Diagram

WasteDisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility-Level Management cluster_disposal Final Disposition gen Waste Generation (e.g., reaction quench, contaminated materials) ppe Don Correct PPE (Gloves, Goggles, Lab Coat) seg Segregate Waste (Keep away from acids, oxidizers) ppe->seg Handle Safely container Containerize & Label (HDPE/Glass, 'Hazardous Waste', Full Chemical Name) seg->container Collect saa Store in Satellite Accumulation Area (SAA) container->saa Store Securely pickup Licensed Vendor Pickup saa->pickup Scheduled Transfer transport Transport to TSDF pickup->transport dispose High-Temperature Incineration transport->dispose

Caption: Workflow for the safe disposal of Azetidin-3-yl piperidine-1-carboxylate.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website. link

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA.gov. link

  • CymitQuimica. (2024, February 9). Safety Data Sheet: tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride. Retrieved from CymitQuimica website. link

  • Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. Retrieved from mlo-online.com. link

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS.org. link

  • Sigma-Aldrich. (2023, September 23). Safety Data Sheet: Piperidine. Retrieved from Sigma-Aldrich website. link

  • American Chemical Society Safety Advisory Panel. (2015, December 15). Comment on EPA Docket Center Environmental Protection Agency Mail. Retrieved from ACS.org. link

  • United Bio-Chemical Inc. (n.d.). Safety Data Sheet: Boc-Aziridine-3-carboxylic acid. Retrieved from United Bio-Chemical Inc. website. link

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from Chemos website. link

  • Penta chemicals. (2022, May 7). Safety Data Sheet: Piperidine. Retrieved from Penta s.r.o. website. link

  • Fisher Scientific. (2021, December 20). Safety Data Sheet: 3-Piperidinecarboxylic acid. Retrieved from Fisher Scientific website. link

  • CymitQuimica. (2022, December 19). Safety Data Sheet: 1-(Azetidin-3-yl)piperidin-2-one hydrochloride. Retrieved from CymitQuimica website. link

  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Piperidine. Retrieved from NJ.gov. link

  • MedChemExpress. (2022, November 5). Safety Data Sheet: Azetidine-3-carboxylic acid. Retrieved from MedChemExpress website. link

  • Apollo Scientific. (n.d.). Safety Data Sheet: Azetidine. Retrieved from Apollo Scientific website. link

  • ChemSupply Australia. (2023, October 22). Safety Data Sheet: PIPERIDINE. Retrieved from ChemSupply website. link

  • Carl ROTH. (2023, March 31). Safety Data Sheet: Piperidine. Retrieved from Carl ROTH website. link

  • Tokyo Chemical Industry Co., Ltd. (n.d.). Safety Information: Azetidine. Retrieved from TCIchemicals.com. link

  • U.S. Environmental Protection Agency. (n.d.). Azetidine - Substance Details. Retrieved from EPA.gov. link

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from OSHA.gov. link

  • Wikipedia. (n.d.). Azetidine. Retrieved from Wikipedia.org. link

  • ResearchGate. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles. Retrieved from ResearchGate. link

  • Pi Chemicals. (n.d.). Material Safety Data Sheet: (S)-N-Boc-azetidine carboxylic acid. Retrieved from Pi Chemicals website. link

  • Catalysis Today. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from Elsevier. link

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from OSHA.gov. link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from PubChem. link

  • National Center for Biotechnology Information. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from PMC. link

  • MDPI. (2022). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Retrieved from MDPI.com. link

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Retrieved from OSHA.gov. link

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from OSHA.gov. link

  • PubMed. (2014). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Retrieved from PubMed. link

  • Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from OSHA.gov. link

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Azetidin-3-yl piperidine-1-carboxylate: A Senior Scientist's Guide to Safe Handling and Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling of Azetidin-3-yl piperidine-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon a rigorous analysis of its core chemical moieties: the azetidine ring and the piperidine ring. The recommendations herein are extrapolated from authoritative safety data for structurally analogous compounds and are designed to empower researchers with a robust framework for risk mitigation.

The fundamental principle of this guide is proactive caution. Azetidin-3-yl piperidine-1-carboxylate should be treated as a substance with the potential for significant health hazards, including but not limited to skin and eye corrosivity, respiratory irritation, and acute toxicity. Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.

Hazard Assessment: A Tale of Two Rings

The potential hazards of Azetidin-3-yl piperidine-1-carboxylate are best understood by examining its constituent parts. Both azetidine and piperidine are nitrogen-containing heterocyclic compounds, a class known for its biological activity and, consequently, its potential for toxicity.[1]

  • The Azetidine Moiety: The strained four-membered azetidine ring can be reactive.[2] Compounds containing this structure may cause skin and eye irritation and can release harmful vapors.[2][3]

  • The Piperidine Moiety: Piperidine and its derivatives are well-documented as hazardous. They are often flammable, corrosive substances that can cause severe skin burns and eye damage.[4][5][6] Inhalation or skin absorption can be harmful.[7][8]

Based on data from surrogate compounds, we can anticipate the following hazard profile:

Hazard ClassificationPotential EffectsAnticipated GHS Hazard StatementsSupporting Compounds & References
Skin Corrosion/Irritation May cause skin irritation or severe burns.H314: Causes severe skin burns and eye damage. H315: Causes skin irritation.Azetidine, Piperidine, Azetidine-3-carboxylic acid[3][4][5]
Serious Eye Damage/Irritation May cause serious eye irritation or permanent damage.H318: Causes serious eye damage. H319: Causes serious eye irritation.Azetidine, Piperidine, tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride[4][7]
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.Piperidine, Azetidine-3-carboxylic acid[3][5]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.H335: May cause respiratory irritation.Azetidine-3-carboxylic acid, tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate hydrochloride[3]
Flammability Vapors may form flammable mixtures with air.H225: Highly flammable liquid and vapor.Piperidine[5][6]

Core Directive: Your Personal Protective Equipment (PPE) Mandate

A comprehensive PPE strategy is non-negotiable. The following equipment must be worn at all times when handling Azetidin-3-yl piperidine-1-carboxylate, from initial container opening to final waste disposal.

  • Eye and Face Protection:

    • Equipment: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[9] When handling larger quantities (>1g) or when there is a significant risk of splashing, a full face shield must be worn in addition to safety goggles.[2]

    • Rationale: This dual-layer protection is crucial to prevent contact with splashes or vapors that can cause severe, irreversible eye damage.[5][7]

  • Hand Protection:

    • Equipment: High-performance, chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended over latex, given their superior resistance to a broad range of chemicals, including amines.[2][10] A minimum thickness of 4-6 mil is advised. For prolonged handling or during waste disposal, the practice of "double gloving" is a required safety enhancement.[2]

    • Rationale: The piperidine moiety suggests a high potential for skin corrosivity.[4][5] Direct skin contact must be avoided to prevent chemical burns and systemic absorption. Gloves should be inspected for tears before each use and changed immediately if contamination is suspected.

  • Body Protection:

    • Equipment: A chemical-resistant laboratory coat with a solid front, long sleeves, and tight-fitting cuffs is the minimum requirement.[2] For procedures with a higher risk of spillage, a disposable, low-permeability gown should be worn over the lab coat.[2]

    • Rationale: This protects personal clothing and underlying skin from accidental spills and contamination.

  • Respiratory Protection:

    • Equipment: All handling of solid Azetidin-3-yl piperidine-1-carboxylate (e.g., weighing, transferring) and any work with its solutions must be performed inside a certified chemical fume hood.[9] If, under exceptional circumstances, work must be done outside a fume hood where vapors or aerosols may be generated, a respirator with an organic vapor cartridge is necessary.[2][6]

    • Rationale: The potential for respiratory tract irritation and the unknown inhalation toxicity mandate strict control of airborne contaminants.[3][11]

Operational Plan: A Step-by-Step Procedural Guide

This workflow integrates the mandatory PPE at each stage of the chemical handling process. Adherence to this sequence is a self-validating system for ensuring safety.

G cluster_prep Preparation & Storage cluster_handling Active Handling (Inside Chemical Fume Hood) cluster_cleanup Decontamination & Disposal receiving 1. Receiving & Unpacking - Inspect container integrity. - Wear safety goggles and nitrile gloves. storage 2. Storage - Store in a tightly sealed, original container. - Segregate from incompatible materials (e.g., strong oxidizers). - Store in a cool, dry, well-ventilated area. receiving->storage Place in designated storage ppe Don Full PPE - Lab Coat - Double Nitrile Gloves - Safety Goggles - Face Shield (if required) storage->ppe weighing 3. Weighing & Solution Prep - Use anti-static tools and weigh boat. - Handle solids carefully to avoid dust. - Add solid to solvent slowly. ppe->weighing experiment 4. Experimental Use - Maintain all operations within the fume hood. - Keep container closed when not in use. - Ground equipment if working with flammable solvents. weighing->experiment decon 5. Decontamination - Rinse contaminated glassware with an appropriate solvent (e.g., ethanol). - Wipe down surfaces in the fume hood. experiment->decon disposal 6. Waste Disposal - Collect all chemical waste in a labeled hazardous waste container. - Dispose of contaminated gloves, weigh boats, and wipes in the same container. decon->disposal

Caption: Workflow for handling Azetidin-3-yl piperidine-1-carboxylate.

Detailed Protocol for Disposal

The proper disposal of Azetidin-3-yl piperidine-1-carboxylate and associated contaminated materials is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Segregation and Collection:

    • Establish a designated, clearly labeled hazardous waste container for "Azetidin-3-yl piperidine-1-carboxylate Waste".[2]

    • This container should be kept in a secondary containment bin within the fume hood or in a designated satellite accumulation area.

    • All materials that have come into direct contact with the chemical must be considered hazardous waste. This includes:

      • Excess or unneeded solid compound and solutions.

      • Contaminated consumables (e.g., pipette tips, weigh boats, paper towels, gloves, disposable gowns).[2]

      • Solvent rinses from decontaminating glassware.

  • Spill Management Protocol:

    • Minor Spill (inside fume hood):

      • Ensure all required PPE is being worn.

      • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[8]

      • Carefully collect the absorbed material using non-sparking tools and place it into the designated hazardous waste container.[6]

      • Decontaminate the spill area with a suitable solvent, followed by soap and water.[5] All cleaning materials must be disposed of as hazardous waste.

    • Major Spill (outside fume hood):

      • Evacuate personnel from the immediate area.

      • Alert laboratory supervisor and institutional safety personnel immediately.

      • Prevent the spill from entering drains or water courses.[8][11]

      • Cleanup should only be performed by trained emergency response personnel.

  • Final Disposal:

    • Ensure the hazardous waste container is tightly sealed and properly labeled according to your institution's and local regulatory requirements.

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain or in regular trash.[6]

By adhering to this comprehensive guide, you establish a multi-layered safety system that protects you, your colleagues, and your research. Always prioritize safety and consult your institution's safety office if any questions or uncertainties arise.

References

  • Personal protective equipment for handling 3-(2-Tert-butylphenoxy)azetidine. Benchchem.
  • Safety D
  • SAFETY DATA SHEET - tert-Butyl 4-(azetidin-3-yloxy)
  • Azetidine - Safety D
  • 4-Piperidinopiperidine - Safety D
  • Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. Benchchem.
  • Piperidine - SAFETY D
  • Piperidine - SAFETY D
  • piperidine hydrochloride - Safety D
  • Azetidine-3-carboxylic acid - SDS. MedChemExpress.
  • SAFETY D
  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.
  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
  • SAFETY DATA SHEET - 3-Piperidinecarboxylic acid. Fisher Scientific.
  • Boc-Aziridine-3-carboxylic acid - Safety Data Sheet.
  • Heterocyclic Compounds: Health Hazards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.